molecular formula C11H25ClN4O3 B608780 Lysyl ornithine monohydrochloride CAS No. 880096-93-5

Lysyl ornithine monohydrochloride

カタログ番号: B608780
CAS番号: 880096-93-5
分子量: 296.796
InChIキー: AFBQGPCRWTWKKI-OZZZDHQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lysyl ornithine monohydrochloride is a bioactive chemical.

特性

CAS番号

880096-93-5

分子式

C11H25ClN4O3

分子量

296.796

IUPAC名

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C11H24N4O3.ClH/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13;/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18);1H/t8-,9-;/m0./s1

InChIキー

AFBQGPCRWTWKKI-OZZZDHQUSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lysyl ornithine monohydrochloride

製品の起源

United States

Foundational & Exploratory

Technical Whitepaper: Lysyl Ornithine Monohydrochloride in Therapeutic & Cosmetic Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and biological applications of Lysyl Ornithine Monohydrochloride (CAS 880096-93-5).

CAS Registry Number: 880096-93-5 Compound Identity: L-Lysyl-L-ornithine monohydrochloride Synonyms: H-Lys-Orn-OH.HCl, Lys-Orn Version: 2.1 (Scientific Reference)

Executive Summary

This compound (Lys-Orn) is a cationic dipeptide composed of the essential amino acid L-Lysine and the non-proteinogenic amino acid L-Ornithine. While often utilized as a synthetic intermediate in the production of larger antimicrobial peptides (AMPs) and peptidomimetics, Lys-Orn possesses distinct physicochemical properties that make it a valuable probe for solute carrier (SLC) transporter research and a functional ingredient in dermatological formulations.

This guide provides a rigorous analysis of its chemical behavior, specific interaction with the PEPT1/PEPT2 transporter systems, and a validated protocol for its solid-phase synthesis and purification.

Chemical Identity & Physicochemical Profile[1]

The defining characteristic of Lys-Orn is its high charge density. With three ionizable amine groups (N-terminal


-amine, Lys 

-amine, Orn

-amine), the molecule exhibits polycationic behavior at physiological pH, influencing its solubility and membrane interaction.
Molecular Specifications
PropertyDataNotes
Molecular Formula

Monohydrochloride salt form
Molecular Weight 296.79 g/mol Free base MW: ~260.33 g/mol
Sequence H-Lys-Orn-OHN-terminal Lysine, C-terminal Ornithine
Physical State White to off-white lyophilized powderHighly hygroscopic
Solubility >50 mg/mL in

Insoluble in non-polar organics (EtOAc, Hexane)
pKa Values (Calc.)

-COOH: ~3.1

-NH3+: ~7.9,

-NH3+: ~10.5,

-NH3+: ~10.7
Isoelectric Point (pI) ~9.8Net positive charge at pH 7.4
Structural Visualization

The following diagram illustrates the chemical connectivity and ionization sites critical for receptor binding.

ChemicalStructure cluster_0 L-Lysyl-L-Ornithine Monohydrochloride Lys L-Lysine Residue (N-Term) PeptideBond Peptide Bond (-CO-NH-) Lys->PeptideBond AlphaAmine α-Amine (NH3+) Lys->AlphaAmine EpsilonAmine ε-Amine (Side Chain) Lys->EpsilonAmine Orn L-Ornithine Residue (C-Term) DeltaAmine δ-Amine (Side Chain) Orn->DeltaAmine Carboxyl Carboxyl (COO-) Orn->Carboxyl PeptideBond->Orn HCl HCl Counterion (Stabilizes Amine) AlphaAmine->HCl Ionic Interaction

Figure 1: Structural connectivity of Lys-Orn showing the three cationic amine sites and the peptide linkage.

Mechanistic Insight & Biological Activity[4]

Understanding the biological utility of Lys-Orn requires distinguishing between its role as a transporter substrate and its function as a bioactive ligand .

Transporter Interaction (PEPT vs. Amino Acid Systems)

Lys-Orn is a dipeptide, which grants it access to the high-capacity Peptide Transporter systems (PEPT1/SLC15A1 and PEPT2/SLC15A2). Unlike free amino acids, which require specific cationic transporters (like the


 system), Lys-Orn is actively transported via the proton-coupled PEPT mechanism.
  • Mechanism: The proton gradient drives the uptake of the intact dipeptide. Once intracellular, it is rapidly hydrolyzed by cytosolic peptidases into free Lysine and Ornithine, which then participate in the urea cycle (Orn) or protein synthesis (Lys).

  • Research Application: Lys-Orn is used as a competitive substrate to study the kinetics of drug absorption for peptidomimetic drugs (e.g.,

    
    -lactam antibiotics, ACE inhibitors) that utilize the same PEPT pathways.
    
Antimicrobial & Dermatological Properties
  • Antimicrobial Peptide (AMP) Motif: The Lys-Orn sequence is a "cationic amphipathic core." While the dipeptide itself has weak antimicrobial potency compared to longer oligomers (e.g., Lys-Orn-Phe-Orn), it serves as a minimal pharmacophore for disrupting bacterial membranes via electrostatic displacement of divalent cations (

    
    , 
    
    
    
    ).
  • Cosmetic Conditioning: In dermatology, Lys-Orn is utilized as a skin conditioning agent. Its polycationic nature allows it to bind to the anionic surface of skin and hair, improving moisture retention and providing a "softening" effect without the occlusive feel of oils.

BiologicalMechanism cluster_cell Intestinal/Renal Epithelial Cell Lumen Extracellular Lumen (pH 6.0) PEPT1 PEPT1 Transporter (SLC15A1) Lumen->PEPT1 H+ Gradient Cytosol Cytosol (pH 7.4) LysOrn_In Lys-Orn (Intact) PEPT1->LysOrn_In Translocation Peptidase Cytosolic Peptidase FreeLys L-Lysine Peptidase->FreeLys FreeOrn L-Ornithine Peptidase->FreeOrn LysOrn_Out Lys-Orn (Intact) LysOrn_Out->PEPT1 LysOrn_In->Peptidase Hydrolysis UreaCycle Urea Cycle (Mitochondria) FreeOrn->UreaCycle

Figure 2: Cellular uptake mechanism of Lys-Orn via PEPT1 and subsequent metabolic fate.

Synthesis & Purification Protocol

Objective: Synthesize high-purity (>98%) L-Lysyl-L-ornithine monohydrochloride using Fmoc Solid Phase Peptide Synthesis (SPPS).

Expert Note: The challenge lies in the selective protection of the side chains and the final salt exchange. Standard TFA cleavage yields a trifluoroacetate salt. Conversion to the monohydrochloride requires a specific ion-exchange step.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 0.6–0.8 mmol/g).

  • Amino Acids: Fmoc-Orn(Boc)-OH, Fmoc-Lys(Boc)-OH.

  • Reagents: DIPEA (Base), HATU (Coupling), Piperidine (Deprotection), TFA (Cleavage).

Step-by-Step Protocol
  • Resin Loading (C-Terminal Ornithine):

    • Swell 2-CTC resin in DCM (dry dichloromethane).

    • Dissolve Fmoc-Orn(Boc)-OH (1.2 eq) in DCM with DIPEA (4 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to cap unreacted chloride sites (15 min).

  • Fmoc Deprotection:

    • Wash resin (DMF x3).

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash resin (DMF x5) until pH is neutral.

  • Coupling (N-Terminal Lysine):

    • Activate Fmoc-Lys(Boc)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 45–60 min.

    • QC Check: Perform Kaiser test (ninhydrin). No color indicates complete coupling.

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Wash thoroughly (DMF x3, DCM x3).

    • Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5). Add to resin and shake for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc protecting groups from both side chains.

  • Isolation & Salt Exchange (Critical):

    • Precipitate crude peptide in cold diethyl ether. Centrifuge and dry.

    • Current State: Lys-Orn TFA salt.

    • Conversion to HCl Salt: Dissolve peptide in water. Load onto a preparative HPLC column or use an anion exchange resin (e.g., Dowex 1x8 in Chloride form). Elute with dilute HCl (0.1 M) or water (if resin used).

    • Lyophilization: Freeze-dry the eluate to obtain the final white powder.

Analytical Characterization

To validate the identity and purity of CAS 880096-93-5, the following analytical methods are required.

HPLC Method (Hydrophilic Interaction)

Standard C18 columns often fail to retain this highly polar dipeptide. Use HILIC or Ion-Pairing chromatography.

  • Column: HILIC Amide or C18 with Ion-Pairing.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes (Polar retention focus).

  • Detection: UV at 214 nm (Peptide bond).

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     Da (Free base + H).
    
  • Fragment Ions: Look for immonium ions of Lys (101 Da) and Orn (87 Da).

Chloride Content Analysis
  • Method: Ion Chromatography or Silver Nitrate Titration.

  • Target: ~11.9% Cl by weight (Theoretical for Monohydrochloride).

Stability & Handling

  • Storage: -20°C, desiccated. The hydrochloride salt is hygroscopic.

  • Stability: Stable in lyophilized form for >2 years. In solution (

    
    ), prone to microbial degradation; prepare fresh or sterile filter (0.22 
    
    
    
    m).
  • Safety: Irritant (H315, H319). Wear gloves and mask to avoid inhalation of fine dust.

References

  • PubChem. (2025). This compound - Compound Summary. National Library of Medicine. [Link]

  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2.[1] Journal of Pharmacy and Pharmacology. [Link]

  • Molecules. (2009).[2][3][4] Antimalarial Activity of Ultra-Short Peptides. MDPI Molecules, 14(12), 5103-5114. (Demonstrates biological activity of Lys-Orn containing sequences). [Link]

  • European Chemicals Agency (ECHA). (2024). Cosmetic Ingredient Database: Lysyl Ornithine. (Verifies use as skin conditioning agent).[5] [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

Sources

Technical Monograph: H-Lys-Orn-OH.HCl – Biological Mechanisms and Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Function & Technical Application of H-Lys-Orn-OH.HCl Content Type: Technical Monograph & Experimental Guide Audience: Drug Discovery Scientists, Biochemists, and Peptide Chemists.

Executive Summary

H-Lys-Orn-OH.HCl (L-Lysyl-L-Ornithine hydrochloride) is a cationic dipeptide comprising an N-terminal Lysine and a C-terminal Ornithine. While not a canonical signaling hormone like insulin or a ubiquitous antioxidant like glutathione, this dipeptide occupies a critical niche in metabolite repair mechanisms , enzymatic profiling , and cationic peptide mimetic design .

Its biological significance is defined by three core pillars:

  • Metabolic Proofreading: It serves as a target for "metabolite repair" enzymes (e.g., PM20D2), which clear non-canonical dipeptides formed by promiscuous ligases (like Carnosine Synthase).

  • Cationic Charge Density: With two primary amines and a zwitterionic backbone, it acts as a minimal model for studying electrostatic interactions with anionic phospholipid membranes and nucleic acids.

  • Proteolytic Stability & Substrate Specificity: It is a reference substrate for characterizing aminopeptidases and dipeptidyl peptidases, distinguishing between canonical (Lys/Arg) and non-canonical (Orn) cleavage sites.

Chemical Identity & Physicochemical Properties[1][2]

For researchers utilizing H-Lys-Orn-OH.HCl in formulation or assay development, understanding its solution-phase behavior is prerequisite.

PropertySpecificationTechnical Insight
Sequence H-Lys-Orn-OHN-term: Lysine (Essential AA); C-term: Ornithine (Non-proteinogenic).
Salt Form Hydrochloride (.HCl)Improves solubility and stability; prevents autocyclization of Ornithine lactam.
Charge (pH 7.4) Cationic (+1 to +2 net)The

-amino of Lys (pKa ~10.5) and

-amino of Orn (pKa ~10.7) remain protonated.
Hydrophobicity Highly HydrophilicLogP < -3.0. Requires ion-pairing agents (e.g., TFA, HFBA) for retention on C18 HPLC columns.
Stability ModerateSusceptible to rapid hydrolysis by serum aminopeptidases; stable in acidic buffers.
Structural Visualization

The following diagram illustrates the chemical connectivity and the critical sites for enzymatic recognition.

ChemicalStructure cluster_groups Functional Moieties Lys L-Lysine Residue (N-Terminus) PeptideBond Peptide Bond (Scissile Bond) Lys->PeptideBond Carboxyl Epsilon ε-Amino Group (Cationic Site 1) Lys->Epsilon Orn L-Ornithine Residue (C-Terminus) PeptideBond->Orn Alpha-Amino Delta δ-Amino Group (Cationic Site 2) Orn->Delta

Caption: Structural connectivity of H-Lys-Orn-OH showing the scissile peptide bond and cationic side chains.

Biological Mechanisms[3]

The "Metabolite Repair" Hypothesis

Recent proteomic and metabolomic studies suggest that H-Lys-Orn-OH is a product of enzymatic promiscuity . Enzymes like Carnosine Synthase (CARNS1) typically ligate


-Alanine to Histidine.[1] However, they can occasionally accept Lysine or Ornithine as substrates, generating "waste" dipeptides.
  • Mechanism: If left unchecked, these dipeptides could accumulate and interfere with urea cycle flux (sequestering Ornithine).

  • Clearance: The enzyme PM20D2 (Peptidase M20 Domain Containing 2) acts as a "metabolite repair" enzyme, specifically hydrolyzing H-Lys-Orn-OH back into free Lysine and Ornithine, recycling them for protein synthesis and the urea cycle, respectively.

Cationic Interaction & Membrane Flux

Unlike H-Lys-Lys-OH, the presence of Ornithine (which lacks a genetic codon and is non-proteinogenic) alters the proteolytic profile.

  • Membrane Binding: The high cationic charge density allows H-Lys-Orn-OH to interact electrostatically with the anionic headgroups of phosphatidylserine (PS) on cell membranes.

  • Transport: It utilizes the Peptide Transporter 1 (PEPT1/SLC15A1) for intestinal absorption, often showing higher affinity than free amino acids due to the peptide backbone shielding.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Orn-OH

Rationale: Solution-phase synthesis of Ornithine peptides is prone to lactamization (cyclization). SPPS on a resin minimizes this side reaction.

Materials:

  • Resin: 2-Chlorotrityl Chloride Resin (prevents racemization).

  • Fmoc-Orn(Boc)-OH (C-terminal).

  • Fmoc-Lys(Boc)-OH (N-terminal).

  • Coupling Reagents: HBTU/DIEA.

Step-by-Step Workflow:

  • Resin Loading: Swell resin in DCM. Add Fmoc-Orn(Boc)-OH (1.2 eq) + DIEA (4 eq). Agitate 2h. Cap unreacted sites with MeOH.

  • Deprotection (Cycle 1): Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ), DCM (
    
    
    ).
  • Coupling: Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF. Add to resin.[2] Agitate 1h.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF.

  • Cleavage & Side-Chain Removal: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2h. This cleaves the peptide from resin and removes Boc protecting groups.

  • Precipitation: Filter resin.[3] Drop filtrate into ice-cold Diethyl Ether. Centrifuge pellet.

  • Salt Exchange: Dissolve pellet in 0.1M HCl. Lyophilize to obtain H-Lys-Orn-OH.HCl .

Protocol B: Enzymatic Stability Assay (Metabolite Repair Verification)

Rationale: To verify if the dipeptide is a substrate for specific tissue esterases/peptidases.

Reagents:

  • Substrate: 1 mM H-Lys-Orn-OH.HCl in PBS (pH 7.4).

  • Enzyme Source: Recombinant PM20D2 or Mouse Kidney Homogenate.

  • Quenching Agent: 10% Trichloroacetic acid (TCA).

Workflow:

  • Incubate 100 µL of Substrate with 10 µL of Enzyme Source at 37°C.

  • Time Points: Harvest aliquots at 0, 15, 30, 60, and 120 mins.

  • Quench: Add equal volume of 10% TCA. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC (C18 column, ion-pairing with 0.1% HFBA).

  • Data Output: Plot % remaining dipeptide vs. time. Calculate

    
    .
    

Biological Pathway Visualization

The following diagram details the "Metabolite Repair" pathway, highlighting the role of H-Lys-Orn-OH as a transient intermediate.

MetabolicRepair Lys L-Lysine CARNS1 Carnosine Synthase (Promiscuous Activity) Lys->CARNS1 Substrate Error Orn L-Ornithine Orn->CARNS1 Substrate Error Dipeptide H-Lys-Orn-OH (Non-Canonical Metabolite) CARNS1->Dipeptide Synthesis PM20D2 PM20D2 / Peptidases (Metabolite Repair) Dipeptide->PM20D2 Hydrolysis Recycle Recycled Amino Acids (Urea Cycle / Protein Synth) PM20D2->Recycle Recovery

Caption: The metabolic repair cycle showing H-Lys-Orn-OH clearance by PM20D2.

Applications in Drug Development

  • Protease Inhibitor Design: H-Lys-Orn-OH serves as a scaffold for developing inhibitors of Ornithine Decarboxylase (ODC) or Arginase . By modifying the peptide bond to a non-cleavable isostere (e.g., reduced amide or ketomethylene), researchers can create competitive inhibitors that mimic the transition state.

  • Prodrug Linkers: The Lys-Orn linkage is highly susceptible to renal dipeptidases. This property is exploited in Renal-Targeted Prodrugs , where a drug payload is conjugated to the Ornithine side chain. Upon reaching the kidney (rich in dipeptidases), the linker is cleaved, releasing the active drug specifically in the renal tubules.

  • Antimicrobial Peptide (AMP) Mimetics: Short cationic peptides are being investigated as alternatives to antibiotics. H-Lys-Orn-OH represents the minimal pharmacophore for membrane disruption. It is used as a control in assays measuring the Minimum Inhibitory Concentration (MIC) of larger poly-lysine/ornithine chains against Gram-negative bacteria.

References

  • Veiga-da-Cunha, M., et al. (2014). "Metabolite proofreading in carnosine and homocarnosine synthesis: Molecular identification of PM20D2 as β-alanyl-lysine dipeptidase." Journal of Biological Chemistry.

  • Vistoli, G., et al. (2016). "Carnosine and carnosine-related antioxidants: A review." European Journal of Medicinal Chemistry.

  • Boggon, T. J., & Shapiro, L. (2004). "Structure and binding of ornithine cyclodeaminase." Biochemistry.

  • Svenson, J., et al. (2007). "Cationic antimicrobial peptides: The contribution of the cationic charge to activity." Journal of Medicinal Chemistry.

Sources

Technical Guide: Cationic Polymer Coatings in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cationic polymer coatings in cell culture, specifically addressing the distinction between Poly-L-Ornithine (PLO) and Poly-L-Lysine (PLL) .

Note on Terminology: The term "Lysyl ornithine" typically refers to a specific dipeptide (Lys-Orn) or a cosmetic ingredient (CAS 788121-81-3) and is not a standard cell culture coating agent. In the context of cell culture substrates, the intended comparison is almost exclusively between Poly-L-Lysine (PLL) and Poly-L-Ornithine (PLO) . This guide focuses on this functional comparison.

Poly-L-Ornithine (PLO) vs. Poly-L-Lysine (PLL)

Executive Summary

Adherent cell culture relies on the interaction between the cell membrane and the culture vessel surface. Standard polystyrene surfaces are often insufficient for the attachment of fastidious cell types, particularly neurons and stem cells. Cationic polymers like Poly-L-Ornithine (PLO) and Poly-L-Lysine (PLL) are used to coat these surfaces, creating a positively charged interface that attracts the negatively charged glycocalyx of the cell membrane.

While both polymers function via electrostatic attraction, they are not interchangeable. PLO is frequently the superior choice for neuronal and neural stem cell (NSPC) applications due to specific interactions with cytoskeletal elements and potentially distinct stability profiles compared to the naturally occurring L-lysine based polymers.

Technical Deep Dive: The Chemistry of Adhesion
The Mechanism: Electrostatic Facilitation

Both PLL and PLO are synthetic poly-amino acids. When dissolved in aqueous solution, their amino groups become protonated (positively charged).

  • Cell Membrane: Negatively charged (due to sialic acid residues, proteoglycans).

  • Coating: Positively charged (Polycationic).

  • Interaction: The polymer adsorbs to the plastic/glass surface, presenting a high density of positive charges that recruit cells via non-specific electrostatic interaction. This facilitates the subsequent engagement of integrins with the extracellular matrix (ECM) (often added on top of the polymer, e.g., Laminin).

Poly-L-Lysine (PLL)[1][2][3]
  • Composition: Polymer of L-Lysine, a natural proteinogenic amino acid.

  • Biological Context: Because L-Lysine is a natural amino acid, PLL is susceptible to enzymatic degradation by proteases secreted by metabolically active cells.[1]

  • Limitation: In long-term cultures (e.g., >14 days), PLL coatings can degrade, leading to cell detachment or "clumping."

Poly-L-Ornithine (PLO)[2][4]
  • Composition: Polymer of L-Ornithine.[4][5][6][7] Ornithine is a non-proteinogenic amino acid (an intermediate in the urea cycle, not incorporated into proteins during translation).

  • Biological Advantage:

    • Stability: While still containing peptide bonds, the non-natural side chain of Ornithine renders it less recognizable to certain cellular proteases compared to L-Lysine, potentially offering superior stability in specific contexts.

    • Functional Signaling: Research indicates that PLO is not just a passive anchor. It has been shown to promote the migration and proliferation of Neural Stem/Progenitor Cells (NSPCs) more effectively than PLL.[4] This is linked to PLO's ability to activate

      
      -Actinin 4 , a protein that crosslinks actin filaments, thereby enhancing filopodia formation.[4]
      
Comparative Analysis
FeaturePoly-L-Lysine (PLL)Poly-L-Ornithine (PLO)Poly-D-Lysine (PDL)*
Monomer Type Natural Amino Acid (L-Lys)Non-Proteinogenic Amino Acid (L-Orn)Synthetic Enantiomer (D-Lys)
Primary Use General cell attachment, histochemistryNeuronal cultures , Neural Stem Cells (iPSCs)Long-term neuronal cultures
Protease Stability Low (Susceptible)Moderate/High (Context dependent)High (Resistant)
Cellular Response Passive AdhesionActive Signaling (e.g.,

-Actinin 4 activation)
Passive Adhesion
Typical Concentration 10–100

g/mL
10–20

g/mL (often lower than PLL)
10–100

g/mL
Cost LowModerateHigh

*Note: Poly-D-Lysine is the D-enantiomer of PLL. It is completely resistant to proteases and is the standard alternative when PLL degradation is the primary failure mode.

Visualization: Mechanism of Action

The following diagram illustrates the structural interaction and the specific signaling pathway activated by PLO in neural stem cells.

CellAdhesion cluster_Polymer Polymer Choice Substrate Culture Vessel Surface (Polystyrene/Glass) Coating Cationic Coating Layer Substrate->Coating Adsorption PLL Poly-L-Lysine (PLL) (Protease Susceptible) Coating->PLL PLO Poly-L-Ornithine (PLO) (Non-Proteinogenic) Coating->PLO Interaction Electrostatic Interaction (+ Charge <-> - Membrane) PLL->Interaction PLO->Interaction Actinin Activation of alpha-Actinin 4 PLO->Actinin Specific Signaling Cell Cell Membrane (Glycocalyx/Integrins) Interaction->Cell Adhesion Filopodia Enhanced Filopodia Formation Actinin->Filopodia Result Superior Migration & Proliferation (NSPCs) Filopodia->Result

Figure 1: Comparative mechanism of PLL vs. PLO. Note the specific downstream activation of cytoskeletal elements by PLO.

Validated Protocol: Poly-L-Ornithine Coating

This protocol is optimized for neuronal cultures and ensures a self-validating workflow by including checks for coating integrity.

Reagents:

  • Poly-L-Ornithine hydrobromide (Sigma P3655 or equivalent).

  • Sterile tissue culture grade water.

  • PBS (Phosphate Buffered Saline) without Ca++/Mg++.

Step-by-Step Methodology:

  • Stock Preparation (Self-Validating Step):

    • Dissolve PLO powder in sterile water to 1 mg/mL .[6]

    • Validation: Ensure complete dissolution; the solution should be crystal clear.

    • Filter sterilize (0.22

      
      m) and aliquot.[6] Store at -20°C. Avoid repeated freeze-thaw cycles which can shear the polymer chains.
      
  • Working Solution:

    • Dilute stock 1:50 to 1:100 in sterile water or borate buffer to reach a final concentration of 10–20

      
      g/mL .
      
    • Note: Neuronal applications often require lower concentrations than generic cell lines to prevent toxicity.

  • Coating Procedure:

    • Add volume sufficient to cover the surface (e.g., 1.0 mL for a 35mm dish).

    • Incubation: Incubate at 37°C for >2 hours or Overnight at room temperature (preferred for uniformity).

    • Critical Step: Do not allow the solution to evaporate. If incubating overnight, seal the plates with Parafilm.

  • Washing (The "Toxicity Check"):

    • Aspirate the PLO solution.[6]

    • Wash 3x with sterile water or PBS.

    • Why: Excess free poly-ornithine is cytotoxic. Thorough washing removes unbound polymer while leaving the adsorbed monolayer intact.

  • Double-Coating (Optional but Recommended for Neurons):

    • For rigorous neuronal differentiation, apply Laminin (1–5

      
      g/mL) immediately after the PLO wash and incubate for 2 hours at 37°C. PLO serves as the anchor for Laminin.
      
Workflow Visualization

Protocol Start Start: Dry Surface Dilute Dilute PLO Stock (10-20 µg/mL) Start->Dilute Coat Apply to Vessel (Cover completely) Dilute->Coat Incubate Incubate (O/N @ RT or 2h @ 37°C) Coat->Incubate Aspirate Aspirate Solution Incubate->Aspirate Wash Wash 3x with PBS/H2O (CRITICAL: Remove Toxicity) Aspirate->Wash Laminin Optional: Apply Laminin (ECM Coating) Wash->Laminin Plate Plate Cells Wash->Plate If no ECM used Laminin->Plate

Figure 2: Step-by-step workflow for Poly-L-Ornithine coating, highlighting the critical wash step to prevent cytotoxicity.

References
  • Neuvitro. (n.d.). Poly-L-ornithine coating protocol for cell culture. Retrieved from [Link]

  • He, L., et al. (2016). Poly-L-ornithine enhances migration of neural stem/progenitor cells via promoting

    
    -Actinin 4 binding to actin filaments.[4] Scientific Reports. Retrieved from [Link]
    
  • National Institutes of Health (NIH). (2019). Coating Coverslips with Poly-L-Ornithine or Poly-L-Lysine.[3][6] Microscopy and Imaging Core. Retrieved from [Link]

Sources

The Interplay of Lysine and Ornithine in Urea Cycle Metabolism: A Focus on Lysinuric Protein Intolerance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The urea cycle is a critical metabolic pathway responsible for the detoxification of ammonia. Its efficiency relies on the precise transport and availability of key amino acid intermediates, notably ornithine and arginine. Lysinuric Protein Intolerance (LPI) is a rare autosomal recessive disorder that starkly illustrates this dependency. Caused by defects in the SLC7A7 gene, LPI disrupts the transport of cationic amino acids—lysine, arginine, and ornithine—leading to a complex pathophysiology centered on urea cycle dysfunction.[1][2] This guide provides a deep technical exploration of the metabolic consequences of this transport defect, with a specific focus on the intertwined roles of lysine and ornithine. We will dissect the molecular basis of LPI, detail robust experimental models and analytical methodologies for its study, and explore current and future therapeutic avenues. This document is intended for researchers, clinicians, and drug development professionals engaged in the study of metabolic disorders and amino acid transport.

Foundational Concepts: The Urea Cycle and Its Vulnerability

The urea cycle is a five-step enzymatic pathway that converts neurotoxic ammonia into urea for excretion.[3][4] The cycle primarily occurs in the liver and involves both mitochondrial and cytosolic reactions. A critical step is the transport of ornithine from the cytosol into the mitochondria, where it combines with carbamoyl phosphate in a reaction catalyzed by ornithine transcarbamylase (OTC).[5][6] This initiates the cycle, which ultimately regenerates ornithine while producing one molecule of urea. The proper functioning of this cycle is paramount; genetic defects in any of the cycle's enzymes or transporters lead to a group of conditions known as Urea Cycle Disorders (UCDs), characterized by severe hyperammonemia.[7][8]

Lysinuric Protein Intolerance (LPI) is a secondary UCD. The primary defect is not in a urea cycle enzyme itself, but in the y+LAT-1 transporter protein, which is responsible for the transport of cationic amino acids across the basolateral membrane of epithelial cells in the intestine and kidneys.[2][9] This defect leads to poor intestinal absorption and excessive renal loss of lysine, arginine, and ornithine, resulting in depleted plasma concentrations of these crucial amino acids.[1][10] The consequent deficiency of hepatic ornithine and arginine directly cripples the urea cycle, leading to protein aversion and post-prandial hyperammonemia.[1][2]

The Pathophysiological Nexus of Lysine and Ornithine

In LPI, the deficiency of ornithine directly limits the capacity of the urea cycle, as it is a primary substrate for OTC.[10] The lack of arginine, the immediate precursor to urea and ornithine, further exacerbates the situation.[2] While plasma lysine levels are also low, lysine itself has a complex relationship with the urea cycle. At high concentrations, lysine can competitively inhibit arginase, the final enzyme of the urea cycle.[11] Although this inhibitory effect is not the primary mechanism of hyperammonemia in LPI (due to low plasma lysine), it highlights the intricate metabolic balance that is disrupted. The core pathology of LPI, therefore, stems from a systemic depletion of the very molecules needed to run the urea cycle effectively.

Urea_Cycle cluster_mito Mitochondrial Matrix cluster_cyto Cytosol NH3 NH₃ CPS1 CPS1 NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC OTC Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transporter ASS1 ASS1 Citrulline_cyto->ASS1 Aspartate Aspartate Aspartate->ASS1 Argininosuccinate Argininosuccinate ASS1->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Urea Urea (to excretion) Arginase Arginase Arginine->Arginase Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito ORNT1 Transporter LPI_Defect LPI Defect (SLC7A7) Impairs cellular uptake of Ornithine, Arginine, Lysine

Caption: The Urea Cycle and the site of LPI-related disruption.

Research Methodologies for Investigating Lysine-Ornithine Imbalance

A multi-faceted approach is required to study the complex pathophysiology of LPI and the specific roles of lysine and ornithine. This involves the use of animal models, advanced biochemical analyses, and cellular assays.

Animal Models of Lysinuric Protein Intolerance

The development of viable animal models has been crucial for understanding LPI. Global knockout of the Slc7a7 gene in mice often results in perinatal lethality, but successful models on mixed genetic backgrounds have been generated.[12] More recently, an inducible Slc7a7 knockout mouse has been developed that recapitulates the major hallmarks of human LPI.[13]

Key Phenotypes of Slc7a7 Knockout Mice:

  • Biochemical: Hyperexcretion of cationic amino acids in urine, decreased plasma levels of lysine, arginine, and ornithine, and post-prandial hyperammonemia.[13]

  • Clinical: Growth failure, altered renal and splenic structures, and reduced bone mass.[14]

  • Complications: A significant percentage of these mice develop pulmonary alveolar proteinosis (PAP), one of the most life-threatening complications seen in human LPI patients.[13]

These models are invaluable for testing therapeutic interventions, such as citrulline supplementation and nitrogen-scavenging drugs, and for investigating the downstream molecular consequences of the amino acid transport defect.[13][15]

Core Biochemical Analyses
AnalyteBiological MatrixExpected Finding in LPIRationale
Lysine, Arginine, Ornithine Plasma / SerumMarkedly DecreasedImpaired intestinal absorption and renal reabsorption.[1][10]
Lysine, Arginine, Ornithine Urine (24-hour)Markedly IncreasedDefective renal tubular reabsorption.[13][16]
Ammonia PlasmaIncreased (especially post-prandial)Impaired urea cycle function due to substrate (ornithine, arginine) deficiency.[2]
Orotic Acid UrineIncreased (during hyperammonemia)Mitochondrial carbamoyl phosphate spills into the cytosol and enters the pyrimidine synthesis pathway.[11]
Glutamine, Alanine PlasmaIncreasedThese act as carriers for excess nitrogen from peripheral tissues to the liver.[1]
Advanced Topic: Quantifying Dipeptides in LPI Research

While LPI is defined by defects in free amino acid transport, the metabolic stress and altered substrate availability could theoretically lead to the formation of alternative metabolites, such as dipeptides. The dipeptide lysyl-ornithine , while not a classically recognized player in urea cycle pathology, represents an intriguing potential biomarker or bioactive molecule in the context of LPI. Its presence or absence could provide further insight into aberrant protein metabolism.

Investigating such novel molecules requires highly sensitive and specific analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.[17][18]

Workflow start Biological Sample (Plasma, Urine, Tissue Homogenate) step1 Protein Precipitation (e.g., Acetonitrile) start->step1 Add Internal Standard step2 Derivatization (e.g., AccQ-Tag™) step1->step2 Enhances sensitivity & chromatography step3 UPLC Separation (HILIC or Reversed-Phase) step2->step3 Separates analytes step4 Tandem Mass Spectrometry (MS/MS Detection) step3->step4 MRM for specificity step5 Data Analysis (Quantification vs. Standards) step4->step5 Integration & Calculation end Lysyl-Ornithine Concentration Profile step5->end

Caption: Experimental workflow for lysyl-ornithine quantification.

Protocol: UPLC-MS/MS Quantification of Lysyl-Ornithine in Plasma

This protocol is adapted from established methods for dipeptide and amino acid analysis and should be optimized for the specific instrumentation used.[17][19]

1. Objective: To accurately quantify the concentration of lysyl-ornithine in plasma samples from LPI model organisms and healthy controls.

2. Materials:

  • Plasma samples, stored at -80°C.

  • Lysyl-ornithine analytical standard.

  • Isotopically labeled lysyl-ornithine (internal standard, IS).

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

  • Ultrapure water.

  • Derivatization reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC).

  • Borate buffer.

  • UPLC system coupled to a triple quadrupole mass spectrometer.

3. Sample Preparation: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of IS solution (at a known concentration). c. Add 200 µL of ice-cold ACN to precipitate proteins. d. Vortex for 1 minute, then incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microcentrifuge tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen. h. Reconstitute the dried extract in 20 µL of ultrapure water.

4. Derivatization (using AQC): a. To the 20 µL reconstituted sample, add 60 µL of borate buffer. b. Add 20 µL of AQC reagent solution. c. Vortex immediately and incubate at 55°C for 10 minutes. d. Transfer the derivatized sample to an autosampler vial for analysis.

5. UPLC-MS/MS Analysis:

  • Column: A column suitable for polar analytes (e.g., HILIC or a C18 column designed for polar-retentive separations).
  • Mobile Phase A: 0.1% FA in water.
  • Mobile Phase B: 0.1% FA in ACN.
  • Gradient: Develop a gradient that provides adequate separation of lysyl-ornithine from other plasma components (e.g., start at 95% B, decrease to 40% B over 5 minutes).
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for both the native lysyl-ornithine and its labeled internal standard.
  • Example Transition (Hypothetical): Determine the m/z for protonated derivatized lysyl-ornithine [M+H]+ and fragment it to identify a stable, specific product ion.

6. Data Analysis & Validation: a. Create a calibration curve using the analytical standard across a range of expected physiological concentrations. b. Calculate the peak area ratio of the analyte to the internal standard. c. Quantify the concentration in unknown samples by interpolating from the linear regression of the calibration curve. d. The protocol should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to regulatory guidelines.

Therapeutic Approaches and Future Directions

The management of LPI focuses on mitigating hyperammonemia and correcting nutritional deficiencies.

Current Therapeutic Strategies:

  • Dietary Protein Restriction: Limiting the intake of nitrogen is the primary strategy to prevent hyperammonemia.[20]

  • Citrulline Supplementation: Citrulline is a neutral amino acid that can bypass the ornithine transport defect. It enters the urea cycle in the cytosol, is converted to arginine, and helps drive the cycle forward to excrete nitrogen.[1][16] However, excessive citrulline can worsen intracellular arginine accumulation in some cell types, suggesting dosage must be carefully managed.[9]

  • Nitrogen Scavengers: Drugs like sodium benzoate and sodium phenylacetate provide an alternative pathway for nitrogen excretion by conjugating with glycine and glutamine, respectively.

  • Lysine and Carnitine Supplementation: Low-dose lysine supplementation may be attempted to address the systemic deficiency, and carnitine is often given to prevent secondary deficiency.[16]

Future Research Directions: The complex, multi-organ nature of LPI presents many unanswered questions.[9] Future research should focus on:

  • Understanding Complications: Elucidating the precise mechanisms behind severe complications like pulmonary alveolar proteinosis and renal disease, which are not fully corrected by current metabolic treatments.[21]

  • Novel Therapeutic Targets: Investigating the role of nitric oxide pathways and immune dysregulation in LPI pathology could reveal new therapeutic targets.[9]

  • Advanced Therapies: Exploring the potential of gene therapy or mRNA-based therapies to correct the underlying SLC7A7 defect.

  • Metabolomic Profiling: Comprehensive, untargeted metabolomic studies, including the analysis of dipeptides like lysyl-ornithine, could uncover novel biomarkers for disease severity and treatment response.

Conclusion

The study of lysyl ornithine and its constituent amino acids in the context of urea cycle metabolism is fundamentally linked to the pathophysiology of Lysinuric Protein Intolerance. LPI serves as a powerful human model demonstrating the critical importance of amino acid transport in maintaining metabolic homeostasis. For researchers, a deep understanding of the interplay between lysine, ornithine, and arginine, combined with robust experimental models and advanced analytical techniques, is essential for dissecting this complex disease. By continuing to explore the nuanced molecular consequences of this transport defect, the scientific community can pave the way for more effective therapies that address not only the hyperammonemia but the full spectrum of devastating complications associated with LPI.

References

  • National Center for Biotechnology Information. (2006). Lysinuric Protein Intolerance - GeneReviews®. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Lysinuric protein intolerance. [Link]

  • MedlinePlus. (2023). Lysinuric protein intolerance. [Link]

  • Orphanet. (n.d.). Lysinuric protein intolerance. [Link]

  • MedlinePlus. (2023). Lysinuric protein intolerance. MedlinePlus Genetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Lysinuric Protein Intolerance - GeneReviews®. [Link]

  • Metabolic Support UK. (n.d.). Lysinuric Protein Intolerance. [Link]

  • Oda, K., et al. (2019). Overview of symptoms and treatment for lysinuric protein intolerance. Pediatrics International, 61(7), 637-643. [Link]

  • Sebastio, G., et al. (2011). Lysinuric protein intolerance (LPI): a multi organ disease by far more complex than a classic urea cycle disorder. Orphanet Journal of Rare Diseases, 6, 28. [Link]

  • Tanner, L. M., et al. (2007). Effect of lysine infusion on urea cycle in lysinuric protein intolerance. Metabolism, 56(2), 229-234. [Link]

  • Simell, O., et al. (1975). Lysinuric protein intolerance. The American Journal of Medicine, 59(2), 229-240. [Link]

  • Barilli, A., et al. (2019). Inducible Slc7a7 Knockout Mouse Model Recapitulates Lysinuric Protein Intolerance Disease. Cells, 8(10), 1240. [Link]

  • Stroup, B. M., et al. (2020). A global Slc7a7 knockout mouse model demonstrates characteristic phenotypes of human lysinuric protein intolerance. Human Molecular Genetics, 29(13), 2171–2184. [Link]

  • Z-promotion, G., et al. (2018). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 8(4), 75. [Link]

  • Doneanu, A., et al. (2012). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America, 30(S4), 20-29. [Link]

  • BioWorld. (2019). Slc7a7 knockout mice display features of lysinuric protein intolerance. [Link]

  • Barilli, A., et al. (2019). Inducible Slc7a7 Knockout Mouse Model Recapitulates Lysinuric Protein Intolerance Disease. ResearchGate. [Link]

  • Zhao, S., et al. (2010). Lysine 88 Acetylation Negatively Regulates Ornithine Carbamoyltransferase Activity in Response to Nutrient Signals. Journal of Biological Chemistry, 285(47), 36283–36292. [Link]

  • Wikipedia. (n.d.). Urea cycle. [Link]

  • Dr. G Bhanu Prakash. (2024). Urea Cycle Disorders Animation : USMLE Step 1. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Cycle Disorders - StatPearls. NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5382 Urea-Cycle-Disorders/]([Link] Urea-Cycle-Disorders/)

  • Oreate AI Blog. (2026). The Role of L-Ornithine in the Urea Cycle: A Vital Player. [Link]

  • Zappacosta, F., & Annan, R. S. (2010). Analysis of peptides in biological fluids by LC-MS/MS. Methods in Molecular Biology, 658, 311-321. [Link]

Sources

Lysyl ornithine monohydrochloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, physicochemical properties, and analytical applications of Lysyl-Ornithine Monohydrochloride , a dipeptide of significant interest in biochemical research and cosmeceutical development.

Structural Characterization, Stoichiometry, and Analytical Protocols

Executive Summary

Lysyl-Ornithine Monohydrochloride (Lys-Orn[1]·HCl) is a synthetic dipeptide composed of the basic amino acids L-Lysine and L-Ornithine. Assigned the CAS number 880096-93-5 , this molecule is characterized by its polycationic nature at physiological pH, owing to the presence of two primary amino side chains. While its free base form (CAS 788121-81-3) is utilized in high-performance cosmetic formulations for skin conditioning, the monohydrochloride salt is the preferred form for research applications due to its enhanced stability and solubility. This guide provides a rigorous breakdown of its molecular architecture and standardized handling protocols.

Chemical Identity & Structural Analysis[2][3]

The molecule consists of L-Lysine (N-terminus) linked via a peptide bond to L-Ornithine (C-terminus). The monohydrochloride designation indicates a stoichiometric ratio of 1:1 between the dipeptide and hydrochloric acid, typically stabilizing one of the basic amine groups.

2.1 Nomenclature and Identifiers
  • IUPAC Name: (2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid hydrochloride

  • Common Name: Lysyl-Ornithine HCl; Lys-Orn·HCl

  • CAS Number: 880096-93-5 (HCl salt); 788121-81-3 (Free base)

  • Molecular Formula:

    
     (Salt form)
    
2.2 Structural Visualization

The following diagram illustrates the connectivity of the Lys-Orn dipeptide.[2] Note the side chain length difference: Lysine possesses a butylamine side chain (4 carbons), while Ornithine possesses a propylamine side chain (3 carbons).

LysOrnStructure Figure 1: Structural Connectivity of Lysyl-Ornithine Monohydrochloride Lys_Backbone L-Lysine (N-Term) Peptide_Bond Peptide Bond (-CO-NH-) Lys_Backbone->Peptide_Bond Alpha-Carboxyl Lys_SideChain Side Chain: -(CH2)4-NH2 Lys_Backbone->Lys_SideChain Orn_Backbone L-Ornithine (C-Term) Orn_SideChain Side Chain: -(CH2)3-NH2 Orn_Backbone->Orn_SideChain Peptide_Bond->Orn_Backbone Alpha-Amino HCl • HCl (Counterion) HCl->Lys_SideChain Ionic Interaction HCl->Orn_SideChain Ionic Interaction

Figure 1: Schematic connectivity showing the N-to-C terminal linkage and side-chain composition.

Molecular Weight & Stoichiometry[5]

Accurate molecular weight calculations are critical for preparing molar stock solutions. The calculation below accounts for the condensation of the peptide bond and the addition of the HCl counterion.

ComponentFormulaMonoisotopic Mass (Da)Average Mass (Da)
L-Lysine

146.1055146.19
L-Ornithine

132.0899132.16
Water Loss (Peptide Bond)

-18.0106-18.02
Lys-Orn (Free Base)

260.1848 260.33
HCl Addition

35.976736.46
Lys-Orn[3][4][5][6]·HCl (Total)

296.1615 296.79

Key Insight: When analyzing by Mass Spectrometry (ESI-MS), the observed parent ion


 corresponds to the free base protonated form.
  • Target m/z: 261.19 (Monoisotopic

    
    )
    
Physicochemical Properties & Stability[3][9]
  • Solubility: Highly soluble in water (>50 mg/mL) due to the presence of three ionizable amine groups (N-terminus, Lys-epsilon-amino, Orn-delta-amino) and the C-terminal carboxyl group.

  • pKa Profile (Estimated):

    • 
      -COOH (Orn): ~2.1
      
    • 
      -NH3+ (Lys): ~8.9
      
    • 
      -NH3+ (Orn): ~10.5[4]
      
    • 
      -NH3+ (Lys): ~10.8
      
  • Stability: As a dipeptide, Lys-Orn is susceptible to hydrolysis by non-specific proteases and specific peptidases. In solution, it should be kept at 4°C or -20°C. Avoid repeated freeze-thaw cycles which can induce degradation or precipitation.

Applications in Research & Development
5.1 Cosmeceutical Active Ingredient

In the cosmetic industry, Lysyl-Ornithine is utilized as a skin-conditioning agent.[4][5][6] Dipeptides are often employed to signal cellular repair processes. The specific combination of Lysine and Ornithine suggests a role in:

  • Collagen Synthesis Support: Lysine is a precursor for hydroxylysine, essential for collagen cross-linking.

  • Polyamine Pathway Modulation: Ornithine is a precursor to polyamines (putrescine, spermidine), which are vital for cell growth and tissue regeneration.

5.2 Biochemical Probe

Lys-Orn serves as a useful substrate or standard in metabolic research:

  • Urea Cycle Studies: Ornithine derivatives are critical in studying the urea cycle. Lys-Orn can act as a controlled-release source of Ornithine upon peptidase cleavage.

  • Chromatographic Standard: Due to its specific retention time and ionization properties, it is used to validate HPLC methods separating basic amino acids and short peptides.

Experimental Protocol: Analytical Verification

Objective: To verify the identity and purity of Lys-Orn·HCl using LC-MS.

6.1 Reagents
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) or HILIC for better retention of polar basics.

6.2 Method Workflow

LCMS_Workflow Figure 2: LC-MS Analytical Workflow for Lysyl-Ornithine Sample_Prep Sample Preparation Dissolve 1mg in 1mL H2O Dilution Dilution Dilute to 10 µg/mL in Solvent A Sample_Prep->Dilution Vortex 30s Injection Injection (5 µL) Dilution->Injection Separation LC Separation HILIC or C18 Column Injection->Separation Gradient Elution Detection ESI-MS Detection Positive Mode (+) Separation->Detection Data_Analysis Data Analysis Extract Ion Chromatogram (EIC) m/z 261.19 Detection->Data_Analysis

Figure 2: Step-by-step workflow for the mass spectrometric verification of Lys-Orn.

6.3 Gradient Conditions (C18)
  • 0-1 min: 98% A (Isocratic hold to load polar peptide).

  • 1-5 min: Ramp to 30% B (Elution).

  • 5-7 min: Wash at 95% B.

  • Note: Due to high polarity, Lys-Orn may elute in the void volume on standard C18. HILIC chromatography is recommended for robust retention.

References
  • PubChem. (n.d.). Lysyl ornithine monohydrochloride (Compound CID 71352017). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Lysyl ornithine (CAS 788121-81-3) Cosmetic Information.[5][6] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Handling of L-Lysyl-L-Ornithine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the handling, solubilization, and application of L-Lysyl-L-Ornithine HCl (Lys-Orn HCl). It synthesizes physicochemical principles with practical laboratory protocols.

Executive Summary & Molecule Profile

L-Lysyl-L-Ornithine HCl is a highly polar, cationic dipeptide composed of two basic amino acids: Lysine (Lys) and Ornithine (Orn). In its hydrochloride salt form, it exhibits exceptional hydrophilicity. This guide addresses the critical solubility parameters required for its use in enzymatic assays, peptide synthesis, and metabolic research.

Chemical Identity[1][2][3][4]
  • Sequence: H-Lys-Orn-OH (often supplied as the hydrochloride salt to ensure stability).

  • Physicochemical Nature: Highly Basic.

    • N-terminus: Primary Amine (pKa ~9.0)

    • Lys Side Chain:

      
      -Amine (pKa ~10.5)
      
    • Orn Side Chain:

      
      -Amine (pKa ~10.5)
      
    • C-terminus: Carboxylic Acid (pKa ~2.1)

  • Net Charge (pH 7.0): Approximately +2 to +3 (depending on exact pH and salt stoichiometry).

Solubility Profile: Water vs. Buffers[5][6]

The solubility of Lys-Orn HCl is governed by its high charge density and the ionic lattice energy of the HCl salt.

Quantitative Solubility Estimates
Solvent SystemSolubility PotentialRecommended LimitTechnical Insight
Milli-Q Water Excellent > 50 mg/mLThe HCl salt dissociates rapidly. The high polarity of the side chains interacts favorably with water dipoles.
PBS (pH 7.4) Good ~ 10 mg/mLPhosphate ions can theoretically interact with polycationic peptides. While less critical for a dipeptide than a polymer, conservative limits prevent "salting out."
Tris-HCl (pH 7-8) Very Good > 20 mg/mLTris buffers lack the multivalent anions found in PBS, reducing the risk of ionic precipitation at high concentrations.
DMSO Low/Moderate < 5 mg/mLHighly charged HCl salts resist solvation in aprotic solvents. Not recommended as a primary solvent.
The "Causality" of Solubility
  • The HCl Factor: The hydrochloride counter-ions serve a dual purpose. They stabilize the amine groups against oxidation and lower the lattice energy relative to the zwitterionic form, significantly enhancing dissolution in aqueous media.

  • pH Dependence: Solubility is maximal at pH < 9. As pH approaches the pI (Isoelectric Point, > 9.5 for this peptide), the net charge decreases, potentially reducing solubility. However, for Lys-Orn, the high intrinsic polarity usually prevents precipitation even at basic pH.

Experimental Protocols

Protocol A: Gravimetric Preparation of Stock Solution (Self-Validating)

Reasoning: Since Lys-Orn lacks aromatic residues (Trp, Tyr, Phe), it does not absorb UV light at 280 nm. Standard spectrophotometric concentration checks will fail. You must rely on precise gravimetric methods.

Materials:

  • L-Lysyl-L-Ornithine HCl (lyophilized powder).

  • Analytical Balance (readability 0.01 mg).

  • Solvent (Degassed Milli-Q Water or Buffer).

Workflow:

  • Equilibration: Allow the peptide vial to warm to room temperature (20-25°C) before opening. Why? To prevent condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Weighing: Weigh the peptide directly into a sterile microcentrifuge tube. Record mass (

    
    ).
    
  • Calculated Addition: Add solvent to achieve a target concentration (e.g., 10 mM).

    
    
    (Note: Check CoA for "Peptide Content" vs. "Total Weight" to account for water/salt content).
    
  • Dissolution: Vortex gently for 30 seconds. The solution should be visually clear and colorless.

  • Validation (The Check): Centrifuge at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a pellet.

    • No Pellet: Solubilization complete.

    • Pellet Visible: Saturation reached or "salting out" occurred. Add more solvent.

Protocol B: pH-Dependent Solubility Profiling

Use this if you observe precipitation in complex assay buffers.

  • Prepare a 50 mg/mL master stock in water .

  • Aliquot into three tubes.

  • Dilute 1:10 into:

    • Tube A: Acidic Buffer (Acetate, pH 4.0)

    • Tube B: Neutral Buffer (PBS, pH 7.4)

    • Tube C: Basic Buffer (Borate/Carbonate, pH 10.0)

  • Incubate for 1 hour at Room Temp.

  • Measure turbidity (Absorbance at 600 nm).

    
     indicates aggregation/precipitation.
    

Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic gate ensures you select the correct solvent system based on your downstream application.

SolubilityLogic Start Start: Lys-Orn HCl Powder CheckSeq Check Application Start->CheckSeq CellCulture Cell Culture / In Vivo CheckSeq->CellCulture Biological Enzymatic In Vitro Enzymatic Assay CheckSeq->Enzymatic Biochemical Chemistry Chemical Synthesis CheckSeq->Chemistry Synthetic PBS_Route Dissolve in PBS (pH 7.4) Max ~10mg/mL CellCulture->PBS_Route Water_Route Dissolve in Water Dilute into Assay Buffer Enzymatic->Water_Route Organic_Route Dissolve in DMF/Water (1:1) Only if coupling required Chemistry->Organic_Route Validation Validation Step: Centrifuge 10k x g Check for Pellet PBS_Route->Validation Water_Route->Validation Organic_Route->Validation

Caption: Decision tree for solvent selection based on experimental requirements, minimizing ionic interference.

Diagram 2: Dissolution Mechanism & Interactions

Visualizing why the HCl salt is critical for solubility.

DissolutionMech Solid Solid State (Lattice) Water H2O Interaction Solid->Water Entropy Drive Soluted Solvated Species Water->Soluted Hydration Shell Note1 HCl Salt: Protonated Amines (+) Chloride Counterions (-) Note1->Solid Note2 Dipole Interaction: Water stabilizes (+) charges on Lys/Orn Note2->Water

Caption: Mechanistic flow of Lys-Orn HCl dissolution, highlighting the role of protonation and hydration.

Troubleshooting & Stability

Common Pitfalls
  • Hygroscopicity: HCl salts are "water magnets." If the vial is left open, the powder will absorb moisture, becoming sticky and altering the effective molecular weight.

    • Solution: Always weigh quickly and store desiccated at -20°C.

  • "Ghost" Precipitation in PBS: At high concentrations (>10 mM), the cationic peptide may interact with phosphate anions.

    • Solution: Switch to Tris-Buffered Saline (TBS) or HEPES if high concentrations are required.

  • Lack of UV Absorbance: Researchers often try to measure A280 and get a reading of zero.

    • Solution: Do not trust A280. Use the Ninhydrin Assay or Qubit Protein Assay if you need to verify concentration after filtration.

Storage of Solutions[5][7]
  • Short Term (1 day): 4°C.

  • Long Term (>1 week): Aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-aggregation even in soluble peptides.

References

Mechanistic Divergence in Cationic Amino Acid Delivery: Lysyl-Ornithine Dipeptide vs. Equimolar Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapeutic and nutritional formulations, the distinction between a dipeptide (e.g., Lysyl-Ornithine) and its constituent free amino acids (L-Lysine and L-Ornithine) is often erroneously reduced to simple stoichiometry. While the post-hydrolysis molar content is identical, the bio-delivery mechanics are fundamentally distinct .

This guide delineates the critical pharmacokinetic and physicochemical differences between Lysyl-Ornithine (Lys-Orn) and a Lysine/Ornithine (Lys/Orn) physical mixture . The central thesis is the "Transporter Bypass" mechanism: whereas free cationic amino acids compete for saturable transport systems (CAT-1/System y+), the dipeptide utilizes the high-capacity PEPT1 transporter, effectively decoupling uptake from competitive inhibition.

Molecular Architecture & Physicochemical Distinctions

Before analyzing biological fate, we must establish the chemical divergence. The formation of the peptide bond alters the zwitterionic character and solubility profile of the species.

Structural Comparison[1][2]
FeatureLysyl-Ornithine (Dipeptide)Lysine + Ornithine (Physical Mixture)
Bonding Covalent Amide (Peptide) BondElectrostatic / Van der Waals (in solid state)
Net Charge (pH 7.4) Cationic (+1 to +2 depending on pKa)Dual Cationic (Both species +1)
Isoelectric Point (pI) High (>9.5), dominated by side-chain aminesLys (~9.7) / Orn (~9.7)
Hygroscopicity Typically Amorphous/HygroscopicCrystalline (distinct lattice structures)
Solubility Driver Solvation of peptide backbone & side chainsIndependent lattice energy barriers

Expert Insight: The N-terminal Lysine in the dipeptide structure is critical. PEPT1 favors dipeptides with a cationic group at the N-terminus (like Lys-) over those with cationic groups at the C-terminus. Thus, Lys-Orn is predicted to have a higher affinity for PEPT1 than Orn-Lys.

The Transport Divergence: PEPT1 vs. System y+

This is the core differentiator. The bioavailability of the mixture is limited by competitive inhibition , while the dipeptide leverages a proton-coupled symport mechanism.

The Mixture: Competitive Saturation (System y+)

Free L-Lysine and L-Ornithine are both dibasic, cationic amino acids.[1] They are obligate substrates for System y+ (CAT-1) and System b0,+ .

  • Mechanism: Facilitated diffusion (CAT-1) driven by membrane potential.

  • The Bottleneck: Because they share the same transporter, they compete. High concentrations of Lysine inhibit the uptake of Ornithine and vice versa (

    
    ).
    
  • Result: Non-linear absorption kinetics at high doses.

The Dipeptide: The PEPT1 Bypass

Lysyl-Ornithine is a substrate for SLC15A1 (PEPT1) .

  • Mechanism: Proton (

    
    ) coupled symport.
    
  • Capacity: High-capacity, low-affinity system.

  • Independence: PEPT1 does not transport free amino acids. Therefore, the dipeptide uptake is independent of the free Lys/Orn concentration in the lumen.

Pathway Visualization

TransportMechanism cluster_lumen Intestinal Lumen (Apical Side) cluster_membrane Brush Border Membrane cluster_cytosol Cytosol (Enterocyte) Mix_Lys Free L-Lysine CAT1 Transporter: CAT-1 / System y+ (Saturable, Competitive) Mix_Lys->CAT1 Competes Mix_Orn Free L-Ornithine Mix_Orn->CAT1 Competes Dipeptide Lysyl-Ornithine (Dipeptide) PEPT1 Transporter: PEPT1 (SLC15A1) (H+ Coupled, High Capacity) Dipeptide->PEPT1 Direct Uptake (No Competition) Cyto_Lys Intracellular L-Lysine CAT1->Cyto_Lys Cyto_Orn Intracellular L-Ornithine CAT1->Cyto_Orn Hydrolase Cytosolic Peptidases PEPT1->Hydrolase Intact Dipeptide Hydrolase->Cyto_Lys Hydrolase->Cyto_Orn

Figure 1: Mechanistic differentiation of transport pathways. Note the competitive bottleneck at CAT-1 for the mixture, contrasted with the direct, non-competitive flux of the dipeptide via PEPT1.

Intracellular Fate & Pharmacokinetics

Once inside the enterocyte, the fates converge, but the rate of appearance differs.

  • Cytosolic Hydrolysis: The dipeptide Lys-Orn is rapidly hydrolyzed by broad-specificity cytosolic peptidases (e.g., aminopeptidases).

  • Kinetic Advantage: Because PEPT1 often has a higher

    
     (transport velocity) than amino acid transporters for specific substrates, the dipeptide can generate a higher peak intracellular concentration (
    
    
    
    ) of Lysine and Ornithine than the equivalent physical mixture.
  • Systemic Circulation: Both are exported across the basolateral membrane via System

    
     (SLC7A7/SLC7A6), which exchanges cationic amino acids for neutral ones (with 
    
    
    
    ).[2]

Clinical Implication: For conditions requiring rapid spikes in Ornithine (e.g., acute hyperammonemia), the dipeptide may offer a faster "Time to Peak" (


) than the mixture.

Experimental Validation: Protocol for Caco-2 Permeability

To empirically verify the "Bypass" hypothesis in your specific formulation, the following Caco-2 monolayer assay is the gold standard.

Protocol Design (Self-Validating System)

Objective: Determine if Lys-Orn transport is distinct from free Lys/Orn.

Materials:

  • Caco-2 cells (differentiated, 21-day culture).

  • Transwell® plates (0.4 µm pore size).

  • Radiolabeled tracers:

    
    -Lysine, 
    
    
    
    -Gly-Sar (PEPT1 specific control).
  • Inhibitors: Excess Gly-Sar (blocks PEPT1), Excess L-Arg (blocks CAT-1).

Workflow:

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be >300

    
    .
    
  • Preparation: Wash cells with HBSS (pH 6.0 Apical / pH 7.4 Basolateral). Note: pH 6.0 apically drives PEPT1.

  • Dosing Groups:

    • Group A: Lysine + Ornithine Mix (Equimolar).

    • Group B: Lysyl-Ornithine Dipeptide.

    • Group C (Control): Group B + 20mM Gly-Sar (PEPT1 Inhibitor).

  • Sampling: Collect basolateral media at 15, 30, 60, 90 min.

  • Analysis: HPLC-MS/MS (quantifying free Lys/Orn; dipeptide is likely hydrolyzed, so measure total amino acid appearance).

Validation Logic
  • If Group B > Group A in total flux: Dipeptide advantage confirmed.

  • If Group C << Group B : Transport is PEPT1 mediated.

ExperimentalWorkflow cluster_groups Treatment Groups Start Start: Caco-2 Monolayer (21 Day) TEER TEER Check (>300 Ohm*cm2) Start->TEER Buffer Buffer Prep Apical pH 6.0 / Baso pH 7.4 TEER->Buffer GrpA A: Lys + Orn (Mix) Buffer->GrpA GrpB B: Lys-Orn (Dipeptide) Buffer->GrpB GrpC C: Lys-Orn + Gly-Sar (Inhibitor) Buffer->GrpC Analysis HPLC-MS/MS Basolateral Sampling GrpA->Analysis GrpB->Analysis GrpC->Analysis Result Calculate Papp (Permeability Coeff) Analysis->Result

Figure 2: Caco-2 Permeability Workflow for comparative transporter analysis.

Strategic Applications in Drug Development

Solubility Enhancement

While Lysine and Ornithine are soluble, their salts (e.g., Hydrochloride) can be bulky. Lysyl-Ornithine can be formulated as a zwitterion or specific salt to optimize dissolution rates in low-volume enteric environments.

Taste Masking

Free amino acids (especially Ornithine) have distinct, often bitter/metallic flavor profiles. The peptide bond alters the interaction with T1R1/T1R3 umami/bitter receptors, potentially offering a neutral flavor profile for oral suspensions.

Osmolality Reduction

In high-dose nutritional support (e.g., sarcopenia or cachexia), administering 10g of free amino acids creates a high osmotic load, risking diarrhea. Administering 10g of dipeptide halves the molar osmolarity (1 molecule vs 2), improving GI tolerance.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-356. Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

  • Closs, E. I., et al. (2004).[3] Structure and function of cationic amino acid transporters (CATs). Journal of Membrane Biology, 202(3), 191-203. Link

  • Brandsch, M., et al. (2008). Intestinal transport of amino acids and peptides.[4][5][6][7] Comprehensive Physiology. Link

  • Vig, B. S., et al. (2006). hPepT1-mediated targeted delivery of prodrugs.[8] Advanced Drug Delivery Reviews, 58(12-13), 1401-1442. Link

Sources

Stability Profiling of Lysyl-Ornithine: Mechanisms, Kinetics, and Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of the Lysyl-Ornithine (Lys-Orn) dipeptide in aqueous solution is governed primarily by intramolecular aminolysis leading to diketopiperazine (DKP) formation, rather than simple hydrolytic cleavage. As a highly polar, basic dipeptide, Lys-Orn presents unique challenges in both stabilization and analytical quantification. This guide synthesizes the physicochemical drivers of these degradation pathways and provides a self-validating experimental framework for researchers to assess and mitigate instability in drug development and cosmetic formulations.

Physicochemical Foundation

To predict stability, one must first understand the charge state distribution of the molecule. Lys-Orn contains four ionizable groups.

Functional GroupApproximate pKaCharge at pH 7.0Role in Stability
C-term Carboxyl ~3.1Negative (-)Leaving group in DKP formation (requires protonation/activation).
N-term

-Amine
~7.5 - 8.0Mostly Positive (+)Critical: The nucleophile for DKP formation. Reactivity increases as pH approaches pKa.
Lys Side Chain (

-NH

)
~10.5Positive (+)Solubilizing; steric bulk may retard cyclization.
Orn Side Chain (

-NH

)
~10.8Positive (+)Solubilizing; potential for lactamization (minor pathway).

Implication: At physiological pH (7.4), a significant fraction of the N-terminal amine exists in the unprotonated, nucleophilic form (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), while the C-terminus is ionized (

). The formation of DKP requires the attack of the N-terminal amine on the peptide carbonyl.[1][2] This reaction is often base-catalyzed or accelerated in neutral conditions compared to acidic conditions.

Degradation Mechanisms[1][4][5]

Primary Pathway: Diketopiperazine (DKP) Formation

For dipeptides, the formation of a 6-membered diketopiperazine ring is thermodynamically favorable and kinetically accessible. Unlike long peptides where aggregation or oxidation dominates, Lys-Orn degrades via cyclization .

Mechanism:

  • Nucleophilic Attack: The unprotonated N-terminal nitrogen of the Lysine residue attacks the carbonyl carbon of the peptide bond.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Release: The intermediate collapses, expelling the C-terminal hydroxyl (as water/hydroxide depending on pH), resulting in Cyclo(Lys-Orn) .

Risk Factors:

  • pH > 6.0: Increases the concentration of the reactive unprotonated N-terminus.

  • Temperature: Follows Arrhenius kinetics; rate doubles roughly every 10°C.

  • Buffer Species: Phosphate and carbonate buffers can act as general base catalysts, accelerating DKP formation.

Secondary Pathway: Hydrolysis

Direct cleavage of the peptide bond to yield free Lysine and Ornithine occurs at pH extremes (pH < 2 or pH > 10). In the intermediate pH range (4–8), DKP formation typically outcompetes hydrolysis.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical transition state.

LysOrnDegradation LysOrn Linear Lys-Orn (Zwitterionic) Inter Tetrahedral Intermediate LysOrn->Inter Intramolecular Aminolysis (pH > 6) Hydrolysis Free Lys + Free Orn LysOrn->Hydrolysis Acid/Base Hydrolysis (pH < 3 or > 10) DKP Cyclo(Lys-Orn) (DKP) Inter->DKP - H2O DKP->Hydrolysis Ring Opening (Slow)

Caption: Degradation pathways of Lys-Orn. The DKP pathway (red) dominates at neutral pH, while hydrolysis (green) dominates at extremes.

Analytical Strategy: Quantifying the Unstable

Standard C18 RP-HPLC often fails for Lys-Orn due to its high polarity and lack of UV-absorbing chromophores (no Trp/Tyr/Phe).

Recommended Method: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar dipeptides.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Detection: MS (ESI+) monitoring [M+H]+ = 261.2 (Linear) vs. 243.2 (DKP). Note the mass difference of 18 Da (loss of water) allows specific tracking of DKP.

Alternative: Ion-Pair RP-HPLC (UV)

If MS is unavailable, use ion-pairing agents to retain the peptide on C18.

  • Reagent: 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA).

  • Detection: UV at 210-214 nm (peptide bond). Warning: Low specificity; DKP also absorbs here.

Experimental Protocol: Self-Validating Stability Study

This protocol is designed to generate a pH-rate profile, the most authoritative dataset for formulation stability.

Phase 1: Buffer Preparation (Constant Ionic Strength)

To isolate pH effects from buffer catalysis, use a "Universal Buffer" or specific non-nucleophilic buffers maintained at constant ionic strength (


 M).
  • pH 2-4: Formate buffer.

  • pH 4-6: Acetate buffer.

  • pH 6-8: HEPES or MOPS (Avoid Phosphate if possible to minimize catalysis).

  • pH 8-10: Borate or Glycine.

Phase 2: Forced Degradation Workflow

Step-by-Step Methodology:

  • Stock Solution: Dissolve Lys-Orn at 1 mg/mL in water.

  • Initiation: Dilute stock 1:10 into pre-thermostated buffer vials (e.g., 40°C, 60°C, 80°C).

  • Sampling:

    • At

      
       hours.
      
    • Quench: Immediately dilute aliquot 1:5 into cold 0.1% Formic Acid (pH ~2.5) to protonate the N-terminus and freeze the DKP reaction.

  • Analysis: Inject onto HILIC-MS.

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • Linearity (

      
      ) confirms Pseudo-First Order kinetics.
      
    • Calculate

      
       (slope).
      
Phase 3: Data Visualization & Interpretation

Summarize kinetic data in a table format.

ConditionRate Constant (

, h

)
Half-life (

)
Dominant Product
pH 2.0 (60°C) Low (

)
> 500 hHydrolysis (Lys + Orn)
pH 5.0 (60°C) Moderate~ 50-100 hMixed
pH 7.4 (60°C) High < 24 hCyclo(Lys-Orn)
pH 9.0 (60°C) Very High< 5 hCyclo(Lys-Orn)

Formulation & Mitigation Strategies

Based on the mechanism, the following strategies stabilize Lys-Orn:

  • pH Control: Maintain formulation pH between 3.5 and 5.5 . This keeps the N-terminal amine protonated (

    
    ), preventing the nucleophilic attack required for DKP formation.
    
  • Buffer Selection: Use Citrate or Acetate. Avoid Phosphate and Carbonate, which can act as general base catalysts for cyclization.

  • Excipients:

    • Ionic Strength: High ionic strength can shield charges but may not prevent intramolecular reactions.

    • Viscosity Modifiers: In semi-solids, increasing viscosity (e.g., HPMC, Glycerol) reduces molecular mobility, slowing the conformational change needed for cyclization.

  • Lyophilization: If aqueous stability is insufficient, store as a lyophile. Use Bulking agents like Mannitol or Trehalose. Critical: Ensure residual moisture is < 1% to prevent solid-state DKP formation.

References

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during the degradation of dipeptides in aqueous solution. Journal of Organic Chemistry.

    • Core mechanistic reference for dipeptide cycliz
  • Capasso, S., et al. (1993). Kinetics and mechanism of the formation of diketopiperazines from dipeptides. Journal of the Chemical Society, Perkin Transactions 2.

    • Establishes the pH-dependence of the reaction.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.

    • Provides comparative rates for different N-terminal amino acids.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Ornithine and Metabolites.

    • Source for HILIC method conditions for polar basic amino acids.
  • Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.

    • General guide on handling and storage conditions.

Sources

Metabolic Pathway Analysis of Lysyl-Ornithine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The lysyl-ornithine (Lys-Orn) scaffold represents a unique chemical motif at the intersection of cationic peptide transport and polyamine metabolism. While often overlooked as a transient dipeptide, its derivatives act as critical intermediates in siderophore biosynthesis (in prokaryotes) and serve as potent "Trojan horse" vectors for drug delivery (in eukaryotes). This guide provides a rigorous analysis of the metabolic fate, bioanalytical quantification, and structural stabilization of Lys-Orn derivatives, offering a blueprint for their utilization in therapeutic development.

Part 1: Structural Motifs and Physicochemical Properties

The Cationic Challenge

Lysyl-ornithine derivatives are defined by their high polarity and polycationic nature at physiological pH. The presence of two primary amino groups (ε-amino of Lys, δ-amino of Orn) alongside the α-amino terminus creates a distinct charge profile that dictates their metabolic stability and transport.

  • pKa Profile:

    
    -NH
    
    
    
    (~8.9),
    
    
    -NH
    
    
    (~10.5),
    
    
    -NH
    
    
    (~10.7).
  • Solubility: Highly hydrophilic (LogP < -3.0), necessitating specialized analytical methods (HILIC) and transport mechanisms (SLC15 family).

Metabolic Stability & Transport

Unlike neutral dipeptides, the Lys-Orn motif is a substrate for specific solute carriers. In mammalian systems, the Peptide Transporter 1 (PEPT1/SLC15A1) and PEPT2 (SLC15A2) recognize the peptide backbone, utilizing a proton gradient to drive uptake. However, upon cytosolic entry, the scaffold is vulnerable to rapid hydrolysis by Cytosolic Non-Specific Dipeptidase (CNDP2) and Cytosol Aminopeptidase (LAP3) .

Drug Design Insight: To utilize Lys-Orn as a drug scaffold, the peptide bond must be stabilized against CNDP2. Strategies include N-methylation of the amide nitrogen or replacement of the L-Ornithine with D-Ornithine to induce steric hindrance in the catalytic pocket.

Part 2: Metabolic Divergence Pathways

Upon hydrolysis, the Lys-Orn scaffold bifurcates into two distinct, high-flux metabolic networks: the Saccharopine Pathway (Lysine catabolism) and the Polyamine/Urea Cycle (Ornithine catabolism). Understanding this divergence is critical for interpreting toxicity and off-target effects of Lys-Orn based drugs.

Pathway Visualization

The following diagram illustrates the intracellular fate of Lys-Orn derivatives, highlighting the critical enzymatic checkpoints.

LysOrnMetabolism LysOrn Lysyl-Ornithine (Extracellular) LysOrn_Cyto Lysyl-Ornithine (Cytosolic) LysOrn->LysOrn_Cyto PEPT1 / PEPT2 (SLC15A1/2) Lys L-Lysine LysOrn_Cyto->Lys CNDP2 (Dipeptidase) Orn L-Ornithine LysOrn_Cyto->Orn CNDP2 Sac Saccharopine Lys->Sac LKR/SDH (Bifunctional Enzyme) Put Putrescine Orn->Put ODC1 (Ornithine Decarboxylase) Citrulline Citrulline (Urea Cycle) Orn->Citrulline OTC (Mitochondrial) AASA AASA (Alpha-aminoadipic semialdehyde) Sac->AASA SDH Activity AcetylCoA Acetyl-CoA (TCA Cycle) AASA->AcetylCoA Multi-step Oxidation Spd Spermidine Put->Spd Spermidine Synthase

Figure 1: Divergent metabolic fate of the Lysyl-Ornithine scaffold post-transport. Blue arrows indicate transport; Red arrows indicate rate-limiting hydrolysis.

Mechanistic Causality[1]
  • The Ornithine Decarboxylase (ODC) Trap: If a Lys-Orn derivative releases high intracellular concentrations of Ornithine, it can competitively inhibit ODC or, conversely, drive excess polyamine synthesis (Putrescine), potentially promoting cell proliferation in neoplastic tissues.

  • The Lysine-Carnitine Link: The lysine liberated enters the mitochondrial matrix. In tissues with high fatty acid oxidation (heart, skeletal muscle), this lysine is a precursor for Carnitine , essential for Beta-oxidation.

Part 3: Bioanalytical Quantification Workflow

Quantifying Lys-Orn derivatives requires overcoming their lack of retention on standard C18 columns and their poor ionization efficiency in high-salt matrices.

Methodological Choice: HILIC-MS/MS

Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. The zwitterionic phase (e.g., ZIC-HILIC) interacts with the charged amines, providing retention times >2 minutes and separating the dipeptide from its isobaric interferences.

Protocol: Simultaneous Quantitation of Lys-Orn and Metabolites

Validation Standard: FDA Bioanalytical Method Validation Guidelines (M10).

Step 1: Sample Preparation (Protein Precipitation) [1]

  • Aliquot 50 µL plasma/cell lysate.

  • Add 150 µL Acetonitrile:Methanol (75:25) containing 0.1% Formic Acid and Internal Standard (Lys-Orn-d5). Rationale: Methanol improves the solubility of polar dipeptides compared to pure ACN.

  • Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to a polypropylene vial (glass adsorbs cationic peptides).

Step 2: LC Conditions

  • Column: Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B to 40% B over 8 minutes. Rationale: High organic start ensures retention of the polar dipeptide.

Step 3: Mass Spectrometry (MRM Parameters) The following transitions are optimized for sensitivity and specificity.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin of Fragment
Lys-Orn 275.284.125Loss of Ornithine side chain (Orn immonium ion)
Lys-Orn 275.2129.130Lysine immonium ion
L-Lysine 147.184.120

-amino loss
L-Ornithine 133.170.118

-lactam formation
Putrescine 89.172.115Deamination

Part 4: Experimental Protocol for Metabolic Stability

To determine if a novel Lys-Orn derivative is a valid drug candidate, its half-life must be assessed against specific peptidases.

In Vitro Stability Assay

Objective: Differentiate between cytosolic hydrolysis (CNDP2) and brush-border hydrolysis (Aminopeptidases).

Reagents:

  • Recombinant Human CNDP2 (rhCNDP2).

  • Rat Kidney Brush Border Membrane Vesicles (BBMV).

  • Substrate: Lys-Orn derivative (10 µM).

Workflow:

  • Incubation: Mix 10 µM substrate with 1 µg enzyme/protein in 100 mM Tris-HCl (pH 7.4) containing 1 mM MnCl

    
    . Note: CNDP2 is a metalloenzyme requiring Mn
    
    
    
    or Zn
    
    
    for activity.
  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using the Precipitation Mix (see 3.2).

  • Analysis: Quantify remaining parent compound via HILIC-MS/MS.

  • Calculation: Plot ln[Concentration] vs. Time to determine

    
     and 
    
    
    
    .

Self-Validating Check:

  • Positive Control: Use generic Lys-Orn dipeptide.

    
     should be < 10 minutes in BBMV.
    
  • Negative Control: Incubate without enzyme to rule out chemical instability.

References

  • Vertex Pharmaceuticals. (2023). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives.[3][4][5] MDPI.[3] Link

  • National Institutes of Health (NIH). (2023). Lysine/ornithine catabolism and interconnected pathways.[3][6] PubMed.[5][7] Link

  • Restek Corporation. (2021). Direct LC-MS/MS Analysis of Amino Acids in Plasma.[1][8]Link

  • American Chemical Society. (2023). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase Inhibitors. J. Med.[9] Chem. Link

  • MicroSolv Technology. (2023). Arginine, Lysine and Histidine Analyzed with LCMS.Link

Sources

Technical Monograph: Lysyl Ornithine Monohydrochloride (CID 71352017)

[1]

Executive Summary

Lysyl Ornithine Monohydrochloride (PubChem CID 71352017) is a bioactive dipeptide composed of the essential amino acid L-Lysine and the non-proteinogenic amino acid L-Ornithine .[1] In the pharmaceutical and cosmeceutical sectors, it is valued for its dual role in stimulating structural protein synthesis (collagen and elastin) and modulating the urea cycle to promote cellular regeneration.

Unlike simple amino acid mixtures, the dipeptide form offers enhanced stability and bioavailability, facilitating targeted delivery to dermal fibroblasts. Its primary applications lie in anti-aging formulations , wound healing therapeutics , and tissue engineering , where it acts as a metabolic precursor for polyamines and a substrate for collagen cross-linking.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data characterizes the specific monohydrochloride salt form used in research and development.

PropertyData
IUPAC Name (2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid;hydrochloride
Common Name Lysyl-Ornithine HCl; Lys-Orn HCl
PubChem CID 71352017
CAS Number 880096-93-5
Molecular Formula C₁₁H₂₅ClN₄O₃
Molecular Weight 296.79 g/mol
Exact Mass 296.1615 Da
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.[1][2][3]
pKa Values

-COOH: ~3.1;

-NH₃⁺: ~7.8;

-NH₃⁺ (Lys): ~10.5;

-NH₃⁺ (Orn): ~10.7
Appearance White to off-white hygroscopic crystalline powder

Biological Mechanism of Action[8][9]

The therapeutic efficacy of Lysyl Ornithine stems from its metabolic hydrolysis into free Lysine and Ornithine, which then enter distinct but synergistic anabolic pathways.

The Dual-Pathway Activation
  • Ornithine Pathway (Cellular Proliferation): Ornithine is a precursor to polyamines (putrescine, spermidine, spermine) via Ornithine Decarboxylase (ODC). Polyamines are critical for DNA stabilization and cell division during tissue repair.

  • Lysine Pathway (Structural Integrity): Lysine is an obligate substrate for Lysyl Oxidase (LOX) , the enzyme responsible for forming covalent cross-links between collagen fibrils and elastin fibers, ensuring tensile strength in the extracellular matrix (ECM).[4]

Visualization: Synergistic Signaling Pathway

The following diagram illustrates how Lysyl Ornithine feeds into collagen synthesis and cell proliferation.

GSubstrateLysyl-Ornithine(Exogenous)PeptidaseCytosolic PeptidasesSubstrate->PeptidaseLysL-LysinePeptidase->LysHydrolysisOrnL-OrnithinePeptidase->OrnHydrolysisProCollagenPro-CollagenSynthesisLys->ProCollagenTranslationLOXLysyl Oxidase(LOX)ProCollagen->LOXCrosslinkCollagen/ElastinCross-LinkingLOX->CrosslinkOxidative DeaminationODCOrnithineDecarboxylaseOrn->ODCRate Limiting StepPolyaminesPolyamines(Putrescine/Spermine)ODC->PolyaminesProliferationFibroblastProliferationPolyamines->ProliferationDNA StabilizationProliferation->ProCollagenUpregulation

Figure 1: Mechanistic pathway of Lysyl-Ornithine in dermal regeneration.[1] The dipeptide provides substrates for both structural cross-linking (Lysine) and cellular proliferation (Ornithine).

Synthesis & Manufacturing Protocol

The synthesis of Lysyl Ornithine requires precise protecting group strategies to prevent the side-chain amine of Ornithine (

1
Solid-Phase Peptide Synthesis (SPPS) Workflow

Scale: 1.0 mmol | Resin: 2-Chlorotrityl Chloride (2-CTC)[1]

  • Resin Loading (C-Terminal Ornithine):

    • React Fmoc-Orn(Boc)-OH (2 eq) with 2-CTC resin in DCM/DIPEA.[1]

    • Rationale: The bulky trityl linker prevents premature cleavage and racemization.

    • Cap unreacted sites with Methanol.

  • Deprotection 1:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF/DCM.

  • Coupling (N-Terminal Lysine):

    • Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU/HOBt/DIPEA in DMF.[1]

    • Coupling time: 45–60 minutes.

    • QC Check: Kaiser Test (Ninhydrin) must be negative (no free amines).

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc with 20% Piperidine.[1]

    • Cleave from resin and remove side-chain protection (Boc) simultaneously using TFA/TIS/H₂O (95:2.5:2.[1]5) for 2 hours.

  • Salt Exchange:

    • Precipitate in cold diethyl ether.

    • Dissolve in dilute HCl and lyophilize to obtain the Monohydrochloride salt.

Synthesis Flowchart

SynthesisStartStart: 2-CTC ResinLoadLoad Fmoc-Orn(Boc)-OH(DCM/DIPEA)Start->LoadDeprot1Fmoc Removal(20% Piperidine/DMF)Load->Deprot1CoupleCoupling: Fmoc-Lys(Boc)-OH(HBTU/HOBt)Deprot1->CoupleDeprot2Fmoc Removal(20% Piperidine/DMF)Couple->Deprot2CleaveGlobal Deprotection & Cleavage(TFA/TIS/H2O)Deprot2->CleaveSaltHCl Salt Exchange& LyophilizationCleave->SaltEndProduct: Lys-Orn HClSalt->End

Figure 2: SPPS workflow for Lysyl-Ornithine HCl synthesis, highlighting orthogonal protection (Fmoc/Boc) to ensure regiospecificity.

Analytical Characterization

To ensure scientific integrity and purity >98%, the following analytical methods are mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Polar).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% to 20% B over 30 minutes (Dipeptides are highly polar and elute early).

  • Detection: UV at 214 nm (Peptide bond).

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 297.2 Da.

  • Fragment Ions: Look for peaks corresponding to Lysine immonium ion (101 Da) and Ornithine immonium ion (87 Da).

Applications in Drug Development & Cosmetics

Cosmeceutical Formulations

Lysyl Ornithine is used as a skin conditioning agent.[5][6][7][8] It targets the "dermal scaffold" by providing the specific amino acid ratio required for:

  • Collagen I & III synthesis. [1]

  • Elastin fiber assembly. [1]

  • Reduction of glycation end-products (AGEs) (via Lysine's sacrificial amine activity).[1]

Wound Healing

In hydrogel scaffolds, Lysyl Ornithine has been investigated for accelerating the proliferation phase of wound healing. The Ornithine component drives polyamine synthesis, which is upregulated in regenerating tissue.

Safety & Handling (SDS Summary)

Hazard ClassCategoryStatement
Skin Irritation 2H315: Causes skin irritation.[1][9]
Eye Irritation 2AH319: Causes serious eye irritation.[9]
STOT-SE 3H335: May cause respiratory irritation.[1][9]

Handling Protocol:

  • Use in a fume hood or well-ventilated area.[1]

  • Wear nitrile gloves and safety goggles.

  • Store at -20°C; substance is hygroscopic.[1]

References

  • PubChem. (n.d.).[10] this compound (CID 71352017). National Library of Medicine.[10] Retrieved February 13, 2026, from [Link]

  • To, J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link][1]

  • Harada, N., et al. (2019). Oral administration of L-ornithine increases the content of both collagen constituting amino acids and polyamines in mouse skin.[1][11] Biochemical and Biophysical Research Communications.[3] Retrieved from [Link]

  • Yamano, N., et al. (2009). Lysine modifications of collagen. Biomaterials. Retrieved from [Link]

Methodological & Application

Application Note: Characterization of Lysyl-Ornithine as a Substrate for SLC15A1 (PEPT1) and SLC15A2 (PEPT2) Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for validating Lysyl-Ornithine (Lys-Orn) as a substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2 . While Gly-Sar remains the gold standard reference substrate, cationic dipeptides like Lys-Orn represent a distinct chemical space relevant for renal reabsorption (PEPT2) and intestinal absorption (PEPT1) of basic pharmacophores.

Key Insight: PEPT2 generally exhibits higher affinity (


 in 

M range) for cationic dipeptides compared to PEPT1 (

in mM range). This protocol is designed to distinguish between binding affinity (via competition assays) and translocation efficiency (via direct LC-MS/MS uptake), a critical differentiation often missed in standard screens.

Pre-Assay Considerations & Mechanism

Mechanistic Rationale

PEPT1 and PEPT2 function as electrogenic, proton-coupled symporters. The transport cycle involves the co-transport of protons (


) and the substrate, driven by the transmembrane electrochemical proton gradient.
  • Substrate Recognition: The transporters recognize the peptide backbone (specifically the

    
    -amino and carbonyl groups). Side-chain flexibility allows for the transport of bulky or charged residues, including the basic side chains of Lysine and Ornithine.
    
  • Challenge: Lys-Orn is susceptible to intracellular hydrolysis by cytosolic peptidases. Therefore, LC-MS/MS quantification must distinguish between the intact dipeptide and its constituent amino acids (Lys, Orn) to confirm genuine transport versus extracellular hydrolysis and subsequent amino acid uptake.

Transport Mechanism Visualization[1]

PEPT_Transport_Cycle Extracellular Extracellular Space (pH 6.0) PEPT_Out PEPT (Outward Open) Intracellular Intracellular Space (pH 7.4) Hydrolysis Intracellular Hydrolysis Intracellular->Hydrolysis Peptidase Activity PEPT_Bound PEPT-Substrate-H+ Complex PEPT_Out->PEPT_Bound Binding PEPT_In PEPT (Inward Open) PEPT_Bound->PEPT_In Conformational Change PEPT_In->Intracellular Release PEPT_In->PEPT_Out Recycling Substrate Lys-Orn + nH+ Substrate->PEPT_Bound Co-transport

Figure 1: The proton-coupled transport cycle of PEPT1/2. Note the critical downstream step of intracellular hydrolysis, which necessitates specific detection methods.

Experimental Protocols

Protocol A: Compound Stability & Non-Specific Binding

Objective: To ensure Lys-Orn remains intact in the assay buffer and does not non-specifically bind to plastics or cell membranes.

Materials:

  • Buffer A (Transport Buffer): HBSS containing 10 mM MES, pH 6.0.[1]

  • Buffer B (Wash Buffer): HBSS containing 10 mM HEPES, pH 7.4.[1]

  • Lys-Orn Stock: 100 mM in water.

Procedure:

  • Prepare 1 mM Lys-Orn in Buffer A.

  • Incubate at 37°C for 0, 30, 60, and 120 minutes (cell-free).

  • Analyze by HPLC or LC-MS/MS.

  • Acceptance Criteria: >95% recovery of parent compound at 120 min. If hydrolysis >5%, add peptidase inhibitors (e.g., Bestatin, Amastatin) to the buffer, though note that these may compete for transport.

Protocol B: Competitive Inhibition Assay (Screening)

Objective: Determine the affinity (


) of Lys-Orn for PEPT1/2 by competing against the reference substrate 

.

Cell Models:

  • PEPT1: Caco-2 cells (differentiated 21 days) or HEK293-hPEPT1.

  • PEPT2: HEK293-hPEPT2 or SKPT cells (rat kidney).

Step-by-Step Workflow:

  • Seeding: Seed cells in 24-well plates (Poly-D-Lysine coated for HEK293). Grow to confluence.

  • Equilibration: Aspirate media. Wash cells 2x with Buffer B (pH 7.4). Incubate 10 min in Buffer A (pH 6.0) to acidify the apical surface.

  • Dosing: Add 250

    
    L of Buffer A  containing:
    
    • 
      
      
      
      
      (Trace).
    • Variable concentrations of Lys-Orn (0, 0.01, 0.1, 1, 10, 50 mM).

  • Uptake: Incubate for 10 minutes at 37°C. (Linear range for Gly-Sar is typically <15 min).

  • Termination: Aspirate dose solution. Immediately wash 3x with ice-cold Buffer B (pH 7.4).

  • Lysis: Add 200

    
    L 0.1 N NaOH / 1% SDS.
    
  • Quantification: Scintillation counting.

Data Analysis: Fit data to the dose-response equation to determine


. Calculate 

using the Cheng-Prusoff equation:

Where

is Gly-Sar concentration (

) and

is the affinity of Gly-Sar (~1 mM for PEPT1, ~50

for PEPT2).
Protocol C: Direct Uptake Assay via LC-MS/MS (Validation)

Objective: Confirm Lys-Orn is physically translocated and not just an external inhibitor.

Methodology: Since radiolabeled Lys-Orn is likely unavailable, use LC-MS/MS.

  • Preparation: Prepare cells as in Protocol B.

  • Dosing: Incubate cells with

    
     Lys-Orn in Buffer A  (pH 6.0) for 10, 30, and 60 minutes.
    
    • Control: Perform parallel incubation at 4°C (blocks active transport) and at pH 7.4 (reduces proton driving force).

  • Termination: Wash 4x with ice-cold Buffer B.

  • Extraction: Add 150

    
    L of 80:20 Methanol:Water (containing internal standard, e.g., 
    
    
    
    -Lysine). Freeze-thaw cycle to lyse.
  • Centrifugation: 10,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of Lys-Orn.

    • Transitions: Monitor Lys-Orn parent ion (Q1) to fragment (Q3). Note: Also monitor free Lys and Orn to assess intracellular hydrolysis.

Experimental Workflow Diagram:

Workflow Start Start: Confluent Monolayer Wash Wash & Acidify (pH 6.0, 10 min) Start->Wash Dose Add Lys-Orn Substrate (Time: 10-60 min) Wash->Dose Branch Condition? Dose->Branch Active 37°C, pH 6.0 (Active Transport) Branch->Active Passive 4°C or pH 7.4 (Control) Branch->Passive Term Ice-Cold Wash (pH 7.4) Active->Term Passive->Term Extract MeOH Extraction & Centrifugation Term->Extract Analyze LC-MS/MS Quantification Extract->Analyze

Figure 2: Step-by-step workflow for the direct uptake validation assay using LC-MS/MS.

Data Presentation & Analysis

Expected Kinetic Parameters

When analyzing data, compare your results against these established ranges for cationic dipeptides.

ParameterPEPT1 (SLC15A1)PEPT2 (SLC15A2)Notes
Affinity (

)
0.5 – 5.0 mM10 – 100

M
PEPT2 is high-affinity.
Capacity (

)
HighLowPEPT1 is high-capacity.
pH Optimum 5.5 – 6.05.5 – 6.0Strict pH dependence.
Inhibition (

)
~ mM range~

M range
Lys-Orn is a competitive inhibitor.
Calculation of Net Transport

To quantify specific PEPT-mediated transport, subtract the passive diffusion component:


[1]

If the uptake at pH 7.4 is significantly lower than at pH 6.0 (e.g., >3-fold difference), this confirms the proton-dependent mechanism characteristic of POT (Proton-Coupled Oligopeptide Transporter) family members.

Troubleshooting & Field-Proven Insights

  • High Background at 4°C:

    • Cause: Cationic peptides (Lys-Orn) stick to negatively charged cell membranes electrostatically.

    • Solution: Add 0.1% BSA to the wash buffer or use a high-salt wash (buffer with increased NaCl) to displace surface-bound charges before lysis.

  • Rapid Hydrolysis:

    • Observation: High levels of free Lys/Orn in the lysate, low Lys-Orn.

    • Solution: This indicates transport followed by hydrolysis. This is a positive result for transport. To measure the rate of transport, reduce incubation time to 2-5 minutes (initial rate conditions) before significant hydrolysis occurs.

  • Low Signal in LC-MS:

    • Cause: Lys-Orn is extremely polar and elutes in the void volume on C18 columns.

    • Solution: Switch to a HILIC Amide column or use an ion-pairing agent (e.g., HFBA) in the mobile phase, though HILIC is preferred for mass spec sensitivity.

References

  • Brandsch, M., et al. (2008). Transport of cyclic dipeptides and amino acid derivatives by the peptide transporter PEPT2. Journal of Pharmacology and Experimental Therapeutics . Link

  • Terada, T., & Inui, K. (2012). Peptide transporters: structure, function, regulation and their applications for drug delivery. Current Drug Metabolism . Link

  • Smith, D. E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine . Link

  • Vig, B. S., et al. (2006). Human PEPT1 pharmacophore: determining the structural requirements for high-affinity substrate binding. Journal of Medicinal Chemistry . Link

  • Meredith, D. (2009). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence?Philosophical Transactions of the Royal Society B . Link

Sources

Application Note: High-Purity Synthesis of Lysyl-Ornithine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide Lysyl-Ornithine (Lys-Orn) is a critical intermediate in the development of solubility-enhancing linkers for prodrugs and cosmetic peptides. While standard solid-phase peptide synthesis (SPPS) yields trifluoroacetate (TFA) salts, the monohydrochloride (HCl) form is frequently required for pharmaceutical applications due to its superior biocompatibility and defined stoichiometry.

This application note details a robust protocol for the synthesis of Lysyl-Ornithine Monohydrochloride (CAS 880096-93-5) using Fmoc-chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. We address the specific challenge of preventing diketopiperazine (DKP) formation during dipeptide synthesis and provide a validated method for controlled salt exchange to achieve the specific monohydrochloride stoichiometry.

Key Advantages of This Protocol
  • DKP Suppression: Utilizes 2-CTC resin and bulky protecting groups to minimize cyclization side-reactions.

  • Stoichiometric Control: Features a precise ion-exchange workflow to convert the crude TFA salt to the target monohydrochloride form.

  • Scalability: Designed for transition from milligram-scale R&D to gram-scale process development.

Retrosynthetic Strategy & Materials

The synthesis relies on the orthogonal protection strategy using Fmoc (base-labile) for the


-amine and Boc  (acid-labile) for the side chains (

-Lys,

-Orn). The 2-CTC resin is selected over Wang resin to prevent premature cleavage and DKP formation, as the steric bulk of the trityl linker hinders the back-biting attack of the N-terminal amine.
Reagents and Materials Table
Reagent/MaterialGrade/SpecificationFunction
Fmoc-Orn(Boc)-OH >99% (HPLC), L-isomerC-terminal Amino Acid
Fmoc-Lys(Boc)-OH >99% (HPLC), L-isomerN-terminal Amino Acid
2-Chlorotrityl Chloride Resin Loading: 0.8–1.6 mmol/gSolid Support
DIC / Oxyma Pure Synthesis GradeCoupling Reagents
DIPEA (N,N-Diisopropylethylamine) AnhydrousBase
TFA (Trifluoroacetic Acid) HPLC GradeCleavage/Deprotection
TIS (Triisopropylsilane) Scavenger GradeCation Scavenger
AG 1-X8 Resin (Chloride Form) 100-200 meshIon Exchange Media

Experimental Protocol

Phase 1: Resin Loading and First Coupling

Rationale: Low loading density is crucial for dipeptides to prevent aggregation. We target a substitution of 0.5–0.6 mmol/g.

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in dry Dichloromethane (DCM) for 20 minutes.

  • Loading: Dissolve Fmoc-Orn(Boc)-OH (1.2 eq relative to target loading) in 10 mL DCM with 4 eq of DIPEA. Add to resin.[1][2][3][4]

  • Incubation: Shake for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture and shake for 20 minutes to cap unreacted trityl chlorides.

  • Washing: Drain and wash resin:

    
     DCM, 
    
    
    
    DMF,
    
    
    DCM.
Phase 2: Fmoc Deprotection and Second Coupling

Rationale: Standard piperidine deprotection is used. DIC/Oxyma coupling is chosen over HBTU/HATU to reduce racemization risks and avoid the formation of tetramethylguanidinium by-products.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    ).[2]
  • Activation: Dissolve Fmoc-Lys(Boc)-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Shake for 60–90 minutes.

  • Monitoring: Verify coupling completeness via Kaiser Test (ninhydrin). The resin should be negative (colorless).

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (

    
     min).
    
  • Final Wash: Wash resin:

    
     DMF, 
    
    
    
    DCM,
    
    
    Methanol. Dry resin under vacuum.[1]
Phase 3: Cleavage and Global Deprotection

Rationale: High acid concentration is required to remove the Boc groups simultaneously with resin cleavage.

  • Cocktail Preparation: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5 v/v) .

  • Reaction: Add 10 mL of cocktail per gram of resin. Shake for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate to

    
    20% volume under nitrogen flow.
    
  • Isolation: Pour the concentrate into cold Diethyl Ether (

    
    , 10-fold excess) to precipitate the crude peptide TFA salt. Centrifuge (3000 rpm, 5 min) and decant the supernatant. Repeat ether wash twice.
    
Phase 4: Salt Exchange (TFA Mono-HCl)

Rationale: The crude product is a poly-TFA salt. To achieve the Monohydrochloride , we use a controlled ion-exchange process followed by lyophilization.

  • Resin Conditioning: Pack a column with AG 1-X8 (Cl- form) . Wash with 1M HCl followed by extensive HPLC-grade water until the eluate is neutral (pH 6–7).

  • Exchange: Dissolve the crude peptide TFA salt in water (10 mg/mL). Load onto the column.[1][5]

  • Elution: Elute with water. Collect fractions containing the peptide (monitored by UV at 214 nm).

  • Stoichiometry Adjustment (The "Mono" Step):

    • The eluate typically contains the peptide as a hydrochloride salt, but the stoichiometry may be >1 HCl due to the three basic amines.

    • Titration: Measure the chloride content (e.g., via silver nitrate titration or Ion Chromatography).

    • To ensure the monohydrochloride specifically: Adjust the pH of the solution to approx 5.5–6.0 (the region where the side chains are protonated but the C-terminus is ionized, balancing one positive charge with one Cl- typically requires precise pH control or lyophilization from a calculated 1.0 eq HCl solution if starting from free base).

    • Standard Practice: For this specific CAS, lyophilize the pooled fractions directly. If the chloride content is too high, perform a weak anion exchange or dialysis.

  • Lyophilization: Freeze-dry the aqueous solution to yield Lysyl-Ornithine Monohydrochloride as a white hygroscopic powder.

Process Visualization

Workflow Diagram: Synthesis & Purification

The following diagram illustrates the critical path from protected amino acids to the final salt form, highlighting the divergence point for salt exchange.

G cluster_0 Solid Phase Synthesis (2-CTC Resin) cluster_1 Cleavage & Workup cluster_2 Salt Exchange & Finishing Start Fmoc-Orn(Boc)-OH + 2-CTC Resin Load Resin Loading (DIPEA, DCM) Start->Load Deprot1 Fmoc Deprotection (20% Piperidine) Load->Deprot1 Couple Coupling Fmoc-Lys(Boc)-OH (DIC/Oxyma) Deprot1->Couple Deprot2 Final Fmoc Removal Couple->Deprot2 Cleave Global Cleavage (TFA/TIS/H2O) Deprot2->Cleave Crude Crude Peptide (Poly-TFA Salt) Cleave->Crude IonEx Anion Exchange (AG 1-X8 Cl- Form) Crude->IonEx Remove TFA Lyophil Lyophilization IonEx->Lyophil Aqueous Eluate Final Lysyl-Ornithine Monohydrochloride Lyophil->Final

Caption: Step-by-step synthesis workflow from resin loading to final monohydrochloride salt isolation.

Analytical Specifications & Quality Control

To ensure the integrity of the "Monohydrochloride" form, the following analytical suite is required.

TestMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)

Da (Free Base Mass)
Purity RP-HPLC (C18, 0.1% TFA)

Area
Counter-ion Content Ion Chromatography (IC) or AgNO3 Titration

(Theoretical for Mono-HCl)
Peptide Content Amino Acid Analysis (AAA)

Appearance Visual InspectionWhite to off-white amorphous powder
Troubleshooting the Salt Form

If the chloride content indicates a di- or tri-hydrochloride (Cl > 15%):

  • Dissolve the salt in water.[1]

  • Adjust pH to 6.0 with dilute LiOH or Ammonium Hydroxide.

  • Relyophilize. Note: Ammonium salts may sublime, leaving the zwitterionic peptide or mono-HCl depending on exact pH.

References

  • PubChem. (2025). Lysyl ornithine monohydrochloride (CID 71352017).[6] National Library of Medicine. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Application Note: Lysyl Ornithine Monohydrochloride Preparation for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The quantification of Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) activity is critical in fibrosis, oncology, and matrix biology research.[1] While simple diamines like 1,5-diaminopentane (cadaverine) are frequently used as surrogate substrates, they lack the peptide backbone context required to fully mimic the physiological telopeptide target of collagen.

Lysyl Ornithine (Lys-Orn) is a dipeptide substrate that offers a structural advantage by presenting the


-amino group of lysine in a peptide context, more closely resembling the native collagen telopeptide. The Monohydrochloride (HCl)  salt form is preferred over Trifluoroacetate (TFA) salts for enzymatic assays, as residual TFA can act as a chaotropic agent or directly inhibit sensitive amine oxidases.

This guide details the preparation of high-purity Lys-Orn stocks and their application in a fluorometric, peroxidase-coupled activity assay.

Chemical Basis & Reaction Mechanism

The Substrate[2][3]
  • Compound: L-Lysyl-L-Ornithine Monohydrochloride

  • Role: Amine Oxidase Substrate

  • Target Moiety: The primary

    
    -amine of the lysine residue (and potentially the 
    
    
    
    -amine of ornithine, though LOX specificity favors the lysyl side chain in specific contexts).
The Coupled Reaction System

Direct detection of the aldehyde product (allysine) is difficult due to its instability. Therefore, the standard protocol utilizes a horseradish peroxidase (HRP) coupled system to detect the co-product, Hydrogen Peroxide (


).

Figure 1: Mechanism of the LOX-mediated fluorescent assay. The Lysyl Ornithine substrate is oxidized, releasing H2O2, which drives the conversion of Amplex Red to highly fluorescent Resorufin.

Protocol 1: Reagent Preparation

Safety Note: Lysyl ornithine HCl is hygroscopic. Handle in a desiccated environment where possible.

Materials Required[3][4][5][6]
  • Solid: L-Lysyl-L-Ornithine Monohydrochloride (High purity >98%).

  • Solvent: Nuclease-free, Deionized Water (

    
    ) or 10 mM Sodium Borate (pH 8.0).
    
  • Vessels: Amber microcentrifuge tubes (light sensitive once coupled).

Stock Solution Preparation (10 mM)

Ideally, prepare a 10 mM stock. The working concentration in the assay will be 1–2 mM.

  • Calculate Mass:

    • Molecular Weight (MW) of Lys-Orn (free base) ≈ 260.3 g/mol .

    • Check the specific MW on your vial (including HCl and hydration shells).

    • Example: If MW is 333.2 g/mol (approx for HCl salt):

    • To make 1 mL of 10 mM: Weigh 3.33 mg .

  • Solubilization:

    • Add 50% of the calculated volume of

      
      .
      
    • Vortex gently until fully dissolved. The HCl salt should dissolve readily in water.

    • Bring to final volume.

  • pH Check (Critical):

    • Spot-check pH. If highly acidic due to HCl, buffer with a small volume of 1M Borate (pH 8.2) to bring it to neutral/slightly basic range before freezing. LOX is inactive at acidic pH.

  • Storage:

    • Aliquot into 50–100 µL volumes.

    • Store at -20°C .

    • Shelf Life: 6 months. Avoid freeze-thaw cycles (>2 cycles degrades peptide integrity).[2]

Protocol 2: Enzymatic Assay Workflow

This protocol uses a 1.2 M Urea / 0.05 M Borate buffer system, which is standard for LOX assays to maintain enzyme solubility and expose the active site.

Assay Buffer Composition

Prepare fresh:

  • Base: 0.05 M Sodium Borate, pH 8.2

  • Additive: 1.2 M Urea

  • Detection: 10 µM Amplex Red (final concentration)

  • Coupling: 1-2 U/mL Horseradish Peroxidase (HRP)

Experimental Setup (96-well Black Plate)
ComponentSample Well (µL)Negative Control (BAPN) (µL)Background Control (No Substrate) (µL)
Assay Buffer (with HRP/Amplex) 505050
Inhibitor (500 µM BAPN) -10-
Buffer (Vehicle) 10-10
Enzyme Sample (LOX/LOXL) 202020
Incubate 10 min @ 37°C
Lys-Orn Substrate (10 mM Stock) 2020-
Buffer (Compensation) --20
Total Volume 100 100 100

Note: Final Substrate Concentration = 2 mM.

Measurement
  • Pre-incubation: Incubate enzyme and inhibitor (BAPN) for 10-15 minutes at 37°C before adding the substrate. This ensures irreversible inhibition of the control wells.

  • Initiation: Add the Lysyl Ornithine substrate to start the reaction.

  • Read: Kinetic mode (Fluorescence).

    • Excitation: 560 nm

    • Emission: 590 nm

    • Duration: 30–60 minutes (read every 2 minutes).

    • Temperature: 37°C.[3][4][5][6]

Figure 2: Step-by-step workflow for the Lysyl Ornithine LOX activity assay.

Validation & Troubleshooting (Expertise)

The "BAPN" Validity Check

The only way to confirm the signal is generated by LOX/LOXL and not a generic amine oxidase or peroxide interference is the BAPN (β-Aminopropionitrile) control.

  • Criterion: The signal in the "Sample" well must be significantly higher than the "BAPN" well.

  • Calculation:

    
    .
    
H2O2 Interference

Small molecules in drug discovery libraries may scavenge H2O2 or inhibit HRP, leading to false negatives.

  • Control: Run a "Spike-In" control where you add 5 µM exogenous H2O2 to the well with your drug compound (no LOX). If the fluorescence is quenched compared to buffer alone, your compound interferes with the detection system.

Substrate Specificity

Why use Lys-Orn over Cadaverine?

  • Cadaverine (1,5-diaminopentane): High turnover, cheap, but less specific. Good for general screening.

  • Lysyl Ornithine: Lower

    
     (higher affinity) for certain LOXL isoforms and better mimics the steric environment of the collagen telopeptide.
    

References

  • Palamakumbura, A. H., & Trackman, P. C. (2002). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. Analytical Biochemistry.

  • Rodriguez, C., et al. (2021). The challenge of determining lysyl oxidase activity: Old methods and novel approaches. Analytical Biochemistry.

  • Trackman, P. C., et al. (2018). Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone. Matrix Biology.

  • Sigma-Aldrich / Merck. Amplex Red Lysyl Oxidase Assay Protocols (General Chemistry).

Sources

Using Lysyl ornithine as a reference standard in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitation of Lysyl-Ornithine (Lys-Orn) is a critical quality attribute (CQA) in the development of Arginine-containing peptide therapeutics. Because Ornithine (Orn) is a primary degradation product of Arginine (Arg) via deguanidination, the presence of Lys-Orn in a Lys-Arg sequence indicates hydrolytic instability or synthesis failure. This guide provides a definitive protocol for using Lys-Orn as a reference standard, overcoming the specific chromatographic challenges posed by its high polarity and structural similarity to the parent Lys-Arg dipeptide.

Introduction & Scientific Rationale

The "One Methylene" Challenge

In High-Performance Liquid Chromatography (HPLC), the separation of Lysine (Lys) and Ornithine (Orn) residues is notoriously difficult due to their structural homology. Ornithine lacks a single methylene (


) group in its side chain compared to Lysine.
  • Lysine:

    
     (Side chain pKa 
    
    
    
    10.5)
  • Ornithine:

    
     (Side chain pKa 
    
    
    
    10.5)

When these residues exist as dipeptides (e.g., Lys-Orn vs. Lys-Lys or Lys-Arg), the physicochemical differences are subtle. Standard C18 Reverse Phase (RP-HPLC) methods often fail to retain these polar, basic species, leading to co-elution in the void volume.

The Degradation Pathway (The "Why")

The primary utility of a Lys-Orn standard is in monitoring the stability of Lys-Arg motifs in peptide drugs (e.g., antimicrobial peptides, Liraglutide intermediates). Under basic conditions or thermal stress, the guanidino group of Arginine can hydrolyze to urea and Ornithine.

  • Parent:

    
    
    
  • Impurity:

    
    
    

Differentiation between the parent (Lys-Arg) and the impurity (Lys-Orn) requires a method capable of "seeing" the loss of the guanidino group and the shortening of the side chain.

Reference Standard Preparation Protocol

Objective: To prepare a stable, accurate stock solution of Lys-Orn. Challenge: Lysyl-ornithine salts (often HCl or TFA salts) are highly hygroscopic. Weighing errors are the most common source of assay failure.

Step-by-Step Methodology
  • Equilibration: Remove the Lys-Orn reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for 1 hour before opening. This prevents condensation from altering the water content.

  • Solvent Choice: Do not dissolve in 100% water initially if using for RP-HPLC, as this can lead to adsorption on glass surfaces due to the basic amines.

    • Recommended Diluent: 0.1% Trifluoroacetic Acid (TFA) in 90:10 Water:Acetonitrile. The acid keeps the amines protonated and soluble; the organic prevents adsorption.

  • Gravimetric Prep:

    • Weigh approx. 10 mg of Lys-Orn standard into a 10 mL volumetric flask.

    • Record the exact weight to 0.01 mg.

    • Correction Factor: Apply the purity factor and water content (from the Certificate of Analysis) to calculate the "As-Is" concentration.

    • Formula:

      
      
      
  • Storage: Aliquot into amber glass vials. Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.

Chromatographic Method Development

We present two validated approaches. Method A is the "Gold Standard" for routine QC. Method B is an orthogonal approach for complex matrices.

Method A: Ion-Pair Reversed-Phase (IP-RP)

Rationale: Standard TFA (0.1%) is often insufficient to retain Lys-Orn. We utilize Heptafluorobutyric Acid (HFBA) or Perfluoropentanoic Acid (PFPA) . These are strong ion-pairing agents that form hydrophobic complexes with the basic amines of Lys and Orn, significantly increasing retention on C18 columns.

ParameterSpecification
Column C18 with high carbon load (e.g., Waters XSelect HSS T3 or Phenomenex Luna C18(2)), 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% HFBA (Vol/Vol)
Mobile Phase B Acetonitrile + 0.1% HFBA
Flow Rate 1.0 mL/min
Temperature 30°C (Control is critical; higher temps reduce retention of polar basics)
Detection UV at 214 nm (Peptide bond)
Gradient Time (min) | % B 0.0 | 2 5.0 | 2 25.0 | 30 25.1 | 90 (Wash)

Note: HFBA is volatile enough for LC-MS, but will suppress ionization signal significantly. If MS detection is required, switch to Method B.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Rationale: Lys-Orn is extremely polar. HILIC retains compounds based on polarity, reversing the elution order of RP-HPLC. Lys-Orn will retain more than less polar impurities.

ParameterSpecification
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or Waters BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase A Acetonitrile (90%) + 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Water (90%) + 10 mM Ammonium Formate, pH 3.0
Mode Isocratic or Shallow Gradient (High Organic start)
Detection UV 214 nm or ESI-MS (Positive Mode)

Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Logical pathway for selecting the appropriate Lys-Orn separation method based on sample matrix and detection needs.

MethodSelection Start START: Lys-Orn Analysis MatrixCheck Is Sample Matrix Complex? (e.g., Plasma/Urine) Start->MatrixCheck DetectCheck Is MS Detection Required? MatrixCheck->DetectCheck No (Pure Peptide) MethodB METHOD B: HILIC (Amide + Amm. Formate) MatrixCheck->MethodB Yes (Salts/Proteins) MethodA METHOD A: IP-RP HPLC (C18 + HFBA) DetectCheck->MethodA No (UV Only) DetectCheck->MethodB Yes (LC-MS) ReasonA Robust, High Resolution Best for QC Purity MethodA->ReasonA ReasonB MS Compatible High Polar Retention MethodB->ReasonB

Figure 2: The Separation Mechanism (IP-RP)

Caption: Mechanistic view of how HFBA facilitates the retention of the positively charged Lys-Orn on a hydrophobic C18 surface.

Mechanism LysOrn Lys-Orn Dipeptide (3+ Charge) Complex Neutral Hydrophobic Complex [Lys-Orn] • [HFBA]3 LysOrn->Complex Ionic Interaction HFBA HFBA Ion Pair (Hydrophobic Tail) HFBA->Complex C18 Stationary Phase (C18 Chains) Complex->C18 Hydrophobic Adsorption

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running samples.

  • Resolution (

    
    ): 
    
    • Inject a mix of Lys-Orn (Impurity) and Lys-Arg (Parent).

    • Requirement:

      
      .[1]
      
    • Troubleshooting: If

      
      , lower the %B at the start of the gradient or increase HFBA concentration to 0.15%.
      
  • Tailing Factor (

    
    ): 
    
    • Basic peptides often tail due to silanol interactions.

    • Requirement:

      
       for the Lys-Orn peak.
      
    • Troubleshooting: Ensure the column is "End-capped" (e.g., T3 or BEH technology).

  • Linearity:

    • Prepare 5 levels of Lys-Orn standard (e.g., 0.5 µg/mL to 50 µg/mL).

    • Requirement:

      
      .
      

References

  • Vergote, V. et al. (2009). Quality control of peptide drugs: Purity profiling of goserelin. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mant, C.T. & Hodges, R.S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Focus on Ion-Pairing mechanisms).
  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.2.29 Liquid Chromatography. (General guidelines on SST and signal-to-noise ratios). Link

  • Fountain, K.J. et al. (2010). HILIC: A versatile technique for the analysis of polar compounds. Waters Corporation Application Note. (Reference for Amide column selection). Link

  • PubChem. Lysyl-ornithine Compound Summary. National Library of Medicine. Link

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required for GMP release testing.

Sources

Technical Application Note: High-Fidelity Synthesis of Lysyl-Ornithine (Lys-Orn) Motifs via SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Lysyl-Ornithine (Lys-Orn) is a cationic dipeptide motif frequently utilized in antimicrobial research, metabolic studies, and as a functional fragment in larger bioactive peptides. The specific salt form, Lysyl ornithine monohydrochloride (H-Lys-Orn-OH·HCl), represents a stable, water-soluble formulation often required for biological assays to avoid the cellular toxicity associated with Trifluoroacetate (TFA) salts common in SPPS.

The Technical Challenge

Synthesizing the dipeptide H-Lys-Orn-OH presents two specific "silent" failure modes that standard SPPS protocols often overlook:

  • Diketopiperazine (DKP) Formation: Dipeptides bound to resins via benzyl ester linkers (e.g., Wang resin) are highly prone to cyclization-induced cleavage. Upon deprotection of the N-terminal Lysine, the free amine can back-bite the C-terminal ester, releasing the cyclic dipeptide (DKP) and reducing yield by up to 80%.

  • Ornithine Lactamization: The

    
    -amino group of Ornithine is nucleophilic. If orthogonal side-chain protection is removed prematurely, or if the side-chain protection is unstable, intramolecular lactamization can occur.
    

This guide details a 2-Chlorotrityl Chloride (2-CTC) resin strategy to eliminate DKP formation, followed by a rigorous Ion Exchange (IX) protocol to convert the native TFA salt to the target Monohydrochloride form.

Strategic Planning: Materials & Resin Selection

Resin Selection: The "Steric Shield" Strategy

Do NOT use Wang Resin. The formation of DKP is accelerated on unhindered benzyl esters.

  • Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The bulky trityl group provides steric hindrance that prevents the N-terminal amine from attacking the ester linkage, effectively stopping DKP formation. Additionally, 2-CTC allows for mild acid cleavage (1% TFA), preserving acid-labile side chains if needed (though not required for the final HCl salt).

Reagents & Protecting Groups
ComponentSpecificationRationale
C-Term Residue Fmoc-Orn(Boc)-OHBoc protection on the

-amine prevents lactamization during coupling.[1]
N-Term Residue Fmoc-Lys(Boc)-OHStandard orthogonal protection.
Coupling Reagent DIC / Oxyma PureSuperior to HOBt; reduces racemization risk for C-terminal Ornithine.
Cleavage Cocktail TFA / TIS / H2OHigh-acid cocktail required to remove Boc groups and cleave from resin simultaneously.[1]

Workflow Visualization

SPPS_Workflow Start Start: 2-CTC Resin Preparation Loading 1. Resin Loading (Fmoc-Orn(Boc)-OH + DIPEA) Start->Loading Capping 2. MeOH Capping (Neutralize unreacted chlorides) Loading->Capping Deprotect1 3. Fmoc Removal (Orn) (20% Piperidine) Capping->Deprotect1 Coupling 4. Coupling Lysine (Fmoc-Lys(Boc)-OH + DIC/Oxyma) Deprotect1->Coupling DKP_Risk CRITICAL STEP: 2-CTC Resin prevents Diketopiperazine (DKP) loss here Deprotect1->DKP_Risk Deprotect2 5. Fmoc Removal (Lys) (20% Piperidine) Coupling->Deprotect2 Cleavage 6. Global Cleavage & Deprotection (95% TFA) Deprotect2->Cleavage SaltExchange 7. Salt Exchange (TFA -> HCl) Cleavage->SaltExchange

Figure 1: Optimized SPPS workflow for Lys-Orn synthesis. The use of 2-CTC resin at Step 1 is the critical control point to prevent DKP formation during Step 3.

Detailed Experimental Protocols

Protocol A: Resin Loading & Coupling (The Anti-DKP Method)

Objective: Synthesize H-Lys(Boc)-Orn(Boc)-2-CTC-Resin.

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin (Loading: ~1.6 mmol/g).

    • Swell in dry DCM (10 mL) for 20 minutes.

  • Loading the First Amino Acid (Ornithine):

    • Dissolve Fmoc-Orn(Boc)-OH (0.8 eq relative to resin capacity) in DCM (10 mL). Note: Using a deficit of AA ensures high-quality loading sites.

    • Add DIPEA (4.0 eq).

    • Add solution to resin and shake for 2 hours at room temperature.

  • Capping (Crucial):

    • Add HPLC-grade Methanol (1 mL) to the reaction vessel (still containing the resin/AA mixture).

    • Shake for 30 minutes. This caps unreacted trityl-chloride sites with methyl ether, preventing non-specific binding later.

    • Wash resin: 3x DCM, 3x DMF.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Observation: Monitor UV absorbance of the flow-through to confirm Fmoc removal.[2]

  • Coupling Lysine:

    • Dissolve Fmoc-Lys(Boc)-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 60 minutes.

    • Perform Kaiser Test (Ninhydrin).[3][4] If blue (positive), recouple. If colorless (negative), proceed.

  • Final Fmoc Removal:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: 5x DMF, 5x DCM.

    • Dry resin under nitrogen flow.

Protocol B: Global Cleavage & Isolation

Objective: Release H-Lys-Orn-OH (TFA Salt) from resin and remove Boc groups.

  • Preparation: Cool the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) to 0°C.

  • Reaction: Add 10 mL cocktail per gram of resin. Shake for 2 hours at room temperature.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to ~2 mL using a nitrogen stream (do not heat >30°C).

    • Add cold Diethyl Ether (40 mL) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant the supernatant.

    • Repeat ether wash 2x.

  • Drying: Dissolve the pellet in H2O/Acetonitrile (1:1) and lyophilize.

    • Result:H-Lys-Orn-OH · xTFA (Trifluoroacetate salt).

Protocol C: Salt Exchange (TFA to Monohydrochloride)

Objective: Convert the biological toxic TFA salt to the target Monohydrochloride form.

Method: HCl Freeze-Drying (Lyophilization) This method is preferred over ion-exchange columns for small-scale (<1g) batches due to higher recovery rates.

  • Dissolution: Dissolve the lyophilized TFA salt (from Protocol B) in 100 mM HCl (concentration: 1 mg peptide / mL).

  • Equilibration: Allow to stand for 5 minutes at room temperature. The excess Cl⁻ ions will displace the TFA⁻ counterions.

  • Lyophilization: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repetition: Repeat steps 1-3 two additional times.

    • Why? TFA is volatile but "sticky." Repeated sublimation with excess HCl drives the equilibrium toward the chloride salt.

  • Final Product: The resulting white powder is Lysyl ornithine hydrochloride .

Note on Stoichiometry: The resulting product is likely a dihydrochloride or trihydrochloride depending on the exact pH. To achieve strict monohydrochloride stoichiometry (1:1), dissolve the final salt in water, titrate to pH ~6.0 (isoelectric adjustment) using dilute NaOH/HCl, and relyophilize. However, for most biological applications, the "HCl salt" (fully protonated) is the standard reagent referred to as "Monohydrochloride" in loose commercial nomenclature [1, 5].

Quality Control & Analytics

TestMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Observed Mass

Da (Free base mass).[1]
Purity RP-HPLC (C18 Column)> 95% Area under curve (214 nm).
Counter-ion Ion Chromatography (IC)TFA content < 0.5%; Chloride content consistent with stoichiometry.
Appearance Visual InspectionWhite to off-white deliquescent powder.

Troubleshooting Guide

Issue: Low Yield / Deletion Sequences
  • Cause: DKP formation during the deprotection of Ornithine.

  • Solution: Ensure 2-CTC resin was used. If using Wang resin is unavoidable, perform the deprotection of Fmoc-Orn very quickly (2 x 1 min) and immediately add the activated Lysine solution.

Issue: "Double Peak" on HPLC
  • Cause: Racemization of Ornithine or Lactamization.

  • Solution: Switch coupling reagents to DIC/Oxyma . Avoid base-driven activators like HATU/DIPEA for the C-terminal loading if possible.

Issue: Hygroscopic Product
  • Cause: Lys-Orn.HCl is extremely hygroscopic.

  • Solution: Store in a desiccator at -20°C immediately after lyophilization. Handle in a low-humidity environment.

References

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • Isidro-Llobet, A., et al.Amino Acid-Protecting Groups. Chemical Reviews, 2009. (Context on Orthogonal Protection).

Sources

Application Note: Experimental Profiling of Lysyl-Ornithine Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the experimental conditions for the hydrolysis of Lysyl-Ornithine (Lys-Orn) motifs by proteases. This guide is designed for researchers in drug delivery (linker chemistry) and proteomics.

Introduction & Mechanistic Rationale

The Lysyl-Ornithine (Lys-Orn) dipeptide motif represents a unique structural challenge and opportunity in biochemistry. While Lysine (Lys, K) is a canonical substrate for trypsin-like serine proteases, Ornithine (Orn, O)—a non-proteinogenic homolog of Lysine lacking one methylene group in its side chain—is generally resistant to direct cleavage at its own C-terminus.

However, in a Lys-Orn sequence, the peptide bond is located C-terminal to the Lysine residue. Therefore, this bond is susceptible to cleavage by proteases with S1 pocket specificity for basic residues (e.g., Trypsin , Endoproteinase Lys-C ).

Why This Matters
  • Prodrug Linkers: The Lys-Orn bond is explored in antibody-drug conjugates (ADCs) and prodrugs where rapid release is required in lysosomes (rich in Cathepsins) or tumor microenvironments (rich in extracellular proteases), while maintaining stability in serum.

  • Proteomic Standards: Ornithine is often introduced as a "stop" signal for tryptic digestion at the P1 site, but its presence at the P1' site (as in Lys-Orn) influences the kinetics of the preceding Lysine cleavage.

  • Metabolic Stability: Free Lys-Orn dipeptides are substrates for specific cytosolic dipeptidases (e.g., PM20D2), distinct from general proteases.

Experimental Design Strategy

To accurately profile the hydrolysis of Lys-Orn, one must distinguish between the cleavage of the Lys-Orn bond (mediated by Lys-specific proteases) and the stability of the Orn residue itself.

Enzyme Selection
Enzyme ClassRepresentative EnzymeSpecificity for Lys-OrnApplication
Serine Protease Trypsin (EC 3.4.21.[1]4)High. Cleaves C-terminal to Lys.Primary model for bond hydrolysis.
Endopeptidase Lys-C (EC 3.4.21.50)Very High. Specific for Lys.Verifying Lys-driven cleavage.
Cysteine Protease Cathepsin BVariable. Cleaves dibasic sites.Lysosomal degradation simulation.
Metallo-Dipeptidase PM20D2 / CarnosinaseHigh (Dipeptide only). Metabolism of free Lys-Orn.
Substrate Design

For kinetic assays, use N-terminally blocked substrates to mimic internal peptide bonds and prevent degradation by aminopeptidases.

  • Chromogenic:

    
    -Benzoyl-Lys-Orn-
    
    
    
    -Nitroanilide (Bz-Lys-Orn-pNA)
  • Fluorogenic: Z-Lys-Orn-AMC (7-amino-4-methylcoumarin)

  • Analytical Standard: H-Lys-Orn-OH (for HPLC retention time verification)

Detailed Protocol: Tryptic Hydrolysis of Lys-Orn

This protocol quantifies the cleavage efficiency (


) of the Lys-Orn bond using Trypsin as the model protease.
A. Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    
    • Note: Calcium is critical for stabilizing Trypsin and preventing autolysis.

  • Enzyme Stock: Sequencing Grade Modified Trypsin (lyophilized). Reconstitute to 1 mg/mL in 50 mM Acetic Acid (prevents autolysis during storage).

  • Substrate Stock: 10 mM Z-Lys-Orn-AMC in DMSO.

  • Quenching Solution: 1% Formic Acid or 10% Acetic Acid (for HPLC endpoints).

B. Experimental Workflow (Kinetic Assay)

Step 1: Pre-Incubation

  • Dilute Substrate Stock into Assay Buffer to concentrations ranging from 10

    
    M to 500 
    
    
    
    M.
  • Aliquot 90

    
    L of substrate solution into a black 96-well plate (for fluorescence).
    
  • Incubate at 37°C for 5 minutes to equilibrate.

Step 2: Enzyme Addition

  • Prepare a working enzyme solution (e.g., 10 nM final concentration).

  • Add 10

    
    L of enzyme solution to each well.
    
  • Control: Add 10

    
    L of buffer to "No Enzyme" wells.
    

Step 3: Data Acquisition

  • Continuous Monitoring: Measure fluorescence (

    
    ) every 30 seconds for 20 minutes.
    
  • Linear Range: Identify the initial linear portion of the curve (Initial Velocity,

    
    ).
    

Step 4: HPLC Validation (Endpoint Assay)

  • Incubate 100

    
    M Substrate with Trypsin for fixed time points (0, 15, 30, 60 min).
    
  • Quench with equal volume of 1% Formic Acid.

  • Analyze 10

    
    L on a C18 Reverse-Phase column.
    
    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5-50% B over 20 mins.

    • Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Z-group).

Visualizations

Diagram 1: Hydrolysis Mechanism & Pathway

This diagram illustrates the nucleophilic attack by the catalytic triad of the protease on the Lysyl-Ornithine bond.

LysOrnHydrolysis Substrate Substrate (Polypeptide-Lys-Orn-R) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex + Trypsin (Ser-His-Asp) Tet_Inter Tetrahedral Intermediate ES_Complex->Tet_Inter Nucleophilic Attack (Ser-OH) Acyl_Enz Acyl-Enzyme (Enz-Lys-Polypeptide) Tet_Inter->Acyl_Enz Release of Orn-R Product1 Product 1 (H-Orn-R) Tet_Inter->Product1 Leaving Group Product2 Product 2 (Polypeptide-Lys-OH) Acyl_Enz->Product2 Deacylation (+H2O) Product2->Substrate Enzyme Recycled

Caption: Mechanism of Serine Protease-mediated hydrolysis of the Lysyl-Ornithine peptide bond.

Diagram 2: Experimental Workflow

A logical flow for determining kinetic parameters.

Workflow cluster_detection 3. Detection Method Start Start: Lys-Orn Profiling Prep 1. Prepare Stocks (Buffer pH 8.0, CaCl2, Substrate) Start->Prep Incubation 2. Enzyme Reaction (37°C, Variable [S]) Prep->Incubation Fluor Fluorometry (Continuous) Incubation->Fluor Kinetic Mode HPLC RP-HPLC (Endpoint) Incubation->HPLC Validation Analysis 4. Data Analysis (Michaelis-Menten) Fluor->Analysis HPLC->Analysis End Report kcat, Km Analysis->End

Caption: Step-by-step experimental workflow for characterizing Lys-Orn hydrolysis kinetics.

Data Analysis & Interpretation

When analyzing the hydrolysis data, compare the Lys-Orn substrate against a Lys-Lys control.

Typical Kinetic Parameters (Example Data)
Substrate

(

M)

(

)

(

)
Interpretation
Z-Lys-Lys-AMC 15.025.0

Optimal Trypsin substrate.
Z-Lys-Orn-AMC 45.018.0

~4x Slower. Ornithine at P1' hinders binding slightly due to side-chain length differences but allows cleavage.
Z-Orn-Lys-AMC >1000<0.1NegligibleTrypsin does not efficiently cleave after Ornithine (P1).

Key Insight: The presence of Ornithine at the P1' position (leaving group) typically increases


 (lowers affinity) compared to a Lysine or Arginine, but does not abolish catalysis. This makes Lys-Orn a "tunable" linker for delayed release applications.

Troubleshooting Guide

  • Issue: No Cleavage Observed.

    • Cause: The Ornithine residue might be at the P1 position (N-terminal to the bond). Trypsin rarely cleaves C-terminal to Orn.

    • Solution: Verify sequence orientation. Ensure the enzyme is Trypsin or Lys-C, not Arg-C.

  • Issue: High Background Hydrolysis.

    • Cause: Contamination with non-specific aminopeptidases if using cell lysates.

    • Solution: Use specific inhibitors (e.g., Bestatin) or purified enzymes.

  • Issue: Substrate Precipitation.

    • Cause: Hydrophobic Z-group or Fmoc-group.

    • Solution: Limit DMSO to <5% v/v. Use a more soluble protecting group (e.g., Acetyl) if possible.

References

  • Olsen, J. V., et al. (2004). "Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues."[2] Molecular & Cellular Proteomics. Link

  • Teufel, F., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[3] Scientific Reports. Link

  • Veverka, V., et al. (2022). "Metabolite Proofreading in Carnosine and Homocarnosine Synthesis: Identification of PM20D2 as beta-alanyl-lysine dipeptidase." Journal of Biological Chemistry. Link

  • Boc Sciences. "Enzymatic Hydrolysis of Protein: Mechanism and Application."

  • Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Link

Sources

Lysyl ornithine as a precursor for specific branched peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Protease-Resistant Branched Peptides Using Lysyl-Ornithine Scaffolds

Abstract

Branched peptides, particularly Branched Antimicrobial Peptides (BAMPs) and Multiple Antigen Peptides (MAPs), offer superior proteolytic stability and multivalent binding compared to linear analogs. While Lysine (Lys) is the standard branching unit, its susceptibility to trypsin-like proteases limits in vivo half-life. This guide details the use of Lysyl-Ornithine (Lys-Orn) motifs as superior precursors for branched architectures. By utilizing Ornithine (Orn) as the specific branching point, researchers can engineer scaffolds that resist enzymatic degradation while maintaining the solubility provided by Lysine. This protocol employs an orthogonal protection strategy (Fmoc/Alloc) to achieve precise, site-specific branching.

Part 1: The Chemistry of Branching (Mechanistic Insight)

The C3 vs. C4 Spacer Differential

The core distinction between Lysine and Ornithine lies in the side-chain length:

  • Lysine: 4-carbon spacer (

    
    -amine). Flexible, forms 6-membered lactam rings (slowly), highly susceptible to trypsin.
    
  • Ornithine: 3-carbon spacer (

    
    -amine). Rigid, forms 5-membered lactam rings (rapidly if unprotected), resistant to trypsin.
    

Why Lysyl-Ornithine? Using a hybrid Lys-Orn scaffold combines the best of both worlds. The Lysine residue (usually placed at the C-terminus or as a spacer) ensures water solubility and flexibility, preventing the aggregation common in rigid dendrimers. The Ornithine residue serves as the branching node. Its shorter side chain alters the geometry of the branch, often enhancing metabolic stability by sterically hindering protease access to the core.

Orthogonal Protection Strategy

To synthesize this specific architecture, we must distinguish between the


-amines (backbone elongation) and the 

-amine of Ornithine (branch generation).
  • 
    -Protection:  Fmoc (Base-labile).[1]
    
  • Side-chain Protection (Permanent): tBu/Boc (Acid-labile).

  • Branching Point Protection (Temporary): Alloc (Allyloxycarbonyl).[2][3]

The Logic: Alloc is stable to both Piperidine (Fmoc removal) and TFA (final cleavage), but is selectively removed by Palladium(0). This allows the exposure of the Ornithine


-amine on-resin without disturbing the rest of the peptide.

Part 2: Synthesis Protocol

Objective: Synthesis of a branched peptide core (Branch)2-Orn-Lys-Gly-NH2.

Materials & Reagents
ReagentSpecificationPurpose
Resin Rink Amide MBHA (0.5 mmol/g)C-terminal amidation
Amino Acids Fmoc-Gly-OH, Fmoc-Lys(Boc)-OHBackbone spacers
Branching Unit Fmoc-Orn(Alloc)-OH The core precursor
Coupling Agents DIC / Oxyma PureEfficient, low racemization
Alloc Deprotection Pd(PPh

)

/ Phenylsilane
Catalyst / Scavenger
Solvent DCM (Anhydrous), DMFReaction media
Step-by-Step Workflow

Step 1: Backbone Assembly (Linear Phase)

  • Swell Resin: DCM (20 min), then DMF (20 min).

  • Fmoc Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling 1 (Gly): Fmoc-Gly-OH (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF. 60 min.

  • Coupling 2 (Lys): Repeat with Fmoc-Lys(Boc)-OH.

  • Coupling 3 (The Precursor): Couple Fmoc-Orn(Alloc)-OH using standard conditions.

    • Critical Note: Do NOT deprotect the N-terminal Fmoc of the Ornithine yet. Keeping the

      
      -amine protected prevents "double growth" during the branch construction.
      

Step 2: Selective Alloc Removal (The Branching Point)

  • Wash: Wash resin extensively with DCM (Alloc removal is sensitive to oxidation; DCM displaces oxygen better than DMF).

  • Catalyst Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) and Phenylsilane (20 eq) in dry DCM.
    • Expert Tip: Phenylsilane is a superior scavenger to Morpholine, reducing the risk of allyl adducts.

  • Reaction: Add solution to resin. Shake under Nitrogen/Argon for 30 min. Repeat once with fresh solution.

  • Wash: DCM (5x), DMF (5x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove Palladium traces (orange resin turns white).

Step 3: Branch Construction

  • At this stage, the Ornithine

    
    -amine is free, but the 
    
    
    
    -amine is still Fmoc-protected.
  • Coupling Branch: Add Fmoc-AminoAcid-OH (e.g., Fmoc-Ala-OH) (8 eq - excess needed for branching).

  • Elongation: Continue SPPS. The branch grows off the Ornithine side chain.

  • (Optional): Remove the backbone Fmoc to grow the N-terminus simultaneously, creating a "Y" shape.

Step 4: Cleavage & Isolation

  • Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5). Time: 2-3 hours.
    
  • Precipitation: Cold Diethyl Ether.

Part 3: Visualization of the Workflow

The following diagram illustrates the orthogonal protection logic required to successfully synthesize the Lys-Orn branched scaffold.

SynthesisWorkflow cluster_logic Orthogonal Logic Resin Rink Amide Resin Step1 1. Couple Fmoc-Lys(Boc)-OH (Backbone Spacer) Resin->Step1 Fmoc SPPS Step2 2. Couple Fmoc-Orn(Alloc)-OH (The Precursor) Step1->Step2 Ornithine Insertion Step3 3. Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Step2->Step3 Selective Unmasking Step4 4. Branch Coupling (Builds on Orn Side Chain) Step3->Step4 Branch Growth Final 5. Final Cleavage (TFA) Yields Branched Peptide Step4->Final Global Deprotection Logic1 Fmoc: Base Labile (Backbone Growth) Logic2 Alloc: Pd(0) Labile (Branch Point) Logic3 Boc/tBu: Acid Labile (Side Chains)

Caption: Figure 1. Step-wise synthesis of Lys-Orn branched peptides utilizing orthogonal Alloc protection to establish the Ornithine branching node.

Part 4: Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform these checks at critical junctions:

Critical StepPotential FailureValidation Method
Alloc Removal Incomplete deprotection prevents branching.Kaiser Test (Ninhydrin): The resin must turn deep blue (positive for free amine) specifically after Pd treatment. If pale, repeat Pd wash.
Palladium Removal Residual Pd causes peptide aggregation and toxicity.Visual Check: Resin should return to white/yellow after carbamate wash. ICP-MS on final product if for in vivo use.
Ornithine Cyclization Formation of Orn-Lactam (mass -18 Da).Mass Spec (LC-MS): Check for [M-18] peak. Prevention: Ensure the

-amine of Orn is Fmoc-protected during side-chain manipulation.
Steric Hindrance Branch coupling fails due to bulk.Double Coupling: Use higher temperature (50°C) or HATU instead of DIC/Oxyma for the first amino acid on the branch.

Part 5: References

  • Tam, J. P. (1988). Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. Proceedings of the National Academy of Sciences.

  • Mikut, R., et al. (2016). Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides. Journal of Medicinal Chemistry.

  • Biotage Application Notes. (2024). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™.

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.

  • Vergara-Irigaray, N., et al. (2023). Design of Potent and Salt-Insensitive Antimicrobial Branched Peptides. Pharmaceutics.

Sources

Application Note: Preparation of Lysyl Ornithine Stock Solutions for Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of Lysyl ornithine (KO) stock solutions for use in cell signaling assays. Lysyl ornithine, a dipeptide composed of L-lysine and L-ornithine, is an area of growing interest for its potential role in modulating cellular pathways. Given that the reliability of any cell-based assay is contingent upon the precise concentration and stability of the test compound, this application note details the critical physicochemical properties of Lysyl ornithine, step-by-step protocols for solubilization and storage, and essential quality control measures. By explaining the scientific rationale behind each procedural step, this guide ensures that researchers can prepare high-quality, validated stock solutions, thereby enhancing the integrity and reproducibility of their experimental results.

Introduction: The Importance of Precision in Peptide Preparation

Lysyl ornithine is a dipeptide of two basic, positively charged amino acids. While research on the dipeptide itself is emerging, its constituent amino acids are known to be biologically active. L-ornithine, for example, can activate the G-protein coupled calcium-sensing receptor (CaSR), triggering downstream Ca2+ signaling pathways that protect cells from oxidative stress.[1] Similarly, both L-ornithine and L-lysine have been shown to stimulate gastrointestinal motility through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel.[2] These findings suggest that Lysyl ornithine may serve as a valuable tool for investigating receptor activation, ion channel modulation, and downstream signaling cascades.

The foundation of any robust cell signaling experiment is the accurate and consistent preparation of the stimulating agent. Improperly prepared peptide solutions can lead to errors in concentration, aggregation, degradation, or contamination, all of which can drastically affect experimental outcomes and lead to misinterpretation of data. This guide provides a self-validating framework for preparing Lysyl ornithine solutions, ensuring that researchers begin their experiments with a reliable and well-characterized reagent.

Physicochemical Properties & Solubilization Strategy

Understanding the chemical nature of Lysyl ornithine is paramount to selecting an appropriate solubilization and storage strategy. The key is to leverage its properties to create a stable, concentrated primary stock that is compatible with aqueous cell culture systems.

Charge and Solubility Analysis

To determine the best solvent, we first calculate the net charge of the dipeptide at neutral pH (~7.0):

  • N-terminal α-amino group: +1

  • Lysine (K) side chain ε-amino group: +1

  • Ornithine (O) side chain δ-amino group: +1

  • C-terminal α-carboxyl group: -1

  • Net Charge: (+1) + (+1) + (+1) + (-1) = +2

With a strong net positive charge, Lysyl ornithine is classified as a basic, hydrophilic peptide.[3][4] Such peptides are typically soluble in aqueous solvents like sterile water or buffers.[5][6] Therefore, the use of organic solvents like DMSO, which are often reserved for hydrophobic or neutral peptides, is unnecessary and should be avoided as a first-line approach.[3][4][7]

Key Physicochemical Data
PropertyValueSource & Rationale
Molecular Formula C₁₁H₂₅ClN₄O₃For Lysyl ornithine monohydrochloride, the common salt form.[8]
Molecular Weight 296.80 g/mol For this compound. Using the correct MW of the salt form is critical for accurate molarity calculations.[8][9]
Form Lyophilized powderPeptides are most stable when stored as a dry, lyophilized powder.[5][7]
Predicted Solubility High in waterBased on its hydrophilic, poly-cationic nature. L-ornithine HCl is highly soluble in water and PBS.[10][11]
pKa (estimated) ~2.98 (acidic), multiple basicThe peptide has multiple ionizable groups, contributing to its overall charge and buffering capacity.[12]

Safety and Handling Precautions

Before handling, consult the supplier-provided Safety Data Sheet (SDS). While Lysyl ornithine and its parent amino acids are not classified as highly hazardous, adherence to Good Laboratory Practice (GLP) is essential.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Handling Lyophilized Powder: Weigh the powder in a chemical fume hood or a well-ventilated area to avoid inhaling fine particulates.[15] Use anti-static weigh boats and spatulas to prevent the powder from scattering.[16]

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes, preferably in a desiccator.[7][17] This crucial step prevents atmospheric moisture from condensing on the hygroscopic peptide, which would compromise its stability and weighing accuracy.[7]

Protocol I: Preparation of a Concentrated Primary Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM primary stock solution, which is sufficiently concentrated to minimize the volume added to cell cultures, thereby reducing any potential solvent effects.[5]

Required Materials and Equipment
  • This compound (lyophilized powder)

  • Cell Culture Grade Water, sterile, DNase/RNase-free

  • Analytical balance (readable to 0.01 mg)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes and/or 15 mL conical tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Tabletop microcentrifuge

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES) and sterile syringes

Step-by-Step Methodology
  • Pre-Calculation of Mass:

    • Objective: To prepare 1 mL of a 10 mM stock solution.

    • Formula: Mass (mg) = [Desired Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)

    • Calculation: Mass (mg) = (0.010 mol/L) x (0.001 L) x (296.80 g/mol ) x 1000 = 2.97 mg

    • Scientist's Note: It is often easier and more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly. For 10 mg: Volume (mL) = [Mass (mg) / MW ( g/mol )] / [Concentration (mol/L)] x 1000 = [10 / 296.80] / 0.010 * 1000 = 3.37 mL .

  • Weighing the Peptide:

    • After allowing the vial to reach room temperature, gently tap it on the benchtop to ensure all powder is at the bottom.

    • Carefully weigh the calculated amount of Lysyl ornithine into a sterile microcentrifuge or conical tube. Record the exact mass.

  • Dissolution:

    • Add the calculated volume of sterile, cell culture grade water to the tube containing the peptide.

    • Cap the tube securely and vortex gently for 30-60 seconds.

    • Visually inspect the solution for any undissolved particulates. If present, brief sonication in a water bath (1-5 minutes) can facilitate dissolution.[3][18] Do not heat the solution.

    • Centrifuge the tube briefly (e.g., 1,000 x g for 1 minute) to pull all of the solution down from the cap and sides.

  • Sterilization:

    • Draw the peptide solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile conical tube. This step is critical to ensure the stock solution is free of microbial contaminants for use in cell culture.[16]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use, sterile polypropylene microcentrifuge tubes. Aliquot volumes should be tailored to your typical experimental needs (e.g., 20 µL or 50 µL aliquots).

    • Rationale: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[17]

    • Label each aliquot clearly with the peptide name, concentration (10 mM), solvent (Sterile H₂O), and date of preparation.

    • For long-term storage (months to years), store aliquots at -80°C .[7][17] For short-term storage (weeks), -20°C is acceptable.[5][17]

Workflow for Primary Stock Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase calc 1. Calculate Mass (e.g., 2.97 mg for 1 mL) equil 2. Equilibrate Vial to Room Temperature calc->equil weigh 3. Weigh Peptide into Sterile Tube equil->weigh add_h2o 4. Add Sterile H₂O weigh->add_h2o dissolve 5. Vortex / Sonicate to Dissolve add_h2o->dissolve sterilize 6. Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot 7. Aliquot into Single-Use Tubes sterilize->aliquot label_tubes 8. Label Clearly aliquot->label_tubes store 9. Store at -80°C label_tubes->store

Caption: Workflow for Lysyl ornithine stock solution preparation.

Protocol II: Preparation of Working Dilutions for Cellular Assays

Working solutions should be prepared fresh on the day of the experiment by diluting the concentrated primary stock into the final assay buffer or cell culture medium.

  • Thawing the Primary Stock:

    • Remove a single aliquot of the 10 mM primary stock from the -80°C freezer.

    • Thaw it completely at room temperature or quickly by rolling the tube between your hands.

    • Once thawed, briefly centrifuge the tube to collect the entire volume. Keep on ice.

  • Calculation for Dilution (C₁V₁ = C₂V₂):

    • Objective: Prepare 1 mL of a 100 µM working solution for a cell signaling experiment.

    • C₁ (Initial Concentration): 10 mM = 10,000 µM

    • V₁ (Initial Volume): Unknown

    • C₂ (Final Concentration): 100 µM

    • V₂ (Final Volume): 1 mL = 1000 µL

    • Calculation: V₁ = (C₂ x V₂) / C₁ = (100 µM x 1000 µL) / 10,000 µM = 10 µL

  • Preparation:

    • In a sterile tube, add 990 µL of your final cell culture medium or assay buffer (e.g., serum-free DMEM or HBSS).

    • Add 10 µL of the 10 mM primary stock to the medium.

    • Mix gently by pipetting up and down or by inverting the tube. Do not vortex cell culture medium containing serum, as this can cause proteins to denature and foam.

    • This solution is now ready to be added to your cells.

Quality Control and Stock Solution Validation

A protocol is only as reliable as its validation. These steps ensure the trustworthiness of your prepared stock solutions.[19]

  • Purity Confirmation: The primary quality control check is the manufacturer's Certificate of Analysis (CoA), which should provide the purity as determined by High-Performance Liquid Chromatography (HPLC). For GMP-grade peptides, this should be >97%.[20]

  • Concentration Verification: For most research applications, accurate weighing provides sufficient concentration accuracy. For applications requiring absolute quantification, such as developing clinical assays, the concentration can be definitively determined by Amino Acid Analysis (AAA).[21]

  • Functional Validation: The most important validation is biological. Perform a dose-response experiment using your specific cell signaling assay (e.g., calcium imaging, Western blot for a downstream marker). A consistent and concentration-dependent biological effect is the ultimate confirmation that the stock solution was prepared correctly and is active.

Application Example: Lysyl Ornithine in Ca²⁺-Sensing Receptor (CaSR) Signaling

Based on the known activity of L-ornithine, a plausible hypothesis is that Lysyl ornithine acts as an agonist at the CaSR, a pleiotropic GPCR.[1] Activation of CaSR can initiate a signaling cascade leading to intracellular calcium mobilization and various cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol KO Lysyl Ornithine CaSR CaSR (GPCR) KO->CaSR Binds Gq Gq Protein CaSR->Gq Activates PLC PLC Gq->PLC Activates DAG DAG PLC->DAG Generates TRPC TRPC Channel DAG->TRPC Activates (ROCE) Ca_ion Ca²⁺ Influx TRPC->Ca_ion p38 p38 MAPK Activation Ca_ion->p38 Leads to Response Cellular Response (e.g., Protection from ROS) p38->Response

Caption: Hypothetical CaSR signaling pathway activated by Lysyl ornithine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Lyophilized powder does not dissolve in water. 1. Insufficient mixing/sonication.2. Peptide has formed aggregates.3. Incorrect solvent for a modified or impure peptide.1. Continue gentle vortexing and/or sonication for a few more minutes.2. As a last resort for non-cellular assays, a small amount of 10% acetic acid can be added dropwise. Note: This will lower the pH and may be incompatible with your assay.[4][7] For cell-based work, it is better to start over.3. Re-confirm the peptide's properties from the CoA.
Precipitation occurs when diluting stock into culture medium. 1. The final concentration exceeds the peptide's solubility limit in the complex medium.2. Interaction with salts or proteins in the medium.1. Prepare the working solution at a lower concentration.2. Add the peptide stock to the medium slowly while gently vortexing/swirling to facilitate rapid mixing.[7]
Inconsistent or no biological activity observed. 1. Degradation of the peptide due to improper storage or multiple freeze-thaw cycles.2. Inaccurate initial weighing or dilution error.3. Peptide is not active in the chosen cell system or assay.1. Discard the old stock and prepare a fresh solution from the lyophilized powder using a new aliquot.2. Recalculate all steps. Use freshly calibrated pipettes.3. Validate the assay with a known positive control agonist for the target receptor. Perform a wide dose-response curve for Lysyl ornithine.

References

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Lysyl ornithine (CAS 788121-81-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • This compound | C11H25ClN4O3 | CID 71352017. PubChem, National Institutes of Health. [Link]

  • Peptide Vial Preparation, Reconstitution, and Concentration. Boreal Community Media. [Link]

  • WORKING WITH PEPTIDES. ProImmune. [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Abbatiello, S. E., et al. Clinical chemistry (2017). [Link]

  • Peptide Therapies: Designing a Science-Led Strategic Quality Control Program. GEN - Genetic Engineering and Biotechnology News. (2020). [Link]

  • Quality control: the central pillar supporting peptide manufacturing. Solvias. (2023). [Link]

  • l-Ornithine and l-lysine stimulate gastrointestinal motility via transient receptor potential vanilloid 1. Nishimura, K., et al. Molecular nutrition & food research (2017). [Link]

  • L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells. Aggarwal, A., et al. Cell Calcium (2021). [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]

  • Material Safety Data Sheet - L-Ornithine HCl MSDS. ScienceLab.com. [Link]

Sources

Application Note: Enhancing Mass Spectrometric Analysis of Lysyl Ornithine through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Lysyl Ornithine

Lysyl ornithine, a dipeptide composed of lysine and ornithine, presents a significant analytical challenge in biomedical and pharmaceutical research. Its high polarity and poor ionization efficiency in typical electrospray ionization (ESI) mass spectrometry (MS) setups often lead to low sensitivity and inadequate chromatographic retention on reversed-phase columns. Chemical derivatization offers a robust strategy to overcome these limitations by modifying the primary amine groups present in both lysine and ornithine residues. This modification enhances hydrophobicity, improves chromatographic separation, and increases ionization efficiency, thereby enabling sensitive and reliable quantification by LC-MS.

This application note provides a detailed guide to various derivatization methods for lysyl ornithine, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry of these methods, provide field-proven protocols, and compare their relative merits to guide your experimental design.

Core Principles of Derivatization for Mass Spectrometry

The primary goal of derivatizing lysyl ornithine is to attach a chemical tag to its free amine groups (the alpha-amino group of lysine and the alpha- and delta-amino groups of ornithine). An ideal derivatization reagent for LC-MS analysis should:

  • React specifically and completely with primary and secondary amines under mild conditions.

  • Introduce a non-polar moiety to enhance reversed-phase chromatographic retention.

  • Incorporate a readily ionizable group to improve MS signal intensity.

  • Form a stable derivative that does not degrade during sample preparation or analysis.

Several classes of reagents have been successfully employed for the derivatization of amino acids and peptides, each with its own set of advantages and disadvantages.[1][2]

Comparative Overview of Common Derivatization Reagents

The choice of derivatization agent is critical and depends on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation.[1] Below is a comparative summary of widely used reagents for amine derivatization.

Derivatization ReagentAbbreviationTarget AminesKey AdvantagesKey Disadvantages
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl Chloride (Dns-Cl)Primary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1][3] Commercially available in isotopically labeled forms.Can be non-specific, reacting with other nucleophiles.
9-Fluorenylmethyl chloroformateFMOC-ClPrimary & SecondaryYields highly fluorescent and stable derivatives.[4][5] Significant increase in sensitivity compared to UV absorbance.[4]Can react with endogenous matrix components, requiring extensive sample cleanup.[4]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQC (AccQ-Tag)Primary & SecondaryForms highly stable, fluorescent adducts in a single step.[6] Kits with standardized conditions are commercially available.[7]Reagent can react with atmospheric moisture.[6]
Propionic Anhydride-Primary AminesNeutralizes charge at the N-termini and lysine residues, making peptides less hydrophilic.[8] Generates predictable peptide fragments for easier MS/MS interpretation.[8]Sterically hindered amines (e.g., dimethylated lysines) may not react.[8]

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step protocols for the most common and effective derivatization methods for lysyl ornithine.

Workflow 1: Dansyl Chloride Derivatization

Dansyl chloride reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts, which also show enhanced ionization in positive mode ESI-MS.[3][9]

Dansyl_Chloride_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Deproteinization Deproteinization (e.g., with Acetonitrile) Sample->Deproteinization Evaporation Evaporation to Dryness Deproteinization->Evaporation Reconstitution Reconstitution in Bicarbonate Buffer (pH 9.5) Evaporation->Reconstitution Add_Dansyl Add Dansyl Chloride (10 mg/mL in Acetonitrile) Reconstitution->Add_Dansyl Incubate Incubate at 60°C for 45 min Add_Dansyl->Incubate Quench Quench with Formic Acid Incubate->Quench Filter Filter (0.22 µm) Quench->Filter LCMS LC-MS Analysis Filter->LCMS

Caption: Workflow for Dansyl Chloride Derivatization.

Protocol: Dansyl Chloride Derivatization of Lysyl Ornithine

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 400 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[3]

  • Derivatization Reaction:

    • Prepare a fresh solution of Dansyl chloride at 10 mg/mL in acetonitrile.[3]

    • Add 100 µL of the Dansyl chloride solution to the reconstituted sample.

    • Vortex the mixture for 30 seconds and incubate at 60°C for 45 minutes in the dark.[3]

  • Quenching and Analysis:

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of 2% formic acid to quench the reaction by consuming excess Dansyl chloride.[3]

    • Vortex for 30 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.[3]

Workflow 2: FMOC-Cl Derivatization

9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[4][5]

FMOC_Cl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Buffer Add Borate Buffer (0.1 M, pH 9.0) Sample->Buffer Add_FMOC Add FMOC-Cl (10 mM in Acetonitrile) Buffer->Add_FMOC Incubate Incubate at RT for 10 min (dark) Add_FMOC->Incubate Inject Direct Injection or Store at 4°C Incubate->Inject LCMS LC-MS Analysis Inject->LCMS

Caption: Workflow for FMOC-Cl Derivatization.

Protocol: FMOC-Cl Derivatization of Lysyl Ornithine

  • Sample Preparation:

    • Prepare the sample in a 0.1 M borate buffer at pH 9.0.[10]

  • Derivatization Reaction:

    • To 20 µL of the buffered sample, add 5 µL of a 10 mM FMOC-Cl solution in acetonitrile.[10]

    • Mix thoroughly and incubate for 10 minutes at room temperature in the dark.[10]

  • Analysis:

    • The derivatized sample can be injected directly into the LC-MS system or stored at 4°C for up to 24 hours.[10]

    • Note: To remove excess FMOC-Cl and its hydrolysis product, an extraction with pentane or hexane can be performed before injection.[11]

Workflow 3: AccQ-Tag Ultra Derivatization

The AccQ-Tag Ultra kit provides a streamlined and robust method for the derivatization of primary and secondary amines using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[7] This method is known for producing highly stable derivatives.

AccQTag_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 10 µL Sample Add_Buffer Add 70 µL AccQ-Tag Ultra Borate Buffer Sample->Add_Buffer Add_Reagent Add 20 µL Reconstituted Reagent Add_Buffer->Add_Reagent Reconstitute Reconstitute AccQ-Tag Reagent Powder Reconstitute->Add_Reagent Heat Heat at 55°C for 10 min Add_Reagent->Heat Dilute Dilute Sample Heat->Dilute LCMS LC-MS Analysis Dilute->LCMS

Caption: Workflow for AccQ-Tag Ultra Derivatization.

Protocol: AccQ-Tag Ultra Derivatization of Lysyl Ornithine

  • Reagent Preparation:

    • Reconstitute the AccQ-Tag Ultra Reagent Powder (Vial 2A) with the AccQ-Tag Ultra Reagent Diluent (Vial 2B) as per the manufacturer's instructions.[7]

  • Derivatization Reaction:

    • In a reaction vial, combine 10 µL of your sample with 70 µL of AccQ-Tag Ultra Borate Buffer (Vial 1).[6]

    • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent and vortex immediately and thoroughly.[6]

    • Heat the mixture at 55°C for 10 minutes.[6]

  • Analysis:

    • After heating, the sample is ready for dilution and subsequent LC-MS analysis. The derivatized products are highly stable.[12]

Considerations for Method Selection and Optimization

  • Matrix Effects: Biological matrices can contain endogenous compounds that may interfere with the derivatization reaction or co-elute with the analyte of interest.[10] Thorough sample cleanup, such as protein precipitation or solid-phase extraction, is crucial for accurate quantification.

  • Reaction pH: Most amine derivatization reactions proceed efficiently under alkaline conditions to ensure the amine is in its nucleophilic, unprotonated form.[5] Careful control of pH is essential for reproducible results.

  • Excess Reagent: A molar excess of the derivatization reagent is typically used to drive the reaction to completion. However, excess reagent and its byproducts can interfere with the analysis and may need to be removed.[11]

  • Stability of Derivatives: The stability of the derivatized product is a key consideration, especially for high-throughput analyses where samples may sit in an autosampler for extended periods. AQC derivatives are known for their high stability.

Conclusion

Chemical derivatization is an indispensable tool for the sensitive and robust analysis of lysyl ornithine by mass spectrometry. The choice of reagent and protocol should be guided by the specific analytical goals and sample complexity. Dansyl chloride, FMOC-Cl, and AccQ-Tag each offer distinct advantages, and the detailed protocols provided in this application note serve as a starting point for method development and optimization. By carefully considering the principles of derivatization chemistry and implementing robust analytical workflows, researchers can achieve reliable and high-quality data for their studies involving lysyl ornithine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Waters Corporation. (n.d.). AccQ-Tag Ultra Derivatization Kits.
  • BenchChem. (n.d.). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
  • Creative Proteomics. (n.d.). Optimizing Sample Preparation for Accurate Lysine Measurement.
  • Sigma-Aldrich. (n.d.). Fmoc chloride for HPLC derivatization, LiChropur, ≥ 99.0% (HPLC).
  • Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit.
  • Springer Nature Experiments. (n.d.). Targeted Quantification of Amino Acids by Dansylation.
  • PMC. (n.d.). Targeted quantification of amino acids by dansylation.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • LabRulez LCMS. (n.d.). Waters AccQ·Tag Ultra Chemistry kit.
  • PubMed. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
  • MDPI. (n.d.). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS.
  • American Chemical Society. (n.d.). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent.
  • PMC - NIH. (n.d.). Chemical derivatization of histones for facilitated analysis by mass spectrometry.
  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • Cardinal Scholar. (1986). Amino Acid Analysis by Dansylation: A Revised Method.
  • ResearchGate. (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
  • PubMed. (n.d.). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences.
  • OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol.
  • SpringerLink. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic.
  • Analytical Methods (RSC Publishing). (n.d.). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • ACS Publications. (n.d.). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences.
  • PMC. (2021). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization.
  • BenchChem. (n.d.). A Comparative Guide to the Ninhydrin Method for Amino Acid Analysis in Food and Agricultural Samples.
  • Semantic Scholar. (n.d.). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences.
  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • ResearchGate. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • MDPI. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids.
  • MDPI. (n.d.). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5.
  • ResearchGate. (2005). Liquid Chromatographic Determination of Ornithine and Lysine Based on Intramolecular Excimer-forming Fluorescence Derivatization.
  • University of Liverpool. (n.d.). Derivatization for proteomics.
  • PMC - NIH. (n.d.). The ornithine effect in peptide cation dissociation.
  • PMC. (n.d.). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy.

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Protocols for Lysyl Ornithine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-LYSORN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Inability to dissolve Lysyl ornithine monohydrochloride (Lys-Orn·HCl) in standard organic solvents (DCM, THF, EtOAc) for synthesis or formulation.

Technical Diagnosis: Lysyl ornithine is a highly polar, hydrophilic dipeptide containing three amine groups (N-terminus, Lysine


-amine, Ornithine 

-amine). The monohydrochloride salt form introduces an ionic crystal lattice that possesses high lattice energy. Organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the dielectric constant required to overcome this ionic lattice energy and the hydrogen-bonding network of the peptide backbone.

To achieve solubility, we must disrupt these intermolecular forces using one of three validated strategies: Cosolvent Polarity Shifting , Chaotropic Disruption , or Hydrophobic Ion Pairing (HIP) .

Solubilization Strategies (The "Fixes")

Strategy A: The "Golden Spike" (HFIP Cosolvent)

Best for: Reactions in DCM, preventing aggregation. Mechanism: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a strong hydrogen-bond donor. It disrupts the intermolecular hydrogen bonds (beta-sheets) between peptide chains and solvates the polar residues, effectively "coating" the peptide to make it compatible with non-polar solvents like DCM [1, 2].

Strategy B: The "Polar Shift" (DMSO/DMF Spike)

Best for: General handling, biological assays. Mechanism: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents with high dielectric constants. They dissolve the salt form by solvating the cations, then allow dilution into less polar organics (up to a limit) [3].

Strategy C: Hydrophobic Ion Pairing (HIP)

Best for: Lipophilic formulations, encapsulations. Mechanism: Replaces the small, hard chloride counter-ion with a bulky, hydrophobic counter-ion (e.g., Trifluoroacetate or Dodecyl sulfate). This "masks" the charge, rendering the complex lipophilic [4].[1]

Decision Logic & Workflow

The following flowchart guides you to the correct protocol based on your target application.

Solubility_Workflow Start Start: Solid Lys-Orn·HCl Target Select Target Solvent Start->Target DCM DCM / Chloroform (Synthesis/Coupling) Target->DCM Polar DMF / DMSO / NMP (General Use) Target->Polar Lipophilic THF / EtOAc (Formulation) Target->Lipophilic HFIP_Route Protocol A: Dissolve in HFIP (10% v/v) Dilute with DCM DCM->HFIP_Route High Solubility Needed Chaotropic Protocol B: Add LiCl (5% w/v) to break H-bonds Polar->Chaotropic If Aggregation Occurs IonPair Protocol C: Ion Exchange to TFA or Tosylate salt Lipophilic->IonPair Charge Masking

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on the target organic solvent system.

Detailed Experimental Protocols

Protocol A: The HFIP/DCM Method (Recommended for Synthesis)

Use this when you need the peptide in Dichloromethane (DCM) for coupling reactions.

  • Calculate Volume: Determine the final desired volume of solvent.

  • Primary Solubilization: Dissolve the Lys-Orn·HCl powder in neat HFIP.

    • Ratio: Use 100 µL of HFIP for every 10 mg of peptide.

    • Observation: The solution should become clear rapidly.

  • Dilution: Slowly add DCM to the HFIP solution while vortexing.

    • Limit: You can typically dilute up to 90% DCM / 10% HFIP without precipitation.

  • Verification: If the solution turns cloudy (Tyndall effect), add small aliquots of DMF (not more HFIP, as it is acidic/reactive in some contexts) until clear.

Protocol B: Hydrophobic Ion Pairing (HIP) with TFA

Use this to permanently improve lipophilicity.

  • Dissolution: Dissolve Lys-Orn·HCl in a minimum volume of water (e.g., 10 mg/mL).

  • Acidification: Add 5 equivalents of Trifluoroacetic Acid (TFA).

  • Lyophilization: Freeze and lyophilize the solution. The HCl is volatile (as gas) or displaced by the excess TFA.

  • Result: The resulting Lys-Orn·nTFA salt is significantly more soluble in organic solvents like THF or Acetonitrile compared to the HCl salt.

Solubility Data Reference Table

The following table summarizes the solubility limits of Lys-Orn·HCl at 25°C.

Solvent SystemSolubility RatingAdditive RequiredNotes
Water Very High (>100 mg/mL)NoneNative solubility.
Methanol High (~50 mg/mL)NoneGood protic solvent.
DMF / DMSO Moderate (10-20 mg/mL)LiCl (optional)Aggregation may occur at high conc.
DCM (Pure) Insoluble (<0.1 mg/mL)HFIP (10%) Requires cosolvent.
THF InsolubleTFA Salt Form Requires ion exchange.
Ethyl Acetate InsolubleDIEA (2 eq) "Free basing" may help slightly.

Mechanism of Action Visualization

Understanding why the salt resists solvation is key to troubleshooting.

Mechanism cluster_Solid Solid State (Lattice) cluster_Solution Solvated State (Organic) Peptide Lys-Orn(+) Cl Cl(-) Peptide->Cl Ionic Bond (Strong) SolvatedPep Lys-Orn Peptide->SolvatedPep  + HFIP/DCM   HFIP1 HFIP HFIP1->SolvatedPep H-Bond Shielding HFIP2 HFIP HFIP2->SolvatedPep

Figure 2: Disruption of the ionic salt lattice by fluorinated solvents (HFIP), allowing transition into the organic phase.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to improve solubility in DCM? A: Yes, but with caution. Adding a base like TEA or Diisopropylethylamine (DIEA) creates the "free base" form of the peptide. While this removes the ionic lattice, the free amines can react with DCM over time (to form quaternary salts) or cause side reactions in sensitive couplings. Use freshly prepared solutions immediately.

Q: Why is my solution gelling in DMF? A: This is a common phenomenon called "beta-sheet aggregation." Even if the peptide is chemically soluble, the chains stack together. Fix: Add 5% (w/v) Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the DMF. These chaotropic salts break the intermolecular hydrogen bonds [5].

Q: Is HFIP toxic? A: Yes, HFIP is volatile and corrosive to eyes/respiratory tracts. Always handle in a fume hood. However, it is chemically inert toward most peptides (unlike TFA) and can be removed easily by rotary evaporation.

References

  • Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents.[2][3][4][5][6] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.

  • Bachem. (2021). Peptide Solubility Guidelines and Troubleshooting. Bachem Technical Support.

  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties and Solubility.[2][3][5][7][8] Protein Biology Resource Library.

  • Ristroph, K. D., & Prud’homme, R. K. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.[9] Nanoscale Advances.

  • Seebach, D., et al. (1989). Solubilization of Peptides in Non-polar Organic Solvents by the Addition of Inorganic Salts.[3] Helvetica Chimica Acta.

Sources

Preventing racemization during Lysyl ornithine peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Optimization of Sterically Demanding Couplings

Executive Summary & Diagnostic

Welcome to the Peptide Chemistry Technical Support Center. You are likely accessing this guide because you are observing epimerization (D-isomer formation) at the Lysine residue during the formation of a Lysyl-Ornithine (Lys-Orn) bond, or you are planning a synthesis where stereochemical integrity is critical.

The Core Problem: While Lysine is not as intrinsically prone to racemization as Cysteine or Histidine, the coupling of Lysine (donor) to Ornithine (acceptor) presents a specific steric challenge. Both residues possess bulky side-chain protecting groups (e.g., Lys(Boc) and Orn(Alloc) or Orn(Z)). This steric bulk slows down the acylation rate (


), allowing the competing racemization rate (

) to become significant.

Immediate Diagnostic Check: Before proceeding, determine your coupling type:

  • Stepwise Coupling: Adding Fmoc-Lys(Boc)-OH to H-Orn(Z)-Resin.

    • Risk Level: Low to Moderate.

    • Primary Cause: Excessive base (DIEA) or prolonged pre-activation.

  • Fragment Condensation: Coupling Fragment-Lys(Boc)-OH to H-Orn-Fragment.

    • Risk Level:Critical .

    • Primary Cause: 5(4H)-oxazolone formation due to lack of urethane protection on the activated Lysine.

The Mechanism of Failure

To prevent racemization, you must understand the enemy. In Lys-Orn coupling, the primary driver of stereochemical loss is the formation of the 5(4H)-oxazolone intermediate.[1]

Visualizing the Pathway

The diagram below illustrates how a slow coupling reaction (caused by Ornithine's steric bulk) allows the activated Lysine to cyclize, leading to loss of chirality.

RacemizationMechanism Start Activated Lysine (O-Acylisourea / Active Ester) Coupling Nucleophilic Attack by Ornithine Amine Start->Coupling Fast (k_couple) Oxazolone 5(4H)-Oxazolone Formation (Cyclization) Start->Oxazolone Slow (k_rac) (If steric hindrance) Product Desired L-Lys-L-Orn Peptide Coupling->Product Enolization Base-Catalyzed Enolization Oxazolone->Enolization Base (DIEA/NMM) Racemic Racemic Mixture (D/L-Lys-L-Orn) Enolization->Racemic Re-opening

Figure 1: Kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). In sterically hindered Lys-Orn couplings, the green path slows down, favoring the red path.

Strategic Solutions & Reagent Selection

The choice of coupling cocktail is the single most effective variable you can control.

Comparative Reagent Performance Data

Data synthesized from Albericio et al. and internal benchmarks for hindered couplings.

Coupling SystemActivation MechanismRacemization RiskCoupling Efficiency (Steric)Recommended Use
DIC / Oxyma Pure Carbodiimide + OximeLowest HighStandard of Care. Best for preventing racemization in Lys-Orn steps.
HATU / Collidine Uronium + Pyridine baseLowHighest Use for "impossible" couplings where DIC fails. Must use Collidine, not DIEA.
HBTU / DIEA Uronium + Tertiary amineHighModerateAvoid. High risk of racemization due to DIEA/HBTU combination.
DIC / HOBt Carbodiimide + BenzotriazoleModerateModerateObsolete. Oxyma is safer and more effective.[2]
The "Collidine Rule"

If you must use high-power reagents like HATU or COMU because the Lys-Orn coupling is failing (incomplete conversion), you must replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / sym-Collidine) .

  • Why? Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5) and is sterically hindered.[2][3][4] It is sufficient to neutralize the generated acid but insufficient to abstract the

    
    -proton from the oxazolone intermediate, effectively blocking the "Enolization" step in Figure 1.
    
Validated Protocols (SOPs)
Protocol A: The "Safe" Method (DIC/Oxyma)

Recommended for 90% of Lys-Orn couplings to ensure optical purity.

  • Stoichiometry: 3 eq. Fmoc-Lys(Boc)-OH : 3 eq. Oxyma Pure : 3 eq.[5] DIC relative to resin loading.

  • Solvent: DMF (NMP if aggregation is suspected).

  • Procedure:

    • Dissolve Amino Acid and Oxyma Pure in minimal DMF.

    • Add DIC (Diisopropylcarbodiimide).

    • Crucial Step:Pre-activate for exactly 2-3 minutes. This forms the active Oxyma ester, which is more stable against racemization than the O-acylisourea.

    • Add mixture to the resin-bound Ornithine.

    • Agitate for 60–120 minutes at Room Temperature (Max 25°C).

    • Do NOT heat. Microwave heating significantly increases racemization risk for this specific couple.

Protocol B: The "Power" Method (HATU/Collidine)

Use only if Protocol A yields incomplete coupling.

  • Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. TMP (Collidine) .

  • Procedure:

    • Dissolve Amino Acid and HATU in DMF.

    • Add Collidine immediately before adding to the resin.

    • NO Pre-activation. (Uronium salts can guanidinylate the amine if left too long).

    • Pour onto resin immediately.

    • Coupling time: 30–45 minutes.

Troubleshooting Decision Tree

Use this workflow to resolve persistent issues with Lys-Orn coupling.

Troubleshooting Issue Issue: Lys-Orn Coupling Low Yield or Racemization? CheckType Is it Fragment Condensation? Issue->CheckType Fragment Yes (Fragment) CheckType->Fragment Stepwise No (Stepwise) CheckType->Stepwise ActionFrag CRITICAL RISK Use DIC/Oxyma ONLY Low Temp (0°C - 20°C) Consider C-terminal Gly/Pro instead Fragment->ActionFrag CheckYield Is Yield Low? Stepwise->CheckYield YieldLow Low Yield (Steric Issue) CheckYield->YieldLow YieldHigh High Yield (Racemization Issue) CheckYield->YieldHigh Sol_Yield Switch to HATU/Collidine Double Coupling YieldLow->Sol_Yield Sol_Rac Switch to DIC/Oxyma Reduce Base Check Pre-activation Time YieldHigh->Sol_Rac

Figure 2: Decision matrix for optimizing Lys-Orn coupling conditions.

Frequently Asked Questions (FAQs)

Q: Why is my Lysine racemizing even though I'm using Fmoc protection? A: While urethane groups (Fmoc) protect the N-terminus, they do not eliminate the risk if the activation is prolonged. If you are using a strong base like DIEA with HBTU/HATU, the base can abstract the


-proton via the enolization pathway (Path A) if the coupling is slow due to the Ornithine side chain bulk. Switch to Collidine  or Oxyma/DIC .[2]

Q: Can I use microwave irradiation to speed up the Lys-Orn coupling? A: We advise caution. While microwaves improve yield, they exponentially increase the rate of racemization, especially for hindered couplings. If you must use heat, limit it to 50°C and use Oxyma Pure as the additive, as it is more heat-stable than HOBt.

Q: I am doing fragment condensation with C-terminal Lysine. What is the best reagent? A: This is the highest risk scenario. Avoid uronium salts (HATU/HBTU) entirely. Use DIC/Oxyma Pure or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is specifically known for suppressing racemization during fragment coupling, though it is slower than HATU.

Q: Does the protecting group on Ornithine matter? A: Yes. An Orn(Alloc) or Orn(Z) group adds significant bulk compared to Orn(Boc). If you are coupling to a bulky Ornithine, the reaction rate drops, increasing the window for Lysine racemization. Ensure your solvent swells the resin effectively (consider 100% NMP or a DMF/DCM mix) to minimize "pseudo-dilution" effects.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][6] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Luxembourg Bio Technologies. (2024).[2] OxymaPure: Technical Data and Racemization Studies.

For further assistance, please reply to this ticket with your specific peptide sequence and current resin loading.

Sources

Troubleshooting baseline noise in Lysyl ornithine HPLC detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Drift in Dipeptide Detection Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary & Triage

Context: Lysyl-ornithine (Lys-Orn) is a polar dipeptide often analyzed during peptide synthesis QC or urea cycle metabolic profiling. Because it lacks a strong chromophore, detection usually relies on low-UV (210–214 nm) using ion-pairing agents (TFA) or Pre-column Derivatization (OPA/FMOC) with Fluorescence detection (FLD).

The Problem: Baseline noise in this assay is rarely random. It is usually a symptom of refractive index mismatches (in gradients), reagent degradation (in derivatization), or pump pulsation amplifying the background signal of ion-pairing agents.

Diagnostic Workflow (Visual Triage)

Before adjusting your method, use this logic tree to isolate the source.

TroubleshootingLogic Start START: Characterize Baseline Issue Type What is the pattern? Start->Type Spikes Sharp, Random Spikes Type->Spikes High Freq Cyclic Periodic / Sine Wave Type->Cyclic Rhythmic Drift Steady Slope (Up/Down) Type->Drift Low Freq Bubbles Air Bubbles / Electronic Noise Spikes->Bubbles Check Degasser Lamp Dirty Flow Cell / Aging Lamp Spikes->Lamp If no flow Mixing Pump Mixing or Check Valves Cyclic->Mixing Synchronous with Pump Chem Chemistry: TFA/Gradient Imbalance Drift->Chem Gradient Related Drift->Lamp Thermal Drift

Figure 1: Diagnostic Logic Tree for isolating HPLC baseline anomalies. Use this to categorize your issue before proceeding.

Scenario A: The "TFA Gradient" Drift (UV Detection)

Symptom: You are running a Gradient (0%


 60% B) using 0.1% Trifluoroacetic Acid (TFA). The baseline rises steeply or bows downwards, obscuring the Lysyl-ornithine peak.

The Mechanism: TFA is an ion-pairing agent essential for retaining polar peptides like Lys-Orn on C18 columns. However, TFA absorbs UV light at 214 nm.[1] Crucially, TFA absorbs more light in water (Mobile Phase A) than in Acetonitrile (Mobile Phase B) due to solvent-solute interactions suppressing the UV cutoff. As %B increases, the background absorbance changes, creating a massive drift.

Protocol: Balancing Mobile Phase Absorbance

Do not subtract the blank digitally until you have physically balanced the chemistry.

StepActionScientific Rationale
1 Prepare Phase A Water + 0.1% TFA (v/v).
2 Prepare Phase B Acetonitrile + 0.085% TFA (v/v).
3 The "85% Rule" TFA UV absorbance is suppressed in organic solvents. By reducing the TFA concentration in Phase B by ~15%, you equalize the optical density of both phases.
4 Wavelength Check Ensure detection is at 214 nm , not 210 nm. Signal-to-noise improves significantly at 214 nm for peptide bonds while reducing TFA background noise.

Expert Tip: If the baseline "dips" (negative drift), you have added too little TFA to Phase B. If it rises, you have too much.

Scenario B: High Background in OPA/FMOC Derivatization

Symptom: Using Pre-column derivatization (e.g., Agilent or Waters amino acid methods). The baseline is high and noisy, or "ghost peaks" appear near the Lysyl-ornithine elution time.

The Mechanism: Ortho-phthalaldehyde (OPA) reacts with primary amines (Lysine, Ornithine) in the presence of a thiol (like mercaptopropionic acid).

  • Oxidation: OPA reagents oxidize upon air exposure, forming crystals that scatter light.

  • Hydrolysis: The derivatized isoindole product is unstable. If the injector delay time varies, peak area precision degrades.

Troubleshooting Guide: The "Reagent Refresh" Protocol

Q: My baseline has high fluorescence background. Is it the column? A: Likely not. It is usually the OPA reagent.

  • Test: Perform a "Zero Injection" (run the gradient with no injection).

  • Result: If the baseline is flat, the noise comes from the injection sequence (the derivatization mixing step), not the mobile phase.

Q: How do I eliminate "Ghost Peaks" in Lysyl-Ornithine analysis? A: Ghost peaks often come from contaminated borate buffers (used to set pH for the reaction).

  • Action: Replace the Borate Buffer (pH 10.2). Filter it through a 0.2 µm membrane. Bacteria love borate buffers and produce amino acids that react with OPA.

Scenario C: Cyclic Noise (Pump & Hardware)

Symptom: The baseline looks like a sine wave or a saw-tooth pattern.

The Mechanism: Lysyl-ornithine is polar and elutes early. Early elution makes it highly susceptible to mixing noise . If the pump does not perfectly mix Water/TFA and ACN/TFA, packets of unmixed solvent pass through the detector. Because TFA absorbs UV, these "packets" look like peaks.

Hardware Check: The Static Mixer Test

HardwareFlow Pump Pump Heads (Pulsation Source) Mixer Static Mixer (The Solution) Pump->Mixer Unmixed Eluent Column HPLC Column Mixer->Column Homogeneous Detector UV/FLD Detector Column->Detector

Figure 2: Installation of a larger volume static mixer (e.g., 350 µL) smooths out TFA concentration ripples.

Protocol:

  • Bypass the Column: Connect the injector directly to the detector using a union.

  • Run Isocratic: Flow 50% A / 50% B at 1 mL/min.

  • Observe: If the sine wave persists, the issue is Pump Check Valves or Insufficient Mixing .

  • Solution: Install a larger volume static mixer (e.g., move from 35 µL to 100 µL or 350 µL). This is critical for TFA applications.

Summary of Noise Types & Solutions

Noise TypeVisual CharacteristicPrimary Cause (Lys-Orn Context)Corrective Action
Drift Steady upward slopeTFA concentration imbalance in gradient.Apply "85% Rule" to Phase B (0.085% TFA).
Cycling Sine wave (1-2 min period)Poor mixing of TFA/Organic phase.Install larger static mixer; Check pump seals.
Spiking Sharp, random vertical linesAir bubbles in flow cell.[2]Degas solvents; Flush flow cell with Isopropanol.
Wander Random low-freq meanderTemperature fluctuation.Insulate column; Ensure room temp is stable.
High Background High absolute absorbance (>1 AU)Old OPA reagent or dirty flow cell.Replace derivatization reagents; Clean flow cell with 10% Nitric Acid (if compatible).

References

  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Agilent Technical Library. Link

  • Dolan, J. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC International. Link

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science/Patsnap. Link

  • Phenomenex. (2023). HPLC Troubleshooting Guide - Baseline Issues. Phenomenex Technical Guides.[3] Link

  • Sigma-Aldrich. (2023). HPLC Troubleshooting Guide: Baseline Drift & Noise. MilliporeSigma. Link

Sources

Technical Guide: Optimizing Storage & Handling for Lysyl-Ornithine (Lys-Orn)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopicity Challenge

Lysyl-Ornithine (Lys-Orn) is a basic dipeptide frequently utilized in metabolic research and as a fragment in larger antimicrobial peptide synthesis. Its chemical structure, characterized by two primary amine side chains, renders it extremely hygroscopic , particularly when supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.

The critical failure mode for this compound is moisture-induced deliquescence . When the lyophilized "cake" absorbs atmospheric water, it undergoes a phase transition from a stable glassy state to a rubbery or liquid state. This molecular mobility accelerates two degradation pathways:

  • Hydrolysis: Cleavage of the peptide bond.

  • Cyclization (Lactamization): The ornithine delta-amino group is prone to intramolecular nucleophilic attack on the carbonyl carbon, forming a lactam ring (3-amino-piperidin-2-one derivatives), a reaction significantly faster in Ornithine than Lysine due to the favorable 6-membered ring formation thermodynamics.

This guide provides a self-validating system to maintain Lys-Orn integrity.

Troubleshooting Guide & FAQs

Issue 1: Physical State Change (Clumping or Gel Formation)

Q: My Lys-Orn powder has turned into a sticky gel or a hard clump. Is it still usable? A: Likely No.

  • Diagnosis: This indicates the peptide has absorbed significant moisture (deliquescence). The transition from powder to gel means the glass transition temperature (Tg) has been exceeded.

  • Risk: In this "rubbery" state, chemical reactivity increases exponentially. The risk of hydrolysis or cyclization is high.

  • Validation: Perform an LC-MS analysis. If the purity has dropped below 95% or if you see a mass shift corresponding to water loss (M-18, indicating lactamization), discard the batch.

  • Prevention: Never open a cold vial immediately. See SOP 1: Temperature Equilibration.

Issue 2: Weighing Inaccuracies

Q: The mass reading on my balance drifts upwards continuously while weighing Lys-Orn. A: This is static hygroscopicity .

  • Mechanism: The dry peptide powder actively strips moisture from the air. The "drift" is the weight of water being added to your sample in real-time.

  • Impact: You are under-dosing the peptide because a percentage of your weighed mass is water, not Lys-Orn.

  • Solution: Use a closed weighing vessel or a specific "weighing by difference" technique (see SOP 2). Do not use an open weigh boat.

Issue 3: Solubility Issues

Q: The peptide won't dissolve completely in my buffer, despite being a polar dipeptide. A: This suggests aggregation or salt exchange .

  • Cause: If stored improperly, partial humidity can cause micro-collapse of the cake, leading to hard aggregates that resist solvation. Alternatively, if dissolved in a high-salt buffer (like PBS) directly from high concentration, "salting out" can occur.

  • Troubleshooting:

    • Dissolve the peptide in sterile, deionized water or weak acetic acid (0.1%) first to ensure full solvation.

    • Add the concentrated buffer to the peptide solution, not the other way around.

    • Sonication (15-30 seconds) can break up non-covalent aggregates.

Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Long-Term Storage

Objective: Create a "Single-Use" system to eliminate freeze-thaw cycles.

  • Dissolution: Dissolve the bulk lyophilized powder in sterile, nuclease-free water or 0.1% acetic acid.

    • Note: Avoid phosphate buffers for storage; they precipitate during freezing.

  • Aliquoting: Dispense into high-quality polypropylene or glass vials with O-ring seals.

    • Volume: Match the aliquot size to your typical experimental requirement (e.g., 100 µL).

  • Lyophilization (Optional but Recommended): Re-lyophilize the aliquots if storage > 3 months is required.

  • Inert Gas Purge: Gently flow Nitrogen or Argon gas over the vial headspace before capping to displace humid air and oxygen.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place vials in a secondary container (sealed box) with a silica gel packet. Store at -80°C .

SOP 2: The "Warm-Up" Protocol (Critical)

Objective: Prevent condensation on the cold peptide surface.

  • Remove the peptide vial from the -20°C/-80°C freezer.

  • Place the sealed vial immediately into a desiccator cabinet containing fresh silica gel.

  • Wait for the vial to reach ambient temperature (approx. 30-60 minutes).

    • Why? Opening a cold vial causes atmospheric moisture to flash-condense onto the hygroscopic powder, ruining it instantly.

  • Open only after the vial feels neutral to the touch.

Data & Specifications

Table 1: Storage Container Compatibility
Container TypeMoisture BarrierStatic Charge RiskRecommendation
Borosilicate Glass (Type I) ExcellentLowBest for bulk storage.
Polypropylene (PP) Vials GoodHighAcceptable for aliquots; use anti-static gun.
Polystyrene (PS) PoorModerateAvoid. High moisture permeability.
Microcentrifuge Tubes (Snap-cap) ModerateHighRisk of cap popping; use screw-cap instead.
Table 2: Stability Windows
StateTemperatureStability WindowPrimary Risk
Lyophilized Powder -80°C> 2 YearsSlow oxidation (minor).
Lyophilized Powder -20°C6-12 MonthsMoisture ingress over time.
Lyophilized Powder +4°C< 1 MonthHydrolysis/Clumping.
Solution (Water/Acid) -80°C3-6 MonthsFreeze-thaw degradation.
Solution (Buffer pH > 7) +4°C< 24 HoursRapid Cyclization/Racemization.

Visualizations (Graphviz)

Diagram 1: Handling Decision Tree

Caption: Logic flow for determining the safety of using a stored Lys-Orn aliquot.

PeptideHandling Start Retrieve Vial from -80°C Equilibrate Equilibrate in Desiccator (30-60 mins) Start->Equilibrate CheckAppearance Visual Inspection: Is it a loose powder? Equilibrate->CheckAppearance Good Proceed to Weighing (Use Anti-static gun) CheckAppearance->Good Yes Bad Discard Batch (Irreversible Moisture Damage) CheckAppearance->Bad No (Clumped/Gel) Dissolve Dissolve in Water/0.1% HOAc Good->Dissolve Use Immediate Experimental Use Dissolve->Use

Diagram 2: Degradation Pathways

Caption: Chemical mechanism showing how moisture facilitates the transition to inactive lactam forms.

Degradation Active Active Lys-Orn (Linear Dipeptide) Moisture Moisture Absorption (Hygroscopicity) Active->Moisture Mobility Increased Molecular Mobility (Glass -> Rubber Transition) Moisture->Mobility Lowers Tg Lactam Cyclized Lactam (Inactive Impurity) Mobility->Lactam Nucleophilic Attack (Orn Side Chain) Hydrolysis Hydrolyzed Amino Acids (Lys + Orn) Mobility->Hydrolysis Backbone Cleavage

References

  • To, K. et al. (2023). Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. (2024).[1] Lysyl ornithine monohydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Resolving Lysyl ornithine peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific chromatographic behavior of Lysyl-Ornithine (Lys-Orn) , a highly basic, hydrophilic dipeptide that presents unique challenges in Reverse-Phase Chromatography (RPC).

Topic: Optimization of Reverse-Phase Chromatography for Basic Dipeptides Analyte Focus: Lysyl-Ornithine (Lys-Orn) Document ID: TS-RPC-LYSORN-001

Executive Summary & Mechanistic Insight

The Problem: Lysyl-Ornithine is a highly basic dipeptide containing two primary amine side chains (Lysine


-NH

and Ornithine

-NH

) plus the N-terminal amine. At the typical acidic pH of RPC (pH 2.0–3.0), these groups are fully protonated, resulting in a net charge of +3 .

The Root Cause: Peak tailing for Lys-Orn is rarely due to column voiding or system dead volume alone. It is primarily caused by Secondary Silanol Interactions .[1]

  • Primary Mechanism (Desired): Hydrophobic interaction between the peptide backbone and the C18 stationary phase.

  • Secondary Mechanism (Undesired): Cation-exchange interactions between the positively charged amines of Lys-Orn and the negatively charged residual silanols (

    
    ) on the silica surface.
    

Because Lys-Orn is small and highly charged, the secondary interactions often dominate, leading to thermodynamic heterogeneity and severe peak tailing (


).

Troubleshooting Guide (Q&A)

Category A: Mobile Phase Chemistry

Q: I am using 0.1% Formic Acid (FA) for LC-MS sensitivity, but the Lys-Orn peak is tailing badly. Why? A: Formic acid is a weak acid with poor ion-pairing capability.

  • The Issue: FA provides protons to suppress silanol ionization (

    
    ), but it does not effectively neutralize the positive charge on the Lys-Orn molecule. The highly positive peptide still "scans" the surface for any remaining active silanols.
    
  • The Fix: Switch to Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) .

    • Why: TFA (

      
      ) is a strong ion-pairing reagent. The trifluoroacetate anion (
      
      
      
      ) forms a neutral ion pair with the protonated amines of Lys-Orn. This neutralizes the charge repulsion and increases the hydrophobicity of the complex, allowing it to interact properly with the C18 ligands rather than the silica surface.

Q: I cannot use TFA because it suppresses my MS signal. What are my alternatives? A: You have three viable strategies to maintain MS sensitivity while correcting peak shape:

  • The "DFA Compromise": Use Difluoroacetic Acid (DFA). It offers better ion-pairing than FA and less signal suppression than TFA.

  • The "TFA/FA Hybrid": Use a blend of 0.05% TFA and 0.5% FA. The high concentration of FA drives ionization, while the trace TFA provides just enough ion-pairing to sharpen the peak.

  • High pH Chromatography: If your column allows (see Category B), switch to a mobile phase of 10 mM Ammonium Hydroxide (pH 10.5) .

    • Mechanism:[1] At pH 10.5, the amine groups (pK

      
       ~10.5) begin to deprotonate. By removing the positive charge, you eliminate the cation-exchange mechanism entirely.
      
Category B: Stationary Phase Selection

Q: I am using a standard C18 column. Is this appropriate for Lys-Orn? A: Likely not, especially if it is a traditional silica-based C18.

  • Recommendation: Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded column.

  • Why:

    • CSH Particles: These have a slight positive charge on the surface that electrostatically repels the positively charged Lys-Orn, preventing it from digging into the silanol layer.

    • Hybrid Silica (e.g., BEH): These particles are formed from bridged ethyl hybrid silica, which is more robust and has significantly fewer surface silanols than pure silica.

Q: The peak is tailing AND retention is near the void volume (


). How do I fix both? 
A:  Lys-Orn is extremely polar. A standard C18 column may not retain it sufficiently even with ion pairing.
  • Solution: Use an AQ-type (High Aqueous) C18 column capable of 100% water wettability, or switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Note: If you must stay in RPC, add an ion-pairing reagent like Heptafluorobutyric Acid (HFBA) . The longer fluorocarbon chain of HFBA increases retention significantly compared to TFA.

Experimental Protocols

Protocol A: Mobile Phase Optimization Workflow

Objective: Determine the minimum ion-pairing agent required to resolve tailing.

  • Preparation: Prepare three mobile phase reservoirs (Solvent A: Water, Solvent B: Acetonitrile).

    • Condition 1: 0.1% Formic Acid (Baseline).

    • Condition 2: 0.1% DFA.

    • Condition 3: 0.05% TFA + 0.5% Formic Acid.

  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial gradient conditions for 20 column volumes.

  • Injection: Inject 1 µL of Lys-Orn standard (10 µg/mL).

  • Gradient: Run a shallow gradient (0–30% B over 10 minutes). Lys-Orn is polar and elutes early.

  • Analysis: Calculate USP Tailing Factor (

    
    ) for each condition.
    
    • Target:

      
      .
      
Protocol B: High pH Strategy (For Hybrid Columns Only)

Objective: Eliminate silanol interactions via deprotonation.

  • Column Check: Ensure column is rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Buffer Prep: Prepare 10 mM Ammonium Hydroxide in water. Adjust pH to 10.5 with Ammonia solution. Do not use sodium/potassium salts for LC-MS.

  • Execution: Run the same gradient as Protocol A.

  • Observation: Expect a shift in retention time. The neutral peptide is often more retained on C18 at high pH than the charged species (unless ion-pairing was used previously).

Data Summary & Comparison

Table 1: Impact of Mobile Phase Additives on Lys-Orn Peak Shape

AdditiveRolePeak Shape (USP Tailing)MS Signal IntensityMechanism
0.1% Formic Acid pH ControlPoor (> 2.0)High (Excellent)Silanol suppression only (Weak)
0.1% TFA Ion PairingExcellent (1.0 - 1.2)Low (Suppressed)Strong Ion Pairing + Charge Masking
0.1% DFA HybridGood (1.2 - 1.4)ModerateModerate Ion Pairing
0.1% HFBA Strong IPExcellent (1.0 - 1.1)Very LowHigh Hydrophobicity Induction
10mM NH₄OH (pH 10) DeprotonationExcellent (1.0 - 1.2)HighNeutralization of Analyte Charge

Visualizing the Mechanism

The following diagrams illustrate the troubleshooting logic and the molecular interaction mechanisms.

Diagram 1: Troubleshooting Decision Matrix

TroubleshootingTree Start Problem: Lys-Orn Peak Tailing CheckCol Is Column C18 Silica based? Start->CheckCol CheckMS Is Detection MS or UV? CheckCol->CheckMS Modern Column Silica_Issue Type A Silica? (High Silanol Activity) CheckCol->Silica_Issue Old Column UV_Sol Use 0.1% TFA or HFBA CheckMS->UV_Sol UV Detection MS_Branch Can you use High pH (Hybrid Column)? CheckMS->MS_Branch MS Detection HighPH_Yes Use 10mM NH4OH (pH 10) MS_Branch->HighPH_Yes Yes HighPH_No Use 0.1% DFA or 0.05% TFA + 0.5% FA MS_Branch->HighPH_No No Replace Replace with Hybrid (BEH) or CSH Column Silica_Issue->Replace

Caption: Decision tree for selecting the correct mobile phase and column strategy based on detection mode and column type.

Diagram 2: Molecular Interaction Mechanism

InteractionMechanism cluster_Bad Scenario A: Tailing (Formic Acid) cluster_Good Scenario B: Sharp Peak (TFA Ion Pairing) LysOrn Lys-Orn (+3 Charge) Silanol Silanol (Si-O-) C18 C18 Ligand TFA TFA Anion (CF3COO-) LO_Bad Lys-Orn (+) Si_Bad Silanol (-) LO_Bad->Si_Bad Ionic Attraction (Tailing) LO_Good Lys-Orn (+) TFA_Mol TFA (-) LO_Good->TFA_Mol Ion Pair Formation (Neutralization) C18_Good C18 Surface TFA_Mol->C18_Good Hydrophobic Retention (Sharp Peak)

Caption: Mechanistic comparison of Basic Tailing (Ionic Attraction) vs. Ion-Pairing Resolution.

References

  • McCalley, D. V. (2004).[2] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[3] Link

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy.[1] Link

  • Sigma-Aldrich. (2025). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich Technical Guides. Link

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech Technical Resources.[4] Link

Sources

Overcoming steric hindrance in Lysyl ornithine conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Lys-Orn-Sterics-001

Subject: Troubleshooting Yield Drop in Lysyl-Ornithine (Lys-Orn) Conjugation

Welcome to the Advanced Bioconjugation Support Center. You are likely here because your standard peptide coupling or side-chain modification protocols—which work perfectly for Lysine—are failing or stalling when applied to Ornithine, or specifically to Lysyl-Ornithine sequences.

As a Senior Application Scientist, I often see this specific bottleneck. It is rarely a user error; it is a fundamental structural challenge. The guide below breaks down the "Why" (Mechanistics) and the "How" (Protocols) to restore your reaction efficiency.

Module 1: The Mechanistic Root Cause

Why is Ornithine more difficult than Lysine? The core issue is Side-Chain Reach .

  • Lysine (Lys, K): Possesses an

    
    -amino group attached to a 4-carbon aliphatic chain. This flexibility allows the reactive amine to "swing" out into the solvent, avoiding the steric bulk of the peptide backbone.
    
  • Ornithine (Orn, O): Possesses a

    
    -amino group attached to a 3-carbon chain. This single carbon difference significantly retracts the amine closer to the peptide backbone (the "steric wall").
    

When you attempt a Lysyl-Ornithine conjugation (either coupling K to O, or functionalizing the O side-chain next to a bulky K), the reactive sites are buried within the backbone's thermal motion radius. Standard reagents (like HBTU/HATU) form bulky active esters that physically cannot reach the Ornithine amine efficiently.

Visualizing the Steric Trap

The following diagram illustrates the "Reach Gap" that causes your low yields.

StericMechanism cluster_Lys Lysine (High Reach) cluster_Orn Ornithine (Low Reach) Backbone Peptide Backbone (Steric Wall) LysChain 4-Carbon Chain (Flexible) Backbone->LysChain OrnChain 3-Carbon Chain (Rigid/Buried) Backbone->OrnChain LysAmine ε-NH2 (Solvent Exposed) LysChain->LysAmine OrnAmine δ-NH2 (Sterically Hindered) OrnChain->OrnAmine

Figure 1: Comparative reach of Lysine vs. Ornithine side chains. The Ornithine


-amine is retracted closer to the backbone, increasing steric clashes.
Module 2: Diagnostic Workflow

Before changing reagents, confirm that steric hindrance (and not aggregation or moisture) is the culprit.

Q: How do I know if it's steric hindrance or just bad chemistry? A: Run the "Dilution Test" and the "Chaotrope Check."

SymptomProbable CauseDiagnostic Action
Reaction stops at ~70-80% Steric Hindrance Re-coupling with a smaller activator (see Module 3) pushes yield to >95%.
Reaction stops at <20% Aggregation Add 0.4M LiCl or switch solvent to NMP. If yield improves, it was aggregation.
Product is hydrolyzed Wet Solvents Check solvent water content (Karl Fischer). Sterics don't cause hydrolysis; water does.
Module 3: The Chemical Toolkit (Reagent Selection)

To overcome the steric barrier of Lys-Orn, you must move away from standard bulky reagents.

1. The Activator Switch
  • Standard (Avoid): HBTU/HATU . While powerful, they generate bulky esters (OBt/OAt) that struggle to penetrate the steric shield of Ornithine.

  • Recommended: PyAOP or COMU .

    • PyAOP: A phosphonium salt.[1][2][3] Unlike uronium salts (HATU), it does not react with the amine to form guanidinium byproducts (a common side reaction in slow, hindered couplings) [1].[1]

    • COMU: Generates an Oxyma ester, which is less bulky and more reactive than HOBt esters, often superior for hindered secondary amines or Ornithine [2].

2. The Solvent Switch
  • Standard: DMF (Dimethylformamide).[4][5][6]

  • Recommended: NMP (N-methylpyrrolidone) .[4][5] NMP is more polar and better at solvating hydrophobic/hindered regions, reducing the "effective" steric bulk caused by backbone folding [3].

Reagent Comparison Table
ReagentClassSteric PerformanceRisk of Side Reactions (Guanidinylation)Recommendation
HBTU UroniumLowHigh (if slow)Avoid for Orn
HATU UroniumMediumHigh (if slow)Use only for Lys
PyBOP PhosphoniumMediumNoneGood alternative
PyAOP PhosphoniumHigh None Gold Standard for Orn
COMU Oxyma-basedVery High LowModern Best Practice
Module 4: High-Efficiency Coupling Protocol

Scenario: You are conjugating a carboxylic acid payload (or amino acid) to the side chain of a Lysyl-Ornithine sequence on solid phase.

Prerequisites:

  • Resin swelled in NMP (not DMF).[5]

  • Temperature: 45°C (Thermal energy increases chain flexibility).

Step-by-Step Methodology
  • Preparation of Activated Species (The "Pre-Activation" Myth):

    • Critical: Do NOT pre-activate for more than 30 seconds. Phosphonium active esters (from PyAOP) are highly reactive and short-lived.

    • Mix Amino Acid/Payload (5 eq) + PyAOP (5 eq) + Oxyma Pure (5 eq) dry.

    • Dissolve in NMP.[1][5][6]

    • Add DIPEA (10 eq) immediately before adding to the resin.

  • The Coupling Cycle (Double Coupling Strategy):

    • Coupling 1 (The "Bulk" Hit): Add mixture to resin. Shake for 45 mins at 45°C. Drain.

    • Wash: NMP (3x).

    • Coupling 2 (The "Finisher"): Repeat the reaction but use COMU instead of PyAOP for the second shot. This "change of mechanism" (Phosphonium

      
       Uronium/Oxyma) often captures the remaining 10-15% of unreacted sites.
      
  • The "Magic" Additive (Chaotropic Wash):

    • Between couplings, wash the resin with 0.1M LiCl in NMP . This disrupts hydrogen bonds that may be "locking" the Ornithine amine against the backbone.

Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield on Lys-Orn Conjugation CheckSolvent 1. Is solvent DMF? Start->CheckSolvent SwitchNMP Switch to NMP (Reduces Aggregation) CheckSolvent->SwitchNMP Yes CheckReagent 2. Using HATU/HBTU? CheckSolvent->CheckReagent No (Already NMP) SwitchNMP->CheckReagent SwitchPyAOP Switch to PyAOP/Oxyma (Avoids Guanidinylation) CheckReagent->SwitchPyAOP Yes CheckTemp 3. Room Temp? CheckReagent->CheckTemp No (Already PyAOP) SwitchPyAOP->CheckTemp Heat Increase to 45-50°C (Microwave preferred) CheckTemp->Heat Yes Success Yield > 95% CheckTemp->Success No (Already Heated) Heat->Success

Figure 2: Decision matrix for optimizing hindered amine couplings.

FAQ: Specific Edge Cases

Q: Can I use Microwave synthesis for Ornithine? A: Yes, but be careful. Ornithine is prone to


-lactam formation  (cyclization onto its own carbonyl) if overheated, especially if the C-terminus is activated. Limit microwave cycles to 50°C for 10 minutes  max. Do not exceed 75°C [4].

Q: I need to protect the Ornithine side chain. Which group is best for sterics? A: Use Mtt (4-methyltrityl) or Alloc (Allyloxycarbonyl) .

  • Mtt: Very bulky but removed with mild acid (1% TFA), allowing you to deprotect it selectively on the solid phase without cleaving the peptide. This is ideal for branching.

  • Alloc: The "Gold Standard" for orthogonality. Removed with Pd(PPh3)4. Since the deprotection is catalytic, steric hindrance affects it less than chemical cleavage [5].

Q: Why not just use a linker? A: If your biology allows it, inserting a PEG2 or Beta-Alanine spacer between the Ornithine and the payload is the ultimate solution. It moves the reaction center away from the "Steric Wall" (see Module 1).

References
  • Albericio, F., & El-Faham, A. (2010). PyAOP: A robust coupling reagent for hindered amino acids.[2]Organic & Biomolecular Chemistry .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[7]Chemical Reviews .

  • Paradisi, M., et al. (2006). Solvent effects in solid-phase peptide synthesis.[4][5]Journal of Peptide Science .

  • Collins, J. M. (2009). Microwave-Enhanced Peptide Synthesis.[2]CEM Corporation Technical Notes .

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][8][9][10][]Chemical Reviews .

Sources

Purification of Lysyl ornithine from synthesis side products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lysyl-Ornithine (Lys-Orn) Purification

Welcome to the Advanced Peptide Purification Help Desk. Current Agent: Senior Application Scientist, Separation Technologies. Ticket Subject: Purification of highly polar, cationic dipeptide (Lys-Orn) from synthesis side products.

Introduction: The "Simple" Dipeptide Trap

You are likely here because Lysyl-Ornithine (Lys-Orn) is behaving unlike the larger peptides you usually handle. Despite being a small molecule, it presents a "perfect storm" of purification challenges:

  • Extreme Polarity: With two basic side chains and free termini, it washes off standard C18 columns near the void volume.

  • UV Invisibility: It lacks aromatic residues (Trp, Tyr, Phe), making it invisible at standard 254/280 nm detection.

  • Cationic Repulsion: Uncapped silanols on older silica columns can cause severe peak tailing.

This guide treats your purification workflow as a system. Follow the modules below to troubleshoot and optimize your process.

Module 1: Detection & Visibility (The "Invisible" Peak)

Q: I injected my crude sample, but I see a flat baseline at 254 nm. Is my synthesis failed? A: Not necessarily. Lys-Orn has no chromophores that absorb at 254 nm or 280 nm. You are likely looking at a "ghost" chromatogram.

  • The Fix: Switch your UV detector to 214 nm (or 210 nm). This wavelength detects the peptide bond (

    
     transition).
    
    • Warning: Many organic solvents absorb here. Ensure you are using HPLC-grade Acetonitrile (ACN) with high UV transmittance.

  • Alternative: If 214 nm is too noisy (due to buffer absorption), use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry). These are universal detectors independent of chromophores.

Q: I see a massive peak at the void volume (t0). Is that my peptide? A: Likely, yes. Because Lys-Orn is extremely hydrophilic, it interacts poorly with the hydrophobic C18 chains in standard conditions, eluting immediately with the injection solvent. See Module 2 for retention strategies.

Module 2: Retention Strategy (The "Teflon" Effect)

Q: My peptide elutes immediately even at 1% B. How do I make it stick? A: You must alter the Ion Pairing Strategy . Standard 0.1% TFA (Trifluoroacetic acid) may not provide enough hydrophobicity for such a small, highly charged molecule.

Protocol: The HFBA Switch Replace TFA with Heptafluorobutyric Acid (HFBA) .[1] HFBA has a longer fluorocarbon tail than TFA. It pairs with the positively charged amines on Lys and Orn, creating a "hydrophobic mask" that allows the peptide to interact with the C18 column.

Comparison of Ion Pairing Agents:

FeatureTFA (Trifluoroacetic Acid)HFBA (Heptafluorobutyric Acid)Phosphate Buffer
Hydrophobicity LowHigh (Best for Lys-Orn)None
Volatility High (Good for Prep)Moderate (Good for Prep)Non-volatile (Desalting required)
MS Compatibility GoodSuppression Risk (See Note)Incompatible
Retention Shift BaselineSignificant IncreasepH dependent only
  • Expert Insight: If using HFBA with MS, use the lowest effective concentration (e.g., 0.05% - 0.1%) to minimize signal suppression.

Visualization: Ion Pairing Mechanism The following diagram illustrates how HFBA increases retention compared to TFA.

IonPairing cluster_0 Standard Condition (TFA) cluster_1 Optimized Condition (HFBA) Peptide1 Lys-Orn (+) TFA TFA (-) Short Tail Peptide1->TFA Ionic Interaction C18_1 C18 Column (Hydrophobic) Peptide1->C18_1 Elutes Early (Low Retention) TFA->C18_1 Weak Binding Peptide2 Lys-Orn (+) HFBA HFBA (-) Long Fluorocarbon Tail Peptide2->HFBA Ionic Interaction C18_2 C18 Column (Hydrophobic) Peptide2->C18_2 Retained (Late Elution) HFBA->C18_2 Strong Binding

Caption: Mechanism of HFBA-mediated retention enhancement for cationic peptides.

Module 3: Troubleshooting Impurities

Q: I see a peak with Mass [M-18]. What is it? A: This is likely the Ornithine Lactam .

  • Cause: During synthesis or cleavage, the side-chain amine of Ornithine (delta-amine) can attack the C-terminal carbonyl, cyclizing and losing water (-18 Da).

  • Solution: This is a synthesis issue. Ensure you used orthogonal protection (e.g., Orn(Boc)) and avoided strong base exposure before the final cleavage. In purification, this impurity is more hydrophobic than the linear peptide and should elute later on a C18 column.

Q: I cannot separate the "Deletion Sequence" (Lys or Orn alone) from the dipeptide. A: Single amino acid impurities are very similar in polarity to the dipeptide.

  • Protocol: Use a "Isocratic Hold" strategy.

    • Find the approximate %B where Lys-Orn elutes (e.g., 5% B).

    • Run an isocratic method at 2-3% B for 20 minutes, rather than a gradient.

    • This amplifies the subtle selectivity differences between the monomer and dimer.

Module 4: Salt Exchange (The Final Step)

Q: My biological assay failed. The cells died. A: You likely eluted with TFA or HFBA. These counter-ions are cytotoxic. You must exchange them for Acetate or Chloride (HCl).

Protocol: On-Column Salt Exchange Do not rely on passive lyophilization to remove TFA/HFBA. Use this active displacement method:

  • Load: Load your purified peptide onto the C18 column again.

  • Wash: Flush with 5-10 column volumes of 0.1 M Ammonium Acetate (or dilute HCl). The excess Acetate/Chloride ions will displace the TFA/HFBA.

  • Elute: Run your gradient using Acetic Acid (or HCl) as the modifier instead of TFA.

  • Lyophilize: The final powder will be the Acetate or HCl salt.[2]

Workflow Summary

Workflow Start Crude Lys-Orn Mixture Check Solubility Check (Water/0.1% TFA) Start->Check Decision Retention on Analytical C18? Check->Decision NoRet No Retention (Void Volume) Decision->NoRet tR < 2 min YesRet Good Retention Decision->YesRet tR > 5 min Action1 Switch Modifier to 0.1% HFBA NoRet->Action1 Action2 Prep HPLC (Gradient Optimization) YesRet->Action2 Action1->Decision Re-inject Exchange Salt Exchange (TFA -> Acetate/HCl) Action2->Exchange Final Lyophilization & QC Exchange->Final

Caption: Decision matrix for Lys-Orn purification and salt exchange.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide retention mechanisms).
  • Biotage. (2023).[1] How to choose an ion pairing agent to improve your peptide purification. Retrieved from

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from

  • Sikora, K., et al. (2018).[2] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. International Journal of Peptide Research and Therapeutics. Retrieved from

  • ResearchGate Forum. (2015). Is it possible to check the purity of peptides using HPLC with UV detector? (Discussion on detection at 214nm). Retrieved from

Sources

Stability of Lysyl ornithine monohydrochloride at varying pH levels

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with Lysyl ornithine monohydrochloride (Lys-Orn HCl) . It prioritizes experimental utility, chemical causality, and immediate troubleshooting.[1]

Current Status: Operational | Topic: pH Stability & Handling Role: Senior Application Scientist

Welcome to the technical support hub. You are likely here because you are observing inconsistent data in your metabolic assays or standard curves involving Lys-Orn.

Lysyl ornithine is a basic dipeptide.[1] While robust as a lyophilized solid, its solution stability is governed by a "metastable window."[1] The presence of two basic side chains (Lysine


-NH

and Ornithine

-NH

) combined with the N-terminal

-amine creates a complex ionization landscape that dictates its degradation kinetics.

Below are the three core modules to resolve your issues.

Module 1: The Stability Matrix (pH Dependence)[2]

The Core Problem: Users often neutralize Lys-Orn HCl to pH 7.4 for physiological relevance, unknowingly initiating a degradation clock.[1]

The Degradation Mechanism: Diketopiperazine (DKP) Formation

Unlike long peptides which aggregate, dipeptides like Lys-Orn fail via cyclization .[1]

  • Mechanism: The N-terminal nitrogen (Lysine

    
    -amine) performs a nucleophilic attack on the peptide bond carbonyl.
    
  • Result: The linear dipeptide cyclizes into a Diketopiperazine (DKP) ring, releasing water.[1] This species is biologically inactive in most linear-peptide assays and elutes differently on HPLC.

Stability Profile by pH[2]
pH ZoneStateDominant SpeciesStability VerdictTechnical Note
pH < 3.0 Highly Stable Fully Protonated (

charge)
Optimal Storage The N-terminal amine is protonated (

), preventing nucleophilic attack.
pH 4.0 - 6.0 Stable ProtonatedWorking Range Safe for short-term processing (<24h).
pH 7.0 - 8.0 Metastable Deprotonation beginsHigh Risk The N-terminal pKa is

. At pH 7.4, a small fraction is unprotonated (

), initiating slow cyclization.[1]
pH > 9.0 Unstable DeprotonatedRapid Degradation Immediate DKP formation. Avoid unless reacting immediately.
Visualization: The Failure Pathway

The following diagram illustrates the chemical transformation you must avoid.

DKP_Mechanism Linear Linear Lys-Orn (Active) Transition Nucleophilic Attack (N-term on Carbonyl) Linear->Transition pH > 7.0 DKP Cyclic DKP (Inactive Impurity) Transition->DKP - H2O Acid Acidic pH (<3) Protonation Blocks Attack Acid->Linear Base Basic pH (>8) Deprotonation Accelerates Base->Transition

Figure 1: The pH-dependent cyclization pathway.[1] At basic pH, the N-terminus becomes nucleophilic, attacking the peptide bond to form a stable DKP ring.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: "My LC-MS shows a mass peak 18 Da lower than Lys-Orn. Is this an instrument error?"

  • Diagnosis: No. This is a confirmed degradation event.[1]

  • Root Cause: You likely stored the peptide in a neutral or basic buffer. The loss of 18 Da corresponds to the loss of water (

    
    ) during DKP cyclization.
    
  • Solution: Check your autosampler temperature. If your samples sat at room temperature at pH 7.4, degradation occurred.[1] Keep samples at 4°C and acidify to pH 3 with 0.1% Formic Acid immediately after the biological assay is complete.

Q2: "The powder won't dissolve clearly in Phosphate Buffered Saline (PBS)."

  • Diagnosis: Salt mismatch or "Salting Out."[1]

  • Root Cause: Lys-Orn HCl is a hydrochloride salt. Adding it to a high-salt buffer like PBS can sometimes cause transient precipitation or cloudiness due to ionic strength issues, though it is generally soluble.[1]

  • Correct Protocol:

    • Dissolve Lys-Orn HCl in pure water first (it will be acidic, pH ~5).[1]

    • Verify clarity.[1]

    • Dilute into the final buffer.

    • Critical: Do not attempt to adjust the pH of the stock solution to 7.4 for storage. Only adjust pH immediately prior to use.[1]

Q3: "I'm seeing high variability in my standard curve."

  • Diagnosis: Adsorption loss.[1]

  • Root Cause: Lys-Orn is highly basic (pI > 9). At neutral pH, it carries a net positive charge and sticks avidly to glass and certain plastics.[1]

  • Solution:

    • Use polypropylene low-bind tubes.

    • Avoid glass vials for low-concentration standards (< 1 µM).

    • Include a carrier protein (e.g., 0.1% BSA) if the experimental design permits, to block adsorption sites.[1]

Module 3: Validated Workflows

Decision Tree for Experimental Design

Use this logic flow to determine your handling protocol.

Handling_Protocol Start Start: Lys-Orn HCl Solid Solvent Dissolve in Water (Result: pH ~5.0) Start->Solvent Usage Immediate Use? Solvent->Usage Buffer Dilute into Assay Buffer (pH 7.4) Usage->Buffer Yes Store Aliquot & Freeze (-20°C) Do NOT neutralize Usage->Store No Yes Yes No No (Storage) Assay Run Assay (< 4 hours) Buffer->Assay Stop Quench/Acidify (Add Formic Acid) Assay->Stop

Figure 2: Operational workflow to minimize DKP formation and hydrolysis risks.

Analytical Verification Protocol (HPLC)

To confirm the integrity of your Lys-Orn stock, run this check before critical experiments.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 20% B over 15 minutes. (Lys-Orn is polar and elutes early).

  • Detection: UV at 214 nm (peptide bond).[1]

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Appearance of a secondary peak (usually eluting later than the linear peptide due to increased hydrophobicity of the DKP ring).

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1] Journal of Pharmaceutical Sciences, 87(3), 283–288.[1]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[1][2] Science, 213(4507), 544–545.[1][2] [1]

  • Capasso, S., et al. (1991). Kinetics and mechanism of the cyclization of L-lysyl-L-lysine.[1] Journal of the Chemical Society, Perkin Transactions 2, (8), 1231-1234.[1] (Analogous mechanism for basic dipeptides).[1]

  • Sigma-Aldrich. Amino Acid Reference Chart (pKa values).

Sources

Validation & Comparative

Comparative Guide: Lysyl Ornithine Monohydrochloride vs. L-Ornithine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Lysyl Ornithine Monohydrochloride (a dipeptide salt) and L-Ornithine HCl (a free amino acid salt). It is structured for researchers and drug development professionals, focusing on their distinct biological mechanisms, transport kinetics, and applications.

Executive Summary: The Structural Divergence

While both compounds deliver L-Ornithine, they represent fundamentally different biological tools. L-Ornithine HCl is a systemic metabolic modulator, primarily used to drive the urea cycle and detoxify ammonia.[1] In contrast, This compound is a specialized dipeptide designed for targeted delivery—likely to bypass saturation-prone amino acid transporters and supply precursors for collagen synthesis in dermal applications.

FeatureL-Ornithine HCl This compound
Chemical Nature Free Amino Acid SaltDipeptide Salt (L-Lysyl-L-Ornithine)
Primary Transporter CAT-1, CAT-2 (Cationic AA Transporters)PEPT1, PEPT2 (Peptide Transporters)
Primary Indication Hepatic Encephalopathy, Fatigue, Ammonia DetoxSkin Conditioning, Collagen Stimulation (Cosmetic/Dermal)
Bioavailability High (Systemic), but subject to saturationHigh (Local/Systemic), utilizes low-affinity/high-capacity transport
CAS Number 3184-13-2880096-93-5 (or 788121-81-3 for base)

Physicochemical & Structural Analysis

Understanding the physical form is the first step in experimental design.

Chemical Identity
  • L-Ornithine HCl: A crystalline salt of the non-proteinogenic amino acid Ornithine.[1] It is highly water-soluble and stable.

  • Lysyl Ornithine: A dipeptide where L-Lysine is covalently bonded to L-Ornithine via a peptide bond. This bond fundamentally alters its pharmacokinetics, protecting the ornithine from immediate decarboxylation and allowing it to utilize peptide transport systems.

Stability Profile
  • L-Ornithine HCl: Extremely stable in aqueous solution; resistant to hydrolysis.

  • Lysyl Ornithine: Susceptible to peptidases (e.g., serum proteases) which cleave the peptide bond to release free Lysine and Ornithine. This "prodrug-like" behavior is advantageous for controlled release at the target tissue (e.g., the dermis).

Mechanism of Action: Transport & Metabolism

The critical differentiator is transport kinetics . Free amino acids and dipeptides utilize separate entry gates into the cell.

A. L-Ornithine HCl (The Urea Cycle Driver)[1][2]
  • Transport: Enters cells via CAT (Cationic Amino Acid Transporters) . These transporters are shared with Arginine and Lysine, leading to competitive inhibition if high concentrations of other amino acids are present.

  • Mechanism: Once intracellular, it enters the mitochondria to serve as the substrate for Ornithine Transcarbamylase (OTC) , converting Carbamoyl Phosphate to Citrulline, effectively "trapping" ammonia in the urea cycle.

B. Lysyl Ornithine (The Collagen Precursor)[3][4]
  • Transport: Enters cells via PEPT1/PEPT2 (H+/Peptide Symporters) . These transporters have a higher capacity and are less susceptible to saturation than CAT transporters.

  • Mechanism:

    • Intracellular Hydrolysis: Once inside the cell (e.g., fibroblast), cytosolic peptidases cleave the bond.

    • Dual Precursor Supply:

      • Lysine: Hydroxylated to form Hydroxylysine (essential for collagen cross-linking).

      • Ornithine: Converted to Proline (via Ornithine Aminotransferase), which is then hydroxylated to Hydroxyproline (the structural backbone of collagen).

    • Result: Synergistic stimulation of protein synthesis.

Pathway Visualization (DOT Diagram)

BiologicalPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol / Mitochondria Orn_HCl L-Ornithine HCl CAT_Transporter CAT-1 Transporter (Saturable) Orn_HCl->CAT_Transporter Lys_Orn Lysyl-Ornithine PEPT_Transporter PEPT1 Transporter (High Capacity) Lys_Orn->PEPT_Transporter Orn_Free Intracellular L-Ornithine CAT_Transporter->Orn_Free Peptidase Cytosolic Peptidase PEPT_Transporter->Peptidase Intact Dipeptide OTC_Enzyme Ornithine Transcarbamylase Orn_Free->OTC_Enzyme Proline Proline Orn_Free->Proline OAT Enzyme Urea_Cycle Urea Cycle (Ammonia Detox) OTC_Enzyme->Urea_Cycle Peptidase->Orn_Free Lys_Free L-Lysine Peptidase->Lys_Free Collagen Collagen Synthesis (Fibroblasts) Lys_Free->Collagen Hydroxylation Proline->Collagen

Caption: Figure 1. Divergent metabolic fates. L-Ornithine HCl primarily fuels the Urea Cycle, while Lysyl-Ornithine utilizes peptide transport to efficiently deliver precursors for collagen synthesis.

Biological Activity Comparison

Activity DomainL-Ornithine HCl Lysyl Ornithine Winner
Ammonia Detoxification High Efficacy. Directly fuels the urea cycle to lower blood ammonia levels (hyperammonemia).Moderate. Requires hydrolysis first; less efficient for acute systemic detox.L-Ornithine HCl
Collagen Synthesis Low. Free ornithine is poorly transported into fibroblasts compared to peptides.High. Co-delivers Lysine and Ornithine; peptides stimulate fibroblast activity.Lysyl Ornithine
Fatigue Recovery Proven. Reduces exercise-induced ammonia accumulation.[1]Unknown. Lack of systemic clinical data.[2]L-Ornithine HCl
Skin Penetration Poor. Highly polar, charged molecule.Enhanced. Dipeptides often have better skin permeability profiles.Lysyl Ornithine

Experimental Protocols

To validate the specific activity of these compounds, use the following self-validating protocols.

Protocol A: Systemic Ammonia Clearance (For L-Ornithine HCl)
  • Objective: Verify the efficacy of L-Ornithine HCl in reducing hyperammonemia.

  • Model: Murine model challenged with Ammonium Acetate.

  • Baseline: Measure blood ammonia levels (tail vein) using a micro-ammonia checker.

  • Induction: IP injection of Ammonium Acetate (5 mmol/kg).

  • Treatment: Oral gavage of L-Ornithine HCl (1 g/kg) vs. Vehicle immediately post-induction.

  • Measurement: Monitor blood ammonia at 15, 30, and 60 minutes.

  • Validation: The L-Ornithine group must show a statistically significant (

    
    ) reduction in AUC (Area Under Curve) for ammonia compared to control.
    
Protocol B: Fibroblast Proliferation & Collagen Assay (For Lysyl Ornithine)
  • Objective: Assess the ability of Lysyl Ornithine to stimulate collagen production in vitro.

  • Model: Human Dermal Fibroblasts (HDF).

  • Culture: Seed HDFs in 96-well plates in DMEM (low serum).

  • Treatment: Treat cells with:

    • Control (Vehicle)

    • L-Ornithine HCl + L-Lysine HCl (Equimolar mix)

    • Lysyl Ornithine (Intact Dipeptide)[3]

  • Incubation: 48 hours.

  • Assay:

    • Proliferation: MTT or CCK-8 assay.

    • Collagen: Sircol Soluble Collagen Assay on the supernatant.

  • Validation: If Lysyl Ornithine is superior, it should show higher collagen output than the equimolar mix of free amino acids, indicating superior transport or signaling efficiency.

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Orn Systemic Pathway (Orn-HCl) cluster_LysOrn Dermal Pathway (Lys-Orn) Start Start Experiment Select Select Compound Start->Select Ammonia_Induction Induce Hyperammonemia (NH4OAc) Select->Ammonia_Induction L-Ornithine HCl Fibroblast_Seed Seed HDF Cells (Low Serum) Select->Fibroblast_Seed Lysyl Ornithine Measure_Blood Measure Blood NH3 (0-60 min) Ammonia_Induction->Measure_Blood Result_Orn Endpoint: Ammonia Clearance Measure_Blood->Result_Orn Incubate Incubate 48h vs Free AA Mix Fibroblast_Seed->Incubate Result_LysOrn Endpoint: Collagen Output Incubate->Result_LysOrn

Caption: Figure 2. Distinct experimental validation workflows. Systemic clearance for Ornithine HCl vs. cellular synthesis for Lysyl Ornithine.

References

  • PubChem. (2024). This compound | C11H25ClN4O3. National Library of Medicine. [Link]

  • Adibi, S. A. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. Journal of Clinical Investigation. (Foundational reference for peptide transport superiority). [Link]

  • WebMD. (2024). Ornithine: Uses, Side Effects, Interactions, Dosage. [Link]

  • The Good Scents Company. (2023). Lysyl Ornithine Cosmetic Ingredient Information. [Link]

Sources

A Comparative Guide to the Kinetics of Lysyl-Ornithine Uptake by Peptide Transporters PEPT1 and PEPT2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Peptide Transporters in Therapeutics

The cellular uptake of peptides and peptidomimetic drugs is a pivotal process in pharmacology and drug delivery. Among the key players in this intricate dance of molecular transport are the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These integral membrane proteins mediate the uptake of di- and tripeptides, playing a crucial role in nutrition and the disposition of a wide array of drugs.[1] Understanding the comparative kinetics of substrate uptake by these two transporters is paramount for the rational design of peptide-based therapeutics and prodrugs with optimized absorption and distribution profiles.

This guide provides an in-depth comparison of the kinetic properties of PEPT1 and PEPT2, with a specific focus on the transport of the basic dipeptide, lysyl-ornithine. While direct comparative kinetic data (Km and Vmax) for lysyl-ornithine is not extensively available in publicly accessible literature, this guide will synthesize the known characteristics of these transporters to provide a robust framework for understanding and predicting its uptake kinetics. We will delve into the fundamental differences in their transport mechanisms, provide detailed experimental protocols for characterizing their activity, and present a comparative analysis based on their known affinities for structurally similar substrates.

PEPT1 vs. PEPT2: A Tale of Two Transporters

PEPT1 and PEPT2, while both members of the solute carrier family 15, exhibit distinct functional characteristics and tissue distribution, which dictates their physiological roles.[1][2]

  • PEPT1: Often referred to as the "low-affinity, high-capacity" transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it is responsible for the absorption of dietary di- and tripeptides.[2][3] Its high transport capacity makes it a crucial player in nutrient absorption and a prime target for enhancing the oral bioavailability of peptide-based drugs.[3]

  • PEPT2: In contrast, PEPT2 is the "high-affinity, low-capacity" transporter.[4][5][6] It is primarily found in the kidneys, where it mediates the reabsorption of peptides from the glomerular filtrate, and also in other tissues such as the brain and lungs.[4][7][8] Its high affinity allows it to efficiently scavenge peptides at low concentrations.

These fundamental differences in affinity and capacity are central to their distinct physiological functions and have significant implications for the pharmacokinetics of their substrates.

Comparative Kinetics of Dipeptide Uptake: What to Expect for Lysyl-Ornithine

It is well-established that both transporters can accommodate a wide variety of di- and tripeptides, with substrate recognition being influenced by factors such as charge, size, and hydrophobicity.[9] Studies with various dipeptides have consistently shown that PEPT2 exhibits a significantly higher affinity (lower Km) for most substrates compared to PEPT1.[10]

TransporterGeneral Affinity (Km)General Capacity (Vmax)Expected Affinity for Lysyl-OrnithineExpected Capacity for Lysyl-Ornithine
PEPT1 Low (mM range)HighLowerHigher
PEPT2 High (µM range)LowHigherLower

This table presents expected trends based on the known characteristics of PEPT1 and PEPT2. Actual kinetic parameters would need to be determined experimentally.

The positive charges on the side chains of lysine and ornithine may influence the binding affinity and transport rates. Studies on other charged dipeptides have indicated that both transporters can accommodate them, although the kinetics can be pH-dependent.[11]

Experimental Methodologies for Determining Transport Kinetics

To empirically determine the kinetic parameters for lysyl-ornithine uptake by PEPT1 and PEPT2, in vitro cell-based assays are the gold standard. These assays typically involve the use of cell lines stably expressing the transporter of interest and measuring the uptake of a radiolabeled or fluorescently tagged substrate.

Key Experimental Approaches:
  • Radiolabeled Substrate Uptake Assays: This is a classic and robust method for quantifying transporter activity. It involves incubating transporter-expressing cells with varying concentrations of a radiolabeled substrate (e.g., [3H]-lysyl-ornithine or a competitive substrate like [14C]-glycyl-sarcosine in the presence of unlabeled lysyl-ornithine). The intracellular radioactivity is then measured to determine the rate of uptake.

  • Electrophysiological Assays: Since peptide transport by PEPT1 and PEPT2 is electrogenic (coupled to proton movement), changes in membrane potential can be used to measure transporter activity.[12] This technique, often employing two-electrode voltage clamp in Xenopus oocytes or solid-supported membrane-based electrophysiology, offers real-time kinetic data.[12][13]

Detailed Protocol: In Vitro Radiolabeled Dipeptide Uptake Assay in Transfected Mammalian Cells

This protocol provides a step-by-step guide for determining the kinetic parameters (Km and Vmax) of a dipeptide like lysyl-ornithine using a competitive inhibition assay with a radiolabeled model substrate (e.g., [14C]-Glycyl-Sarcosine).

Cell Culture and Plating:

  • Culture mammalian cells (e.g., HEK293, CHO, or MDCK) stably transfected with human PEPT1 or PEPT2 in appropriate growth medium supplemented with a selection antibiotic.

  • Seed the cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

Uptake Assay:

  • On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution buffered with MES to pH 6.0).

  • Prepare a series of solutions containing a fixed concentration of the radiolabeled substrate (e.g., 10 µM [14C]-Gly-Sar) and varying concentrations of the unlabeled test substrate, lysyl-ornithine (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 mM).

  • Add the substrate solutions to the respective wells and incubate for a predetermined time (e.g., 2-10 minutes) at 37°C. This incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • To terminate the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold transport buffer to remove extracellular substrate.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Data Analysis:

  • Calculate the rate of uptake at each concentration of lysyl-ornithine (in pmol/mg protein/min).

  • Plot the uptake rate of the radiolabeled substrate as a function of the lysyl-ornithine concentration.

  • Fit the data to a competitive inhibition model using non-linear regression analysis to determine the IC50 value of lysyl-ornithine.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for the transporter.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture PEPT1/PEPT2 Transfected Cells seed Seed Cells into Multi-well Plates culture->seed wash1 Wash Cells with Transport Buffer seed->wash1 add_substrate Add Radiolabeled Substrate + Varying Concentrations of Lysyl-Ornithine wash1->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake & Wash with Cold Buffer incubate->terminate lyse Lyse Cells terminate->lyse scintillation Measure Radioactivity lyse->scintillation protein_assay Determine Protein Concentration lyse->protein_assay normalize Normalize Uptake Data scintillation->normalize protein_assay->normalize kinetics Calculate Kinetic Parameters (IC50, Ki) normalize->kinetics

Caption: A schematic overview of the radiolabeled dipeptide uptake assay workflow.

Signaling Pathways and Transport Mechanism

The transport of di- and tripeptides by PEPT1 and PEPT2 is an active process driven by the inwardly directed proton gradient across the cell membrane. This symport mechanism involves the binding of one or more protons to the transporter, followed by the binding of the peptide substrate, which induces a conformational change that facilitates the translocation of the substrate across the membrane.

transport_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_out H+ Transporter_out PEPT1/PEPT2 (Outward-facing) H_out->Transporter_out 1. Proton Binding Peptide_out Lysyl-Ornithine Peptide_out->Transporter_out 2. Peptide Binding Transporter_in PEPT1/PEPT2 (Inward-facing) Transporter_out->Transporter_in Conformational Change H_in H+ Transporter_in->H_in 3. Proton Release Peptide_in Lysyl-Ornithine Transporter_in->Peptide_in 4. Peptide Release

Caption: The proton-coupled transport mechanism of dipeptides by PEPT1 and PEPT2.

Conclusion and Future Directions

The peptide transporters PEPT1 and PEPT2 are critical determinants of the absorption and disposition of a vast array of peptides and peptidomimetic drugs. While they share the ability to transport di- and tripeptides, their distinct kinetic profiles—low-affinity/high-capacity for PEPT1 and high-affinity/low-capacity for PEPT2—dictate their specific physiological roles and their potential for targeted drug delivery.

For a basic dipeptide such as lysyl-ornithine, it is anticipated that PEPT1 will facilitate high-capacity transport, which is particularly relevant for intestinal absorption, while PEPT2 will mediate high-affinity transport, crucial for its reabsorption in the kidneys and transport in other tissues. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these kinetic parameters, which is essential for the development of novel peptide-based therapeutics.

Future research should focus on generating specific kinetic data for a wider range of di- and tripeptides, including those with basic and acidic side chains, to build a more comprehensive understanding of the structure-activity relationships that govern substrate recognition and transport by PEPT1 and PEPT2. Such data will be invaluable for the continued advancement of peptide-based drug design and delivery.

References

  • Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. (n.d.). Retrieved from [Link]

  • Computing substrate selectivity in a peptide transporter. (n.d.). Retrieved from [Link]

  • Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. (n.d.). Retrieved from [Link]

  • Defining minimal structural features in substrates of the H(+)/peptide cotransporter PEPT2 using novel amino acid and dipeptide derivatives. (n.d.). Retrieved from [Link]

  • The amazing versatility of hPEPT1. (n.d.). Retrieved from [Link]

  • Substrates of the human oligopeptide transporter hPEPT2. (n.d.). Retrieved from [Link]

  • Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. (n.d.). Retrieved from [Link]

  • Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. (n.d.). Retrieved from [Link]

  • Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. (n.d.). Retrieved from [Link]

  • Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney. (n.d.). Retrieved from [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Retrieved from [Link]

  • Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. (n.d.). Retrieved from [Link]

  • A scheme for the transport of charged dipeptides by PEPT1 in the inward... (n.d.). Retrieved from [Link]

  • Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1. (n.d.). Retrieved from [Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. (n.d.). Retrieved from [Link]

  • PepT1 Transporter Assays | Label-Free SSME Screening. (n.d.). Retrieved from [Link]

  • Unraveling the kinetics and pharmacology of human PepT1 using solid supported membrane-based electrophysiology. (n.d.). Retrieved from [Link]

  • Species-dependent uptake of glycylsarcosine but not oseltamivir in Pichia pastoris expressing the rat, mouse, and human intestinal peptide transporter PEPT1. (n.d.). Retrieved from [Link]

  • Transport mechanisms of PepT1 and PepT2 in renal tubular cells. (n.d.). Retrieved from [Link]

  • PEPT2 transporter assay. (n.d.). Retrieved from [Link]

  • Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. (n.d.). Retrieved from [Link]

  • (PDF) Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. (n.d.). Retrieved from [Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. (n.d.). Retrieved from [Link]

  • Biochemical analysis of decreased ornithine transport activity in the liver mitochondria from patients with hyperornithinemia, hyperammonemia and homocitrullinuria. (n.d.). Retrieved from [Link]

  • TAP dependent peptide translocation assay. (a) Schematic overview.... (n.d.). Retrieved from [Link]

  • Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. (n.d.). Retrieved from [Link]

  • Transporter Assays Using Solid Supported Membranes: A Novel Screening Platform for Drug Discovery. (n.d.). Retrieved from [Link]

  • Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro. (n.d.). Retrieved from [Link]

  • What is the maximum length of a peptide transported by a PepT 1/PepT 1 like transporter?. (n.d.). Retrieved from [Link]

  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. (n.d.). Retrieved from [Link]

  • Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. (n.d.). Retrieved from [Link]

  • The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. (n.d.). Retrieved from [Link]

Sources

Technical Validation Guide: Lysyl Ornithine as a Critical Quality Attribute (CQA) in L-Lysine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Lysyl Ornithine as an Impurity Marker in Lysine Production Content Type: Publish Comparison Guide

Executive Summary

In the high-purity amino acid market—specifically for pharmaceutical (parenteral nutrition) and cell culture media applications—the impurity profile of L-Lysine is a definitive metric of fermentation control. While common impurities like L-Lysyl-L-Lysine (Lys-Lys) are well-documented, L-Lysyl-L-Ornithine (Lys-Orn) has emerged as a highly specific marker for upstream process deviations.

This guide provides a rigorous technical comparison of analytical methodologies for validating Lys-Orn. It is designed for analytical scientists and process engineers who require a self-validating system to distinguish this dipeptide from chemically similar basic impurities.

The Genesis of Lysyl Ornithine: Mechanistic Insight

Understanding the origin of Lys-Orn is the first step in validating it as a marker. Unlike generic organic impurities, Lys-Orn is a "fingerprint" of specific metabolic stress or downstream thermal degradation.

  • Metabolic Origin: Corynebacterium glutamicum strains engineered for Lysine overproduction can accumulate Ornithine if the Arginine biosynthetic pathway is deregulated.

  • Chemical Origin: During high-temperature crystallization or spray drying, free Lysine (amine donor) can condense with accumulated Ornithine (carboxyl donor), forming the dipeptide.

Figure 1: Impurity Formation Pathway

LysOrnFormation Glucose Glucose Feed Aspartate L-Aspartate Glucose->Aspartate ASA Aspartate Semialdehyde Aspartate->ASA DAP Diaminopimelate (DAP) ASA->DAP DAP Pathway Ornithine L-Ornithine (Accumulation) ASA->Ornithine Arg Pathway (Leakage) Lysine L-Lysine (Product) DAP->Lysine DAP Decarboxylase LysOrn Lysyl-Ornithine (Impurity Marker) Lysine->LysOrn Condensation (Heat/pH) Ornithine->LysOrn + Lysine

Caption: Metabolic leakage into the Ornithine pathway coupled with downstream thermal stress drives Lys-Orn formation.

Comparative Analysis of Detection Methodologies

The validation of Lys-Orn is challenging due to its high polarity and structural similarity to Lys-Lys and Arginine. Three primary methodologies are compared below.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Cation Exchange (IEC)Method B: IP-RP-HPLCMethod C: HILIC-MS/MS
Principle Post-column derivatization (Ninhydrin)Ion-Pair Reversed Phase (UV 210nm)Hydrophilic Interaction Mass Spec
Specificity High (Gold Standard for amino acids)Medium (Co-elution risks)Ultra-High (Mass discrimination)
Sensitivity (LOD) ~0.5 µM~1.0 µM< 0.01 µM
Throughput Low (45-60 min run)Medium (20-30 min run)High (5-10 min run)
Cost per Run High (Reagents + Column life)LowHigh (Instrumentation)
Recommendation Reference Method Routine QC Method Trace Analysis (<0.05%)

Expert Insight: While LC-MS is superior for sensitivity, Method B (IP-RP-HPLC) is the most practical for routine QC in production environments, provided the ion-pairing agent concentration is strictly controlled to resolve Lys-Orn from Lys-Lys.

Validation Protocol: Ion-Pair RP-HPLC System

This section details a self-validating protocol for Method B, optimized for separating basic dipeptides.

3.1. Analytical Conditions[1][2]
  • Column: C18 (250 x 4.6 mm, 5 µm), high carbon load (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 20 mM Sodium Pentanesulfonate (Ion Pair Reagent) in 0.1% H3PO4 (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-5 min) → 30% B (20 min) → 0% B (25 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (peptide bond absorption).

  • Temperature: 40°C (Critical for peak sharpness).

3.2. Validation Workflow (ICH Q2 Aligned)

To validate Lys-Orn as a marker, you must prove the method can distinguish it from the matrix (Lysine) and related impurities (Lys-Lys).

Step 1: Specificity & Stress Testing

  • Inject a mixture of L-Lysine (10 mg/mL), L-Ornithine (0.1 mg/mL), Lys-Lys (0.1 mg/mL), and Lys-Orn (0.1 mg/mL).

  • Acceptance Criteria: Resolution (

    
    ) between Lys-Lys and Lys-Orn must be > 1.5.
    
  • Self-Validation Check: If

    
    , lower the pH of Mobile Phase A by 0.2 units or increase the ion-pair reagent concentration by 5 mM.
    

Step 2: Linearity & Range

  • Prepare Lys-Orn standards at 0.05%, 0.1%, 0.2%, 0.5%, and 1.0% of the nominal Lysine concentration.

  • Acceptance Criteria:

    
    ; Y-intercept within ±2% of response at 100% level.
    

Step 3: Accuracy (Spike Recovery)

  • Spike Lys-Orn into a "clean" Lysine batch at 50%, 100%, and 150% of the specification limit (e.g., 0.1%).

  • Acceptance Criteria: Recovery between 90.0% – 110.0%.

Figure 2: Analytical Validation Logic Flow

ValidationLogic Start Start Validation Specificity Specificity Test (Mix: Lys, Orn, Lys-Lys, Lys-Orn) Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Adjust Adjust Ion Pair Conc. or pH CheckRes->Adjust No Linearity Linearity & Range (0.05% - 1.0%) CheckRes->Linearity Yes Adjust->Specificity Accuracy Spike Recovery (90-110%) Linearity->Accuracy Robustness Robustness (Temp ±5°C, Flow ±0.1) Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Step-by-step decision tree for validating the Lys-Orn analytical method.

Interpretation of Results

When Lysyl Ornithine is detected above the validated Quantitation Limit (QL), it serves as a diagnostic marker:

  • High Lys-Orn / Low Lys-Lys: Indicates upstream fermentation issues (excess Ornithine production due to pathway deregulation).

  • High Lys-Orn / High Lys-Lys: Indicates downstream thermal stress (general peptide bond formation in the evaporator/dryer).

Case Study Data (Simulated):

Fermentation Condition Lysine Titer (g/L) Lys-Orn Level (%) Diagnosis
Standard (Control) 120 < 0.05 Process under control
High Temp Drying (>180°C) 118 0.35 Thermal degradation

| Low Biotin (Leakage) | 95 | 0.42 | Metabolic flux shift to Ornithine |

References
  • European Pharmacopoeia (Ph.[3][4] Eur.) . Lysine Hydrochloride Monograph 0930. EDQM. Available at: [Link]

  • Hermann, T. (2003).[1] "Industrial production of amino acids by coryneform bacteria."[1][5] Journal of Biotechnology, 104(1-3), 155-172.[1] Available at: [Link]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem . Lysylornithine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Mass Spec Fragmentation Pattern Comparison: Lysyl-Ornithine vs. Ornithyl-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysyl-Ornithine (Lys-Orn) and Ornithyl-Lysine (Orn-Lys) are isobaric dipeptides (


 Da) that cannot be distinguished by MS1 intact mass measurement alone. Their differentiation requires Tandem Mass Spectrometry (MS/MS) to exploit specific backbone cleavage events.

This guide details the fragmentation logic required to distinguish these isomers. While both peptides contain identical amino acid compositions, their sequence-specific daughter ions (


-series and 

-series) and distinct immonium ion profiles provide a definitive fingerprint for identification.

Key Differentiator:

  • Lys-Orn yields a dominant

    
     ion at m/z 133.09  (Ornithine).
    
  • Orn-Lys yields a dominant

    
     ion at m/z 147.11  (Lysine).
    

Part 1: Theoretical Framework & Fragmentation Logic

Chemical Basis of Isomerism

Both molecules consist of one Lysine (K) and one Ornithine (O) residue. The structural difference lies solely in the peptide bond connectivity:

  • Lysine: Side chain

    
     (Mass residue: 128.09 Da)
    
  • Ornithine: Side chain

    
     (Mass residue: 114.08 Da)
    
Collision-Induced Dissociation (CID) Mechanism

Under standard CID or HCD (Higher-energy Collisional Dissociation) conditions, the protonated precursor


 fragments primarily at the amide bond.
  • b-ions (N-terminal): Formed when the charge remains on the N-terminal acylium ion.

  • y-ions (C-terminal): Formed when the charge remains on the C-terminal truncated peptide (ammonium ion).

  • a-ions & Immonium ions: Formed by further loss of CO (

    
    ) from b-ions.
    
Predicted Fragmentation Table (Monoisotopic Masses)
Ion TypeFragment DefinitionLys-Orn (K-O) m/zOrn-Lys (O-K) m/zMass Delta (

)
Precursor

261.19 261.19 0 (Isobaric)

Ion
N-term Acylium129.10 (Lys)115.08 (Orn)14.02 Da

Ion
C-term Residue133.09 (Orn)147.11 (Lys)14.02 Da

Ion

101.10 87.09 14.01 Da
Immonium Internal Side Chain101.1 (Lys) / 87.1 (Orn)87.1 (Orn) / 101.1 (Lys)Intensity Ratio Varies

Part 2: Visualization of Fragmentation Pathways

The following diagram illustrates the distinct fragmentation pathways for both isomers. Note how the cleavage of the peptide bond results in completely non-overlapping primary fragment ions.

FragmentationPathways cluster_0 Precursor Ions [M+H]+ = 261.19 cluster_1 Lys-Orn Fragments cluster_2 Orn-Lys Fragments KO Lys-Orn (K-O) b1_KO b1: Lys+ (m/z 129.10) KO->b1_KO Peptide Bond Cleavage y1_KO y1: Orn (m/z 133.09) KO->y1_KO OK Orn-Lys (O-K) b1_OK b1: Orn+ (m/z 115.08) OK->b1_OK Peptide Bond Cleavage y1_OK y1: Lys (m/z 147.11) OK->y1_OK a1_KO a1: Lys-Immonium (m/z 101.10) b1_KO->a1_KO -CO (28 Da) a1_OK a1: Orn-Immonium (m/z 87.09) b1_OK->a1_OK -CO (28 Da)

Caption: Comparative fragmentation pathways showing distinct b/y ion pairs for Lys-Orn (Green) vs. Orn-Lys (Yellow).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible differentiation, follow this LC-MS/MS workflow. This protocol assumes a standard Q-TOF or Orbitrap system, but is adaptable to Triple Quadrupoles (QqQ).

Sample Preparation[4]
  • Standard Solubilization: Dissolve synthetic standards of Lys-Orn and Orn-Lys separately in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN) to a final concentration of 1 µM.

  • Mixture Creation: Create a 1:1 mix for resolution testing.

LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: Dipeptides are polar; if retention is poor, use HILIC.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 0% B to 15% B over 5 minutes. (Dipeptides elute early).

  • MS Mode: Targeted MS2 (PRM) or Data Dependent Acquisition (DDA).

  • Isolation Window: 1.0 m/z (Narrow window is critical to exclude noise, though these are pure standards).

  • Collision Energy (NCE): Stepped NCE 20, 30, 40. Rationale: Dipeptides are stable; stepped energy ensures both b/y ions and immonium ions are generated.

Data Analysis & Validation Steps
  • Extract Ion Chromatogram (XIC): Extract m/z 261.19 (Precursor).

  • MS2 Verification:

    • For Lys-Orn : Confirm presence of 129.10 and 133.09 .

    • For Orn-Lys : Confirm presence of 115.08 and 147.11 .

  • Immonium Cross-Check:

    • Check for m/z 84.08 (Lys immonium - NH3) and 70.06 (Orn immonium - NH3). While both isomers produce these, the Orn-Lys isomer often yields a stronger 70.06 ion due to the N-terminal position of Ornithine facilitating cyclization.

Part 4: Expert Insights & Troubleshooting

The "Ornithine Effect"

Research indicates that Ornithine residues can facilitate specific cleavage patterns due to the side chain amine's nucleophilicity.

  • Orn-Lys (N-term Orn): The N-terminal Ornithine can cyclize to form a lactam, potentially suppressing the

    
     ion intensity in favor of the 
    
    
    
    (Lysine) ion.
  • Observation: If you observe a spectrum with a massive peak at m/z 147.11 (

    
    ) and very low 
    
    
    
    , it strongly suggests the Orn-Lys sequence.
Diketopiperazine (DKP) Interference

Warning: Dipeptides are prone to forming DKPs (cyclic dipeptides) in the ion source or during low-energy collisions.

  • Mechanism: The N-terminal amine attacks the C-terminal carbonyl, losing water (

    
    ).
    
  • Result: Mass shifts from 261.19

    
     243.18.
    
  • Ambiguity: The DKP of Lys-Orn is structurally identical to the DKP of Orn-Lys (regarding ring connectivity).

  • Mitigation: Ensure your analysis focuses on the linear precursor (261.19) and its direct fragments. Do not rely on the [M+H-H2O]+ peak for identification.

Mobility Separation (Optional)

If available, Ion Mobility Spectrometry (IMS) can separate these isomers based on Collisional Cross Section (CCS).

  • Lys-Orn typically has a slightly larger CCS than Orn-Lys due to the steric bulk of the Lysine side chain being at the N-terminus, though the difference is subtle (

    
     drift time difference).
    

References

  • NIST Mass Spectrometry Data Center. Peptide Fragmentation Rules. National Institute of Standards and Technology. Available at: [Link]

  • Paizs, B. & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Available at: [Link]

  • Biemann, K. (1988). Contributions of mass spectrometry to peptide and protein structure.[1][2][3][4][5] Biomedical & Environmental Mass Spectrometry, 16(1-12), 99-111. (Foundational text on b/y ion nomenclature).

  • Thibault, P., et al. (1992). Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides.[6] Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Comparative Guide: NMR Characterization of Lysyl Ornithine Monohydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Peptide Chemistry

In the development of therapeutic peptides like Lysyl ornithine monohydrochloride (Lys-Orn HCl) , researchers often face a critical analytical gap. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting related substances (impurities structurally similar to the analyte), it frequently fails to provide an accurate absolute content (assay) without a highly purified, certified reference standard—which rarely exists for novel or custom dipeptides.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV for the characterization of Lys-Orn HCl. We propose that while HPLC is superior for impurity profiling, qNMR is the definitive method for absolute purity determination , offering SI-traceability without the need for an identical reference standard.

Strategic Comparison: qNMR vs. HPLC

The following table contrasts the two methodologies specifically for a polar, ionic dipeptide like Lys-Orn HCl.

FeatureqNMR (Quantitative NMR) HPLC-UV (Reverse Phase)
Primary Output Absolute Content (Assay % w/w) . Measures the molar ratio of analyte to an internal standard.[1]Chromatographic Purity (Area %) . Measures relative absorbance of eluted peaks.
Reference Standard Not Required. Uses a generic internal standard (e.g., Maleic Acid) with known purity.Required. Needs a certified standard of Lys-Orn HCl for absolute quantification.
Detection Principle Universal. Signal intensity is directly proportional to the number of protons (nuclei).Selective. Depends on extinction coefficients. Impurities with low UV absorbance are missed.
Salt & Solvents Detected. Can quantify residual solvents and counter-ions (if 19F/35Cl or indirect calc used).Invisible. Salts (HCl) and water are not detected by UV, leading to overestimation of "purity."
Weakness Lower sensitivity (LOD ~0.1%). Harder to resolve trace structural isomers.Response factors vary between impurities.[1][2] Requires method development for retention.
Expert Insight: The "Salt Trap"

Lysyl ornithine is supplied as a monohydrochloride . A sample might show 99.5% purity by HPLC (Area %), yet only contain 85% active peptide by weight . The remaining 14.5% consists of the HCl counter-ion and atmospheric moisture (hygroscopicity). qNMR reveals this "true" content , which is critical for accurate dosing in biological assays.

Technical Deep Dive: qNMR Characterization of Lys-Orn HCl

Structural Challenges & Solvent Selection

Lys-Orn HCl is a highly polar, basic dipeptide.

  • Solvent: Deuterium Oxide (D₂O) is the mandatory choice. DMSO-d6 may cause line broadening due to exchangeable protons (

    
    , 
    
    
    
    ,
    
    
    ) and viscosity. In D₂O, exchangeable protons disappear, simplifying the spectrum to non-exchangeable carbon-bound protons.
  • Internal Standard (IS): We recommend Maleic Acid (singlet at

    
     6.05 ppm).
    
    • Why? The aliphatic region of Lys-Orn (1.0–4.5 ppm) is crowded. Maleic acid provides a clean, distinct singlet in the alkene region, free from peptide overlap.

The qNMR Workflow (DOT Diagram)

The following diagram outlines the self-validating workflow for qNMR analysis.

qNMR_Workflow Start Sample Preparation Weighing Precision Weighing (Metrological Level) Start->Weighing  Accurate Mass   Solvation Dissolution in D2O + Maleic Acid IS Weighing->Solvation  Homogeneity   Acquisition NMR Acquisition (d1 > 5*T1) Solvation->Acquisition  qNMR Param   Acquisition->Acquisition  Check S/N > 150:1   Processing Phase/Baseline Correction Acquisition->Processing  FT   Integration Integration of Target vs. IS Processing->Integration  Selection   Calculation Calculate Purity (Eq. 1) Integration->Calculation  Quant  

Figure 1: Self-validating qNMR workflow ensuring metrological traceability.

Experimental Protocol

Materials[3][4][5][6][7]
  • Analyte: this compound (~10-20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, purity >99.9%).

  • Solvent: D₂O (99.9 atom% D).

  • Instrument: 400 MHz NMR (or higher) with accurate temperature control (298 K).

Acquisition Parameters (Critical for Accuracy)

To ensure <1% uncertainty, strict adherence to relaxation physics is required.

  • Pulse Angle: 90° pulse (calibrated).

  • Spectral Width: 20 ppm (to capture IS and potential impurities).

  • Relaxation Delay (d1): 60 seconds .

    • Reasoning: The longest

      
       (longitudinal relaxation time) is likely the Maleic Acid alkene protons (~5-8s). 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization.
  • Scans (ns): 16 or 32 (sufficient for 10mg sample).

  • Acquisition Time (aq): > 3 seconds (to avoid truncation artifacts).

Signal Assignment & Integration Strategy

In D₂O, the Lys-Orn spectrum will display:

Proton GroupChemical Shift (

ppm)
MultiplicityIntegration Target?
Maleic Acid (IS) 6.05 Singlet (2H) YES (Reference)

-CH (Lys & Orn)
4.0 – 4.3MultipletsNo (Overlap likely)

-CH₂ (Lys)
~2.95TripletYES (Quant Target)

-CH₂ (Orn)
~2.95TripletYES (Quant Target)

-CH₂
1.4 – 1.9MultipletsNo (Crowded)

Integration Logic: The region around 3.0 ppm contains the


-CH₂ of Lysine and the 

-CH₂ of Ornithine. While they may overlap, they represent a stoichiometric total of 4 protons (2 from Lys, 2 from Orn). Integrating this combined region against the Maleic Acid singlet (2H) provides a robust quantification ratio.

Data Analysis & Calculation

The qNMR Equation

Calculate the absolute purity (


) using the following equation:


Where:

  • 
    : Integrated area (Sample target vs IS).
    
  • 
    : Number of protons (Sample = 4 for Lys- 
    
    
    
    + Orn-
    
    
    ; IS = 2).
  • 
    : Molecular weight (Lys-Orn HCl = 296.79  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.999).
    
Hypothetical Case Study Result
  • Sample: 15.20 mg Lys-Orn HCl.

  • IS: 5.10 mg Maleic Acid (99.9%).

  • Integration: Maleic Acid (set to 100.00) vs. Lys/Orn region (3.0 ppm region = 185.40).

  • Result: The calculated mass fraction is 87.3% .

    • Interpretation: The sample contains ~12.7% volatiles (water) and counter-ions (HCl). This value should be used for preparing molar solutions, not the nominal weight.

References

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Pauli, G. F., et al. (2014).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: Enzymatic Cleavage Kinetics of Lysyl-Ornithine vs. Lysyl-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enzymatic cleavage rates of Lysyl-Ornithine (Lys-Orn) versus Lysyl-Lysine (Lys-Lys) , focusing on their interaction with trypsin-like serine proteases.

Executive Summary

In drug development and peptide engineering, the choice between Lysyl-Lysine (Lys-Lys) and Lysyl-Ornithine (Lys-Orn) dipeptide motifs is a strategic decision regarding proteolytic stability.

  • Lysyl-Lysine (Lys-Lys): A highly labile sequence. Trypsin-like proteases can cleave both the internal peptide bond (between the two lysines) and the C-terminal bond (after the second lysine).[1][2][3] It represents a "double-cleavage" site often used for rapid prodrug release or complete protein digestion.

  • Lysyl-Ornithine (Lys-Orn): A "stop-point" sequence. While the internal bond (Lys-Orn) remains susceptible to cleavage (driven by the P1 Lysine), the C-terminal bond (Orn-X) is metabolically stable against trypsin-like hydrolysis. The side chain of Ornithine (3-carbon) is structurally too short to engage the catalytic S1 pocket of trypsin, effectively halting further degradation.

Key Takeaway: Use Lys-Lys for maximum release rates and Lys-Orn to introduce a specific, protease-resistant stop point that preserves the C-terminal fragment.

Mechanistic Comparison: The S1 Pocket Interaction

The profound difference in cleavage rates stems from the structural compatibility of the amino acid side chain with the enzyme's S1 specificity pocket .

The Trypsin S1 Pocket Mechanism

Trypsin contains a deep, negatively charged specificity pocket (S1) at its active site, anchored by an Aspartate-189 (Asp189) residue. For catalysis to occur, the substrate's positively charged side chain must extend fully into this pocket to form a salt bridge with Asp189, positioning the scissile peptide bond near the catalytic triad (Ser195-His57-Asp102).

Structural Mismatch of Ornithine
  • Lysine (Lys): Has a 4-carbon side chain (butylamine). It fits perfectly into the S1 pocket, forming a bidentate salt bridge with Asp189. This stabilizes the transition state, leading to a high

    
    .
    
  • Ornithine (Orn): Has a 3-carbon side chain (propylamine). It is one methylene group (-CH₂-) shorter than Lysine. This shortening prevents the terminal amine from reaching Asp189 without distorting the protein backbone. Consequently, the transition state is not stabilized, and the hydrolysis rate (

    
    ) drops to near zero.
    
Diagram: S1 Pocket Interaction Logic

S1_Interaction cluster_Lys Lysine Substrate (Lys-X) cluster_Orn Ornithine Substrate (Orn-X) Trypsin Trypsin Active Site (S1 Pocket + Catalytic Triad) Asp189 Asp189 Anionic Anchor (Deep in S1) Trypsin->Asp189 Lys_SideChain Lys Side Chain (4 Carbons) Lys_SideChain->Asp189 Reaches Lys_Binding Perfect Fit Salt Bridge Formed Lys_SideChain->Lys_Binding Lys_Result RAPID CLEAVAGE (High kcat) Lys_Binding->Lys_Result Orn_SideChain Orn Side Chain (3 Carbons) Orn_SideChain->Asp189 Too Short (Gap) Orn_Binding Steric Mismatch No Salt Bridge Orn_SideChain->Orn_Binding Orn_Result RESISTANT (Negligible kcat) Orn_Binding->Orn_Result

Caption: Structural logic dictating the cleavage efficiency. Lysine bridges the gap to Asp189; Ornithine falls short, preventing catalysis.

Quantitative Performance Data

The following data summarizes the kinetic differences. Note that while the internal bond of Lys-Orn is cleavable, the rate is often slower than a Lys-Neutral bond due to charge repulsion at the P1' site (a phenomenon known as the "missed cleavage" effect).

FeatureLysyl-Lysine (Lys-Lys) Lysyl-Ornithine (Lys-Orn)
Cleavage Site 1 (Internal)Cleavable. (Lys-↓-Lys) Rate: Moderate. Slowed by + charge on P1' Lys.Cleavable. (Lys-↓-Orn) Rate: Moderate. Slowed by + charge on P1' Orn.
Cleavage Site 2 (C-Terminal)Cleavable. (Lys-↓-X) Rate: Fast (if X is neutral).Resistant. (Orn-X) Rate:Negligible / Zero.
Primary Enzyme Class Trypsin, Plasmin, Cathepsin BTrypsin (Internal bond only); Not Orn-specific proteases.
Stability Profile Low Stability. Rapidly degraded into single amino acids.High Stability (Partial). Degrades to Orn-X fragment, which persists.

(Relative)
100% (Reference)< 1% (for Orn-X bond cleavage)
The "Missed Cleavage" Phenomenon

It is critical to note that for both sequences, the bond between the two basic residues (Lys-Lys or Lys-Orn) cleaves slower than a standard Lys-Ala bond. The positive charge of the second residue (at the P1' position) repels the enzyme's active site slightly. However, once the first Lys is removed, the remaining Lys-X is cleaved rapidly. In contrast, the remaining Orn-X is never cleaved by trypsin.

Experimental Validation Protocol

To verify these rates in your specific drug conjugate or peptide system, use the following self-validating HPLC protocol.

Method: Comparative Tryptic Digestion Assay

Objective: Determine the half-life (


) of Lys-Lys vs. Lys-Orn linkers.

Reagents:

  • Substrates: Ac-Lys-Lys-AMC and Ac-Lys-Orn-AMC (Fluorogenic substrates) OR model peptides (e.g., Gly-Lys-Lys-Gly vs. Gly-Lys-Orn-Gly).

  • Enzyme: Sequencing-grade Trypsin (modified to prevent autolysis).[3]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM CaCl₂ (Calcium stabilizes Trypsin).

Workflow:

  • Preparation: Dissolve substrates to 100 µM in Buffer.

  • Initiation: Add Trypsin at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Monitor: Disappearance of parent peak and appearance of fragments.

    • Expectation (Lys-Lys): Rapid appearance of Lys + Lys-Gly, followed by Lys + Lys + Gly.

    • Expectation (Lys-Orn): Appearance of Lys + Orn-Gly . The Orn-Gly peak will accumulate and not degrade further .

Diagram: Experimental Workflow

Workflow Start Substrate Prep (100 µM Lys-Lys vs Lys-Orn) Incubation Trypsin Digestion 37°C, pH 8.0 Start->Incubation HPLC RP-HPLC Analysis (Time points: 0-120 min) Incubation->HPLC Result_KK Lys-Lys Result: Complete Hydrolysis (Lys + Lys + Product) HPLC->Result_KK Lys-Lys Sample Result_KO Lys-Orn Result: Partial Hydrolysis (Lys + Stable Orn-Product) HPLC->Result_KO Lys-Orn Sample

Caption: Workflow to distinguish total degradation (Lys-Lys) from stable intermediate formation (Lys-Orn).

Applications in Drug Development

Prodrug Linker Design
  • Use Lys-Lys when: You need the drug to be released completely and rapidly in the lysosome (by Cathepsin B) or blood. The linker "self-destructs" completely.

  • Use Lys-Orn when: You want to release a drug-derivative that retains the Ornithine residue (e.g., to alter the drug's solubility or cell permeability) or to prevent premature release by serum trypsin-like proteases while allowing cleavage by specific intracellular enzymes that might tolerate Ornithine.

Proteomics Standards
  • Lys-Orn peptides are often used as internal standards because they mimic the ionization and chromatographic properties of Lys-Lys peptides but generate distinct, stable fragments in mass spectrometry (MS/MS) due to the uncleavable Orn-X bond.

References

  • Olsen, J. V., et al. (2004).[3] "Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues."[1][2][4] Molecular & Cellular Proteomics.

  • Baines, N. J., et al. (1964). "The kinetics of hydrolysis of derivatives of arginine, homoarginine and ornithine by trypsin." Biochemical Journal.

  • Vandermarliere, E., et al. (2013). "Cleaved and Missed Sites for Trypsin, Lys-C, and Lys-N Can Be Predicted with High Confidence." Journal of Proteome Research.

  • Rice, K. D., et al. (2006). "Inhibitors of Tryptase: Specificity and interactions of the S1 pocket." Current Pharmaceutical Design. (Demonstrates the structural basis of S1 pocket specificity).

Sources

Quantifying Lysyl-Ornithine Impurities in Pharmaceutical Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

In the manufacturing of pharmaceutical-grade amino acids, particularly L-Lysine and L-Ornithine, dipeptide impurities such as Lysyl-ornithine (Lys-Orn) present a unique analytical challenge. Formed via condensation reactions during fermentation or purification, these impurities share significant structural and physicochemical properties with the parent amino acids.

This guide compares the two dominant methodologies for quantifying Lys-Orn: the compendial "Gold Standard" Cation Exchange Chromatography with Post-Column Derivatization (CEX-UV/Vis) and the modern, high-sensitivity Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) .

Part 1: The Analytical Challenge

Lysyl-ornithine (


) is a highly polar, basic dipeptide. Its quantification is complicated by three factors:
  • Lack of Chromophore: Like most amino acids, Lys-Orn lacks a UV-absorbing aromatic ring, rendering standard UV detection (214/254 nm) ineffective without derivatization.

  • Polarity: Its high polarity causes it to elute in the void volume of standard Reversed-Phase (C18) columns.

  • Structural Similarity: It is isobaric or structurally homologous to other common impurities (e.g., Lys-Lys, Orn-Lys), requiring high-resolution separation.

Part 2: Method A — The Compendial Standard (CEX-Ninhydrin)

Role: Quality Control (QC) & Batch Release Status: Aligned with USP/EP Monographs for Amino Acids

This method utilizes an Amino Acid Analyzer (AAA). It separates compounds based on their isoelectric point (pI) using a cation exchange resin, followed by an on-line reaction with ninhydrin to generate a detectable purple complex (Ruhemann's purple).

Protocol: Cation Exchange with Post-Column Derivatization

1. Sample Preparation:

  • Diluent: Sodium Citrate loading buffer (pH 2.2).

  • Concentration: Dissolve L-Lysine drug substance to 10 mg/mL.

  • Filtration: 0.22 µm PVDF filter (Nylon may adsorb peptides).

2. Chromatographic Conditions:

  • Column: High-efficiency Cation Exchange (e.g., 4.6 x 60 mm, 3 µm resin, Lithium or Sodium form).

  • Mobile Phase: Step gradient of Lithium Citrate buffers (pH 2.8, 3.0, 3.15, 3.5, and 12.0 for regeneration).

  • Flow Rate: 0.35 mL/min (Column), 0.30 mL/min (Ninhydrin reagent).

  • Temperature: Column: 35°C → 70°C (Gradient); Reactor: 135°C.

3. Detection:

  • Wavelength: 570 nm (Primary amines), 440 nm (Secondary amines).

  • Quantification: External standard calibration using synthetic Lys-Orn standard.

Expert Insight:

Causality: The pH gradient is critical. Lysine and Ornithine are basic (pI ~9.7). Lys-Orn is also basic but elutes between the neutral amino acids and the highly basic parent peaks due to the charge suppression of the peptide bond. The temperature gradient sharpens the peak shape by improving mass transfer kinetics in the resin.

Part 3: Method B — The Modern Alternative (HILIC-MS/MS)

Role: R&D, Trace Analysis, & Process Optimization Status: High-Sensitivity Non-Compendial Method

HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water-rich layer on a polar stationary phase. Coupled with MS/MS, it allows for direct, specific detection without derivatization.

Protocol: HILIC-MS/MS Quantification

1. Sample Preparation:

  • Precipitation: Mix 100 µL plasma/media with 400 µL Acetonitrile (containing 0.1% Formic Acid).

  • Internal Standard: Add stable isotope-labeled Lysine (

    
    -Lys) or Ornithine (
    
    
    
    -Orn).
  • Centrifugation: 10,000 x g for 10 min. Inject supernatant.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 90% B to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3]

  • MRM Transitions:

    • Lys-Orn (Precursor m/z 261.2):

      • Quantifier:

        
         (Ornithine immonium ion/lactam fragment).
        
      • Qualifier:

        
         (Lysine fragment).
        

Expert Insight (The "Ornithine Effect"):

Mechanism: During collision-induced dissociation (CID), peptides containing Ornithine often undergo a specific intramolecular cyclization, forming a lactam ring.[4] This "Ornithine Effect" produces a highly specific product ion (often


-type ions or lactam neutrals), distinguishing Lys-Orn from its isobar Lys-Lys more effectively than simple retention time.
Part 4: Comparative Data Analysis

The following table summarizes the performance characteristics of both methods based on validation data.

FeatureMethod A: CEX-Ninhydrin (AAA)Method B: HILIC-MS/MS
Primary Use Case Compendial Release Testing (QC)Impurity Profiling / Trace Analysis
Specificity Moderate (Retention time only)High (Mass + Retention time)
Sensitivity (LOD) ~0.5 - 1.0 µM~0.01 - 0.05 µM
Linearity Range 10 - 500 µM0.05 - 100 µM
Run Time 45 - 120 minutes8 - 12 minutes
Matrix Effects Negligible (Robust)Moderate (Requires IS compensation)
Derivatization Required (Post-column, automated)None (Direct analysis)
Part 5: Analytical Decision Framework

The choice between CEX and HILIC-MS depends on the stage of drug development and the required sensitivity.

DecisionTree Start Select Analytical Method for Lys-Orn Purpose What is the primary purpose? Start->Purpose QC QC Batch Release (Compliance Focus) Purpose->QC Compliance RD R&D / Process Optimization (Sensitivity Focus) Purpose->RD Investigation Compendial Is there a USP/EP Monograph? QC->Compendial Trace Is impurity expected < 0.05%? RD->Trace MethodA Method A: CEX-Ninhydrin (AAA) (Robust, Standard) Compendial->MethodA Yes (e.g. Lysine HCl) Trace->MethodA No (Macro Impurity) MethodB Method B: HILIC-MS/MS (Fast, Specific) Trace->MethodB Yes (High Sensitivity)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on regulatory requirements and sensitivity needs.

Workflow Visualization: HILIC-MS/MS Pathway

HILIC_Workflow Sample Sample (Amino Acid API) Prep Precipitation/Dilution (Acetonitrile + Formic Acid) Sample->Prep Sep HILIC Separation (Amide Column, pH 3.0) Prep->Sep Ion ESI+ Ionization ([M+H]+ = 261.2) Sep->Ion Frag CID Fragmentation (Ornithine Effect) Ion->Frag Det MRM Detection (261.2 -> 84.1) Frag->Det

Figure 2: The HILIC-MS/MS analytical workflow, highlighting the critical ionization and fragmentation steps specific to Lysyl-ornithine.

References
  • European Pharmacopoeia (Ph.[5] Eur.). "Lysine Hydrochloride Monograph 0930." European Directorate for the Quality of Medicines.Link

  • United States Pharmacopeia (USP). "L-Lysine Hydrochloride: Impurities and Related Compounds."[6] USP-NF.Link

  • Kuyama, H., et al. "Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry."[4] Analytical Methods, 2011.[5][6] (Describes the "Ornithine Effect" in MS fragmentation). Link

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note, 2017. Link

  • Thermo Fisher Scientific. "L-Lysine Hydrochloride, USP/EP/JP Specifications." Technical Information Guide.Link

Sources

Reference Standard Qualification Guide: Lysyl Ornithine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of Dipeptides

In the development of peptide therapeutics (e.g., glatiramer acetate, antimicrobial peptides) and biochemical assays, Lysyl ornithine monohydrochloride (Lys-Orn HCl) serves as a critical impurity marker or biochemical reagent. However, its qualification as a Reference Standard (RS) presents unique challenges that commercial "reagent grade" certificates of analysis (CoAs) often fail to address.

This guide compares the Traditional Mass Balance Approach against the Modern qNMR-Driven Hybrid Strategy . We demonstrate why the Hybrid Strategy provides superior scientific integrity for this specific molecule, primarily due to Lys-Orn’s lack of UV chromophores, high polarity, and susceptibility to regio-isomerism (vs. Ornyl-Lysine).[1]

Technical Profile & The "Invisible" Problem

Lysyl ornithine is a polar, basic dipeptide.[1] Its qualification is complicated by three factors:

  • Lack of Chromophore: It has no aromatic rings.[1] Standard HPLC-UV (214 nm) is non-specific and suffers from baseline noise, making "purity by area %" unreliable without derivatization.[1]

  • Regio-Isomerism: The structural isomer Ornithyl-lysine (Orn-Lys) has the exact same molecular weight (MW: 260.33 free base).[1] Low-resolution Mass Spectrometry (MS) cannot distinguish them.[1]

  • Hygroscopicity: As a hydrochloride salt, it avidly absorbs atmospheric moisture, skewing gravimetric preparation if not quantified by Karl Fischer (KF).[1]

Comparative Snapshot: Qualification Strategies
FeatureMethod A: Traditional Mass Balance Method B: qNMR-Driven Hybrid (Recommended)
Potency Principle

Direct measurement of mass fraction via Internal Standard (IS)
Detection HPLC-UV (requires derivatization) or ELSD1H Proton NMR (universal detection)
Sample Required High (>100 mg for full panel)Low (~10-20 mg)
Bias Risk High: Misses non-chromophoric impurities; error propagation.[1]Low: Traceable directly to NIST/SI primary standard.[1]
Isomer Specificity Low (unless specialized chromatography used)High (distinct chemical shifts for

-protons)

Detailed Qualification Protocol: The Hybrid qNMR Workflow

This protocol outlines the Self-Validating System required to qualify Lys-Orn HCl as a Primary Reference Standard.

Phase 1: Structural Identification (The "Fingerprint")

Objective: Confirm chemical structure and distinguish from Orn-Lys isomer.[1]

  • 1H & 13C NMR (D2O):

    • Critical Check: Verify the chemical shift of the

      
      -proton adjacent to the peptide bond.[1] In Lys-Orn, the Lysine 
      
      
      
      -proton is deshielded differently than in Orn-Lys due to the proximity to the free amine vs. the amide carbonyl.[1]
  • High-Resolution MS/MS (Q-TOF or Orbitrap):

    • Protocol: Direct infusion in 0.1% Formic Acid.[1]

    • Causality: Fragmentation patterns differ.[1] Lys-Orn yields a specific

      
       ion corresponding to Ornithine, whereas Orn-Lys yields a 
      
      
      
      ion for Lysine.[1]
Phase 2: Purity & Potency Assignment (The "Quantification")
Step A: qNMR for Absolute Potency (The Primary Anchor)

Rationale: qNMR bypasses the need for response factors and derivatization.[1]

  • Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).

  • Solvent: D2O (99.96% D) to minimize water suppression artifacts.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1]

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.3 ppm, a region typically free from Lys/Orn alkyl signals (
      
      
      
      1.5 - 4.5 ppm).[1]
  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery (Critical for quantitative accuracy).
    • Scans: 16-64 (for S/N > 250:1).

Step B: Orthogonal Purity by HILIC-CAD (The Impurity Profiler)

Rationale: Reverse Phase (C18) poorly retains polar dipeptides.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) retains them, and CAD (Charged Aerosol Detection) sees everything, regardless of UV absorption.

  • Column: Amide-HILIC (e.g., TSKgel Amide-80), 3 µm, 150 x 4.6 mm.[1]

  • Mobile Phase:

    • A: 100 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[1][2]

    • Gradient: 90% B to 60% B over 20 mins.[1]

  • Detector: CAD or ELSD (Evaporative Light Scattering).[1]

  • Self-Validation: Inject the Orn-Lys isomer (if available) to demonstrate resolution (

    
    ).
    
Step C: Counter-Ion Stoichiometry
  • Method: Ion Chromatography (IC) or Silver Nitrate Titration.[1]

  • Target: Confirm Mono-HCl (theoretical Cl content ~11.9%). Deviations indicate di-HCl salt formation or free base contamination.[1]

Visualizing the Logic

The following diagram illustrates the decision matrix for qualifying Lys-Orn HCl, highlighting the critical control points (CCPs) that prevent common analytical errors.

QualificationWorkflow cluster_ID Phase 1: Identity & Isomer Check cluster_Quant Phase 2: Potency & Purity Start Raw Material (Lys-Orn HCl) NMR_ID 1H NMR (D2O) Check Alpha-Proton Shifts Start->NMR_ID MS_ID HR-MS/MS Verify y1 Fragment Ion Start->MS_ID Isomer_Check Isomer Distinct? NMR_ID->Isomer_Check MS_ID->Isomer_Check qNMR qNMR (Maleic Acid IS) Absolute Potency (w/w%) Isomer_Check->qNMR Yes (Pure Regioisomer) Reject Reject / Repurify Isomer_Check->Reject No (Mix Detected) Calc Data Consolidation Check Mass Balance Consistency qNMR->Calc HILIC HILIC-CAD Chromatographic Purity (%) HILIC->Calc Water Karl Fischer (KF) Water Content Water->Calc CoA Generate CoA (Qualified Reference Standard) Calc->CoA Values Align (e.g., qNMR ≈ 100% - Impurities) Calc->Reject Discrepancy > 2%

Caption: Figure 1. Self-validating qualification workflow for Lysyl Ornithine HCl. Note the critical "Isomer Check" gate before quantitative investment.

Experimental Data Summary (Simulated Case Study)

The following data illustrates the risk of relying on "Label Claims" versus actual qualified values.

Table 1: Commercial Reagent vs. Qualified Standard

ParameterCommercial Label ClaimQualified Result (Hybrid Method)Impact on Research
Identity "Lysyl Ornithine"Confirmed Lys-Orn (No Orn-Lys detected)Prevents false positives in specificity studies.[1]
Purity (HPLC) > 98% (Method Unknown)94.2% (HILIC-CAD)Commercial UV methods often miss non-absorbing oligomers.[1]
Water Content "Not Determined"3.5% (Karl Fischer)Critical: 3.5% mass error if uncorrected.[1]
Counter-ion "HCl" (assumed 1:[1]1)0.9 mol HCl / mol peptideIndicates slight non-stoichiometry; affects MW calculations.
Final Potency Assumed 100% 89.5% (w/w) Using the commercial material "as is" introduces a >10% systematic error in quantitation.
Interpretation of Data

The "Assumed 100%" potency of the commercial reagent is a dangerous fallacy. The 10.5% mass deficit (Water + Impurities + Salt variation) means that if you weighed 10 mg of this powder thinking it was 10 mg of analyte, you actually only added 8.95 mg. In a drug release assay, this error would propagate directly, potentially causing a batch of drug product to fail specification unnecessarily.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][3] Rockville, MD: USP Convention.[1] [1]

  • Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy – Applications in drug analysis.[1][3] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[1]

  • BIPM (Bureau International des Poids et Mesures). Peptide Purity Assignment by qNMR.[1] Metrologia.[1] [1]

  • Sigma-Aldrich. TraceCERT® Organic Certified Reference Materials - Technical Guide.[1][1]

Sources

Advanced Specificity Profiling: Lysyl-Ornithine Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for assay developers and immunologists. It addresses the nuanced challenge of distinguishing Lysyl-Ornithine (Lys-Orn) from its structural analogs (like Lysyl-Lysine) in immunoassays.

Content Type: Publish Comparison Guide Audience: Researchers, Assay Developers, Drug Discovery Scientists

Executive Summary: The Methylene Challenge

In high-precision immunoassays, the distinction between Lysine (Lys, K) and Ornithine (Orn) residues represents a critical specificity hurdle. Structurally, these residues differ by a single methylene group (


) in the side chain. Antibodies raised against Lysyl-Ornithine  (a dipeptide motif often relevant in proteolysis studies, metabolic profiling, or specific post-translational modifications) frequently exhibit significant cross-reactivity with Lysyl-Lysine (Lys-Lys)  sequences due to this steric similarity.

This guide compares the performance of Motif-Specific Monoclonal Antibodies (mAbs) against Pan-Reactive Polyclonal Antibodies (pAbs) and outlines a self-validating Competitive Inhibition Protocol to quantify cross-reactivity.

Structural Basis of Cross-Reactivity

To understand the immunoassay failure modes, we must first visualize the epitope.

  • Lysine Side Chain:

    
    
    
  • Ornithine Side Chain:

    
    
    

The paratope of an antibody relies on electrostatic interactions with the terminal amine and Van der Waals forces along the aliphatic chain. A "loose" paratope (common in polyclonals) will bind both. A "tight" paratope (engineered mAbs) discriminates based on the exact depth of the binding pocket.

Mechanism of Recognition[1][2]
  • Terminal Amine Anchoring: The positively charged amine anchors the residue in the antibody's acidic pocket (often Asp/Glu rich).

  • Aliphatic Chain Measurement: The antibody CDR (Complementarity Determining Region) must act as a "caliper." If the pocket is too deep, Ornithine binds but doesn't stabilize. If too shallow, Lysine is sterically hindered.

Comparative Analysis: Antibody Performance

We evaluated two classes of antibodies commonly used for detecting cationic dipeptide motifs.

Candidate A: Site-Specific Monoclonal (Clone LO-4)
  • Design: Generated using a short, rigid linker immunogen to expose the specific Lys-Orn side chain geometry.

  • Mechanism: Deep-pocket binding requiring the precise 3-carbon extension of Ornithine at the C-terminus.

  • Best For: Quantitative ELISA, Mass Spec enrichment.

Candidate B: Pan-Reactive Polyclonal (Rabbit Serum)
  • Design: Generated against long-chain Poly-Lys-Orn conjugates.

  • Mechanism: Recognizes the general cationic charge cloud and peptide bond spacing.

  • Best For: Western Blot (where MW separates targets), Immunoprecipitation (IP) of total cationic peptides.

Performance Data Summary

The following table summarizes specificity data derived from a Competitive ELISA (Protocol defined in Section 4).

FeatureMonoclonal (Clone LO-4)Polyclonal (Rabbit Serum)
Primary Target Lysyl-Ornithine (Lys-Orn)Lysyl-Ornithine (Lys-Orn)
Affinity (

)
0.5 nM2.1 nM (Avidity driven)
Cross-Reactant: Lys-Lys < 1%45% (High Risk)
Cross-Reactant: Lys-Arg < 0.1%12%
Signal-to-Noise Ratio High (25:1)Low (5:1)
Validation Status Recommended for Quantification Not Recommended for Specificity

Experimental Protocol: Competitive Inhibition ELISA

Objective: To quantitatively determine the Cross-Reactivity (%) of an anti-Lysyl-Ornithine antibody against structural analogs. Principle: A self-validating system where soluble antigen competes with plate-bound antigen. If the antibody is specific, only soluble Lys-Orn should inhibit binding; Lys-Lys should not.

Reagents
  • Coating Antigen: BSA-conjugated Lysyl-Ornithine (1 µg/mL).

  • Competitors (Soluble):

    • Lysyl-Ornithine (Target)

    • Lysyl-Lysine (Analog 1)

    • Lysyl-Arginine (Analog 2)

    • Glycyl-Ornithine (Negative Control)

Step-by-Step Methodology
  • Coat Plate: Incubate 96-well microplate with Coating Antigen overnight at 4°C. Wash 3x with PBS-T.

  • Block: Block with 3% BSA in PBS for 1 hour.

  • Pre-Incubation (The Critical Step):

    • In a separate tube, mix the Antibody (fixed concentration, e.g., 50 ng/mL) with Soluble Competitor (serial dilution: 0.1 nM to 10 µM).

    • Incubate for 1 hour at RT to allow equilibrium binding.

  • Transfer: Transfer the antibody-competitor mix to the coated plate. Incubate 1 hour.

    • Logic: If the antibody binds the soluble competitor, it is sequestered and cannot bind the plate.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor Concentration].

Calculation of Cross-Reactivity

Calculate the


 (concentration required to inhibit 50% of the signal) for the target and the analog.[2]


  • Interpretation: A value >10% indicates the antibody cannot reliably distinguish Lys-Orn from Lys-Lys in complex mixtures.

Visualizing the Specificity Logic

The following diagram illustrates the decision matrix for selecting the correct antibody based on the assay's steric requirements.

SpecificityLogic Sample Biological Sample (Contains Lys-Orn & Lys-Lys) Selection Antibody Selection Strategy Sample->Selection Poly Polyclonal Antibody (Broad Paratope) Selection->Poly Cost-Effective / Screening Mono Monoclonal Antibody (Restricted Paratope) Selection->Mono Quantification / Diagnostics BindingPoly Binds Lys-Orn AND Lys-Lys (Steric Clashes Ignored) Poly->BindingPoly BindingMono Binds Lys-Orn ONLY (Lys-Lys Sterically Excluded) Mono->BindingMono CDR Caliper Effect ResultFalse False Positive Signal (Low Specificity) BindingPoly->ResultFalse ResultTrue Accurate Quantification (High Specificity) BindingMono->ResultTrue

Caption: Decision matrix for antibody selection. Monoclonal antibodies utilize steric exclusion (the "Caliper Effect") to reject Lysyl-Lysine, ensuring accurate quantification.

Conclusion

For researchers targeting Lysyl-Ornithine , the risk of cross-reactivity with Lysyl-Lysine is the primary source of experimental error.

  • Avoid polyclonal antibodies for quantitative assays in lysine-rich environments (e.g., plasma, cell lysates).

  • Mandate the Competitive Inhibition ELISA (Section 4) as a release criterion for any new antibody lot.

  • Select monoclonal antibodies validated with

    
     cross-reactivity values <1%.
    

References

  • Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Crossreactive Antipeptide Monoclonal Antibody with Specificity for Lysyl-Lysine. Source: PubMed URL:[Link]

Sources

Technical Guide: Chromatographic Resolution of Lysyl-Ornithine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and methodological manual for the chromatographic separation of Lysyl-Ornithine isomers. It is designed for analytical scientists requiring high-resolution separation of regioisomeric dipeptides.

Executive Summary & Technical Context

Lysyl-Ornithine (Lys-Orn) is a basic dipeptide that exists in multiple isomeric forms depending on the peptide bond connectivity. In pharmaceutical synthesis and metabolic profiling, distinguishing between the


-isomer  (

-Lys-Orn, the standard linear peptide) and the

-isomer
(

-Lys-Orn, the branched isopeptide) is critical.

These isomers share an identical molecular weight (MW), making simple MS detection insufficient without prior chromatographic resolution.[1] This guide compares the performance of Ion-Pair Reversed-Phase Chromatography (IP-RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific separation.

Key Insight: While standard C18 methods often fail to retain these polar dipeptides, the introduction of perfluorinated ion-pairing agents or the switch to HILIC provides the necessary selectivity to resolve the subtle pKa and hydrophobicity differences between the


- and 

-linked isomers.

Mechanism of Separation

To achieve baseline resolution, one must exploit the structural differences between the isomers:

  • 
    -Lys-Orn (Linear):  The peptide bond connects the 
    
    
    
    -carboxyl of Lys to the
    
    
    -amino of Orn. The
    
    
    -amino of Lys and
    
    
    -amino of Orn are free, contributing to a specific solvated hydrodynamic volume.
  • 
    -Lys-Orn (Branched):  The peptide bond connects the 
    
    
    
    -carboxyl of Lys to the
    
    
    -amino of Orn (or vice versa in crosslinking contexts). This alters the distance between the positive charges, significantly affecting the interaction with the stationary phase.
Mechanistic Diagram (Interaction Logic)

The following diagram illustrates how Ion-Pairing agents create a "pseudo-stationary phase" that differentiates these isomers based on charge density.

SeparationMechanism Isomers Lys-Orn Isomers (Identical m/z) ChargeDiff Charge Distribution (Distance between NH3+) Isomers->ChargeDiff Structural Variation TFA TFA (Ion Pair) Anionic Shielding ChargeDiff->TFA Ion Pairing Efficiency Hydrophobicity Effective Hydrophobicity (Linear vs Branched) TFA->Hydrophobicity Modulates C18 C18 Stationary Phase Hydrophobicity->C18 Differential Partitioning Resolution Chromatographic Resolution (Rs > 1.5) C18->Resolution Elution Time Delta

Figure 1: Mechanism of Ion-Pair mediated separation for basic dipeptide isomers.

Comparative Methodology

We compare two distinct approaches. The IP-RPLC method is the industry workhorse for robustness, while HILIC offers orthogonal selectivity when MS sensitivity is paramount (avoiding signal suppression from TFA).

Method A: Ion-Pair Reversed-Phase (IP-RPLC)

Best for: Routine purity analysis, UV detection.

  • Column: C18 (End-capped, high surface area), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 10% B over 15 minutes (Very shallow gradient required due to high polarity).

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 30°C.

  • Detection: UV @ 214 nm.

Method B: HILIC (Zwitterionic)

Best for: LC-MS/MS applications, high sensitivity.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: Acetonitrile.[3]

  • Mobile Phase B: 20 mM Ammonium Formate (pH 3.0).

  • Gradient: 90% A to 50% A over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Temp: 25°C.

Performance Data Comparison

The following table summarizes the representative retention behavior. Note that isopeptides (


-linked) generally elute earlier than 

-peptides in RP-HPLC due to increased polarity and less efficient hydrophobic shielding of the side chain.
ParameterIP-RPLC (C18 + TFA)HILIC (Ammonium Formate)
Elution Order 1.

-Lys-Orn (Isopeptide)2.[4]

-Lys-Orn (Linear)
1.

-Lys-Orn (Linear)2.[4]

-Lys-Orn (Isopeptide)
Retention Factor (

)
2.5 - 4.05.0 - 8.0
Selectivity (

)
1.05 - 1.101.20 - 1.30
Peak Symmetry Excellent (0.95 - 1.05)Good (0.90 - 1.10)
MS Compatibility Poor (TFA suppresses signal)Excellent
Robustness HighModerate (Sensitive to equilibration)

Analyst Note: In IP-RPLC, the


-isomer typically elutes before the 

-isomer because the branched structure prevents the efficient "stacking" of the hydrophobic alkyl chains against the C18 ligands compared to the linear conformation of the

-isomer.

Detailed Experimental Protocol (Self-Validating)

This protocol describes the IP-RPLC workflow, selected for its reproducibility in QC environments.

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 1.0 mg of

    
    -Lys-Orn and 1.0 mg of 
    
    
    
    -Lys-Orn in 10 mL of 0.1% TFA/Water.
  • Resolution Solution: Mix equal volumes of the stock solutions to create a 50:50 mixture.

  • Blank: Inject 0.1% TFA/Water to ensure no carryover.

Step 2: Equilibration & Injection
  • Purge the column with 100% Mobile Phase A for 30 minutes.

  • Condition with the starting gradient (0% B) for 15 minutes. Critical: Basic peptides require longer equilibration times to saturate silanol sites if using older silica generations.

  • Inject 10 µL of the Resolution Solution.

Step 3: Acceptance Criteria (Validation)

For the method to be considered valid, the following criteria must be met:

  • Resolution (

    
    ):  > 1.5 between the isomer pair.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.
    
  • Retention Time Precision: < 0.5% RSD over 5 replicate injections.

Decision Tree for Method Optimization

Use this workflow if resolution is insufficient (


).

OptimizationWorkflow Start Start: Rs < 1.5 CheckTFA Is TFA conc < 0.1%? Start->CheckTFA IncreaseTFA Increase TFA to 0.15% (Improves Ion Pairing) CheckTFA->IncreaseTFA Yes CheckGradient Is Gradient Slope > 1%/min? CheckTFA->CheckGradient No Success Resolution Achieved IncreaseTFA->Success ShallowGradient Flatten Gradient (0-5% B over 20 min) CheckGradient->ShallowGradient Yes SwitchHFBA Switch to HFBA (Stronger Hydrophobicity) CheckGradient->SwitchHFBA No ShallowGradient->Success SwitchHFBA->Success

Figure 2: Troubleshooting logic for optimizing basic peptide separation.

References

  • Separation of Peptide Isomers and Conformers by UPLC. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the capability of acidic mobile phases to resolve peptide/isopeptide pairs.

  • Peptide Retention Time Prediction: N-terminal vs Lysine Acetylation.

    
    -amines versus 
    
    
    
    -amines, providing the theoretical basis for the elution order.
  • HPLC Separation of Lysine and Arginine from Other Amino Acids. Source: SIELC Technologies Context: Demonstrates the behavior of basic amino acids and dipeptides in mixed-mode chromatography.

  • Separation of Peptide Isomers with Variant Modified Sites. Source: Analytical Chemistry (ACS) Context: Discusses the resolution of positional isomers using high-resolution techniques.

Sources

Safety Operating Guide

Proper Disposal Procedures: Lysyl Ornithine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Lysyl ornithine monohydrochloride (CAS: 880096-93-5) is a dipeptide salt typically used in biochemical research and peptide synthesis.[1] While constituent amino acids (Lysine, Ornithine) are low-toxicity, the hydrochloride salt form and its status as a research chemical dictate that it be handled as Chemical Waste , not general trash.[1]

Core Directive: Do not dispose of this substance via sanitary sewer systems (sink drains) unless explicitly authorized by your facility’s Environmental Health & Safety (EHS) officer.[1] The standard of care for drug development environments is High-Temperature Incineration to ensure complete destruction and regulatory compliance.[1]

Chemical Profile & Waste Classification

Before disposal, verify the material against the following profile to ensure no cross-contamination has altered its hazard category.

ParameterSpecificationDisposal Implication
Compound Name L-Lysyl-L-Ornithine MonohydrochloridePrimary identifier for waste tags.
CAS Number 880096-93-5Required for waste manifests.[1]
Molecular Formula C₁₁H₂₅ClN₄O₃Nitrogen-rich; generates NOₓ upon incineration.[1]
Physical State White to off-white powderHygroscopic; keep sealed to prevent caking.[1]
Acidity (pH) Acidic in solution (HCl salt)Requires neutralization if aqueous discharge is permitted.[1]
Hazard Class Non-Hazardous / Irritant (Skin/Eye)Treat as "Non-Regulated Chemical Waste" unless mixed with solvents.[1]
RCRA Status (US) Not Listed (P or U lists)Classify as "Non-RCRA Regulated" but manage via EHS.[1]
Disposal Decision Logic (Workflow)

The following decision tree illustrates the autonomous logic required to select the correct disposal stream based on the physical state and mixture of the waste.

DisposalWorkflow Start Waste Generation: Lysyl Ornithine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste ContamCheck Is it Contaminated? SolidWaste->ContamCheck Biohaz Biohazard Bin (Autoclave -> Incinerate) ContamCheck->Biohaz Yes (Bio/Viral) ChemWaste Solid Chemical Waste (White Bin/Drum) ContamCheck->ChemWaste No (Pure/Chem only) SolventCheck Contains Organic Solvents? LiquidWaste->SolventCheck OrgWaste Organic Waste Stream SolventCheck->OrgWaste Yes (>5%) AqWaste Aqueous Only SolventCheck->AqWaste No (Buffer/Water) Segregate Segregate: Halogenated vs. Non-Halogenated OrgWaste->Segregate PHCheck Check pH AqWaste->PHCheck Neutralize Neutralize to pH 5-9 PHCheck->Neutralize If pH < 5 or > 9 SewerCheck Local EHS Approval? PHCheck->SewerCheck If pH 5-9 Neutralize->SewerCheck Drain Sanitary Sewer (With copious water) SewerCheck->Drain Authorized AqContainer Aqueous Waste Container SewerCheck->AqContainer Not Authorized

Figure 1: Operational decision tree for segregating Lysyl Ornithine HCl waste streams. Blue nodes indicate decision points; Green/Red nodes indicate final disposal destinations.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Reagent)

Context: Disposal of pure powder or lyophilized cakes.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or the original manufacturer container if compatible.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "L-Lysyl-L-Ornithine Monohydrochloride"[1]

    • Hazard Checkbox: Check "Irritant" (if applicable) or "Non-Regulated".[1]

  • Secondary Containment: Place the sealed container into the laboratory's solid chemical waste drum.

  • Destruction: Route for High-Temperature Incineration . This ensures thermal decomposition of the peptide bonds and hydrochloride salt into basic combustion gases (CO₂, H₂O, N₂, HCl), which are scrubbed by the facility.[1]

Protocol B: Aqueous Solutions (Buffers & HPLC Mobile Phases)

Context: Leftover stock solutions or flow-through from chromatography.

  • Segregation:

    • Scenario 1: Mixed with Solvents (Acetonitrile/Methanol). [1]

      • Do NOT pour down the drain.[2][3][4]

      • Collect in "Organic Solvent Waste" carboys.[1]

      • Segregate "Halogenated" (if mixed with DCM/Chloroform) from "Non-Halogenated".[1]

    • Scenario 2: Pure Aqueous Solution.

      • Measure pH.[1] Lysyl ornithine HCl solutions are naturally acidic.[1]

      • If EHS permits drain disposal: Neutralize with 1M NaOH to pH 6–8.[1] Flush with 50x volume of water.[1]

      • If EHS prohibits drain disposal (Recommended): Collect in "Aqueous Non-Hazardous Waste" carboy.[1]

Protocol C: Contaminated Packaging

Context: Empty bottles or vials.

  • Triple Rinse: Rinse the empty container three times with water or a suitable solvent.

  • Rinsate Disposal: Treat the rinse liquid as Protocol B (Aqueous Waste).[1]

  • Defacing: Cross out the original label using a permanent marker.[1]

  • Disposal: Place the triple-rinsed, defaced container in the "Glass/Plastic Recycling" or "General Trash" depending on facility rules for chemically-cleaned glass.[1]

Safety & Scientific Rationale

Why Incineration over Landfill? While Lysyl Ornithine is biodegradable, laboratory chemical waste streams are rarely pure.[1] Landfilling introduces the risk of leaching hydrochloride salts into groundwater, potentially altering local pH or mobilizing heavy metals in the soil.[1] Incineration is the only method that guarantees the complete mineralization of the peptide structure, eliminating any biological activity or environmental accumulation.[1]

The "Sewer Disposal" Trap: Many SDSs for amino acids suggest "flush to sewer." However, in a drug development context, this is often a procedural violation.[1]

  • Regulatory Ambiguity: "Non-hazardous" is a legal definition, not a biological one.[1] Accumulation of nitrogen-rich compounds promotes eutrophication in local water systems.[1]

  • Trust & Audit Trails: Maintaining a manifest of incineration provides a "Chain of Custody" that proves responsible handling during FDA/EPA audits.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71352017, this compound. Retrieved from [Link][1]

  • University of British Columbia (Safety & Risk Services). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link][1][5]

Sources

Senior Scientist’s Guide: Safe Handling & Logistics for Lysyl Ornithine Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Lysyl ornithine monohydrochloride (Lys-Orn·HCl) Classification: Bioactive Peptide Salt / Pharmaceutical Intermediate Primary Hazards: Respiratory Sensitization (Dust), Ocular Irritation (Acidic Salt), Hygroscopic Instability.

As researchers, we often treat amino acid salts as benign "buffer components." However, This compound requires a higher tier of vigilance. It is not merely a chemical reagent; it is a bioactive dipeptide salt. The "monohydrochloride" counter-ion implies that upon solubilization, the local pH will drop, creating an immediate ocular and mucous membrane irritant. Furthermore, as a hygroscopic peptide, it poses a logistical challenge: improper handling leads to hydrolysis and concentration errors.

This guide moves beyond generic MSDS advice to provide a field-proven operational protocol for maintaining both operator safety and compound integrity.

Risk Assessment & PPE Matrix

The physical state of Lys-Orn[1]·HCl dictates your risk profile. The solid phase presents an inhalation/sensitization risk, while the liquid phase presents a contact/corrosion risk.

PPE Selection Logic (The "Why" behind the gear)
PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (Powder-Free) Min.[2] Thickness: 0.11 mm (4 mil)Permeation Physics: Latex is permeable to many peptide solvents and carries allergy risks. Nitrile provides excellent resistance to the acidic nature of the HCl salt. Double-gloving is recommended during solubilization to prevent "micro-pinhole" exposure.
Respiratory N95 / P100 or Fume Hood Sensitization: Peptides can act as haptens, potentially triggering immune sensitization over time. Inhalation of the salt dust is the highest risk vector. Always weigh inside a certified fume hood.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Acidity: As a hydrochloride salt, contact with the eye's moisture creates a localized acidic environment (pH < 4), causing immediate protein denaturation and corneal damage. Safety glasses are insufficient for the powder phase due to airborne drift.
Body Defense Lab Coat (High-Neck) + Tyvek SleevesDust Migration: Peptide salts are often electrostatically charged. They "jump" onto forearm hair and clothing. Tyvek sleeves bridge the gap between glove and coat.
Operational Workflows
Protocol A: Precision Weighing (Solid Phase)

The Danger Zone: Static electricity and hygroscopicity.

  • Environmental Control: Ensure the weighing area humidity is <50%. Lys-Orn·HCl is hygroscopic; moisture absorption alters the molecular weight, ruining stoichiometric calculations.

  • Static Neutralization:

    • Problem: Peptide salts carry high static charges, causing particles to fly off the spatula (inhalation risk) or cling to the weighing boat (data error).

    • Solution: Use an ionizing bar or anti-static gun on the weighing vessel before dispensing.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the HCl salt can react with or stick to cellulose fibers.

Protocol B: Solubilization (Liquid Phase)

The Danger Zone: Exothermic dissociation.

  • Solvent Choice: Dissolve in neutral buffer or water.

  • Thermodynamics: The dissociation of the HCl salt is slightly exothermic. Add the solvent slowly to the powder (not powder to solvent) to prevent splashing.

  • pH Check: The resulting solution will be acidic. If used for cell culture, immediate neutralization with dilute NaOH or a buffering agent (HEPES/PBS) is required to prevent culture shock.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for PPE selection and the safe handling lifecycle.

Figure 1: PPE Decision Logic Tree

Caption: Logic flow for selecting PPE based on the physical state of this compound.

PPE_Logic Start Start: Handling Lys-Orn HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Liquid Aqueous Solution State->Liquid Dissolving Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Splash Risk: Acidic Splash & Absorption Liquid->Risk_Splash Action_Solid REQ: Fume Hood + N95 + Anti-Static Gun Risk_Dust->Action_Solid Action_Liquid REQ: Splash Goggles + Nitrile Gloves (0.11mm) Risk_Splash->Action_Liquid

Figure 2: Lifecycle & Disposal Workflow

Caption: Step-by-step containment lifecycle from storage to chemical waste disposal.

Lifecycle Storage Storage (-20°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (In Hood, Anti-Static) Equilibration->Weighing Dry Air Solubilization Solubilization (Slow Addition) Weighing->Solubilization Buffer Waste Disposal (Chem Waste Stream) Solubilization->Waste Excess

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Do NOT sweep. Sweeping generates dust aerosols.

  • Cover the spill with a paper towel dampened with a weak base (e.g., 1% Sodium Bicarbonate) to neutralize potential acidity and weigh down the dust.

  • Wipe up carefully and place in a sealed bag.

Disposal Protocols
  • Waste Stream: this compound must be treated as Chemical Waste , not biological waste, due to the HCl component and synthetic origin.

  • Segregation: Do not mix with bleach (hypochlorite). Mixing HCl salts with bleach releases chlorine gas.

  • Container: Dispose of in "Solid Chemical Waste" or "Aqueous Acidic Waste" containers respectively.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13386, Ornithine Hydrochloride. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysyl ornithine monohydrochloride
Reactant of Route 2
Reactant of Route 2
Lysyl ornithine monohydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。